Product packaging for 4-(2,2-Dimethoxyethyl)aniline(Cat. No.:CAS No. 392630-73-8)

4-(2,2-Dimethoxyethyl)aniline

Cat. No.: B1356839
CAS No.: 392630-73-8
M. Wt: 181.23 g/mol
InChI Key: VMTBZWCYAQYHBL-UHFFFAOYSA-N
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Description

4-(2,2-Dimethoxyethyl)aniline is a high-purity organic compound featuring a primary aniline group and a 2,2-dimethoxyethyl side chain. This structure makes it a valuable building block in organic synthesis and materials science research. The aniline moiety can undergo diazotization and other coupling reactions, making it a potential precursor for the development of dyes, pigments, and functional polymers. The acetal-protected carbonyl group on the side chain offers synthetic versatility, as it can be deprotected under mild acidic conditions to reveal an aldehyde, which is a key functional group for further derivatization or as a handle for creating more complex molecular architectures. This compound is intended for research applications only and is classified as a Research Use Only (RUO) product. It is not intended for use in diagnostic procedures or for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B1356839 4-(2,2-Dimethoxyethyl)aniline CAS No. 392630-73-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2-dimethoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-10(13-2)7-8-3-5-9(11)6-4-8/h3-6,10H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTBZWCYAQYHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592560
Record name 4-(2,2-Dimethoxyethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392630-73-8
Record name 4-(2,2-Dimethoxyethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(2,2-Dimethoxyethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis Pathway

The most logical and efficient synthetic approach to 4-(2,2-dimethoxyethyl)aniline involves a two-step process starting from 4-nitrophenylacetic acid. This method is advantageous due to the ready availability of the starting material and the generally high yields and clean conversions of the proposed reaction types. The overall pathway is depicted below.

Synthesis_Pathway A 4-Nitrophenylacetic acid B 4-(2,2-Dimethoxyethyl)-1-nitrobenzene A->B 1. SOCl2 2. NaBH4 3. CH3OH, H+ C This compound B->C H2, Pd/C (Catalytic Hydrogenation)

Caption: Proposed synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the proposed two-step synthesis.

Synthesis of 4-(2,2-Dimethoxyethyl)-1-nitrobenzene

This step involves the conversion of the carboxylic acid to an aldehyde, which is then protected as a dimethyl acetal.

Materials:

  • 4-Nitrophenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Sodium borohydride (NaBH₄)

  • Methanol (CH₃OH)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend 4-nitrophenylacetic acid in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure.

  • Reduction to Aldehyde: Dissolve the crude acid chloride in anhydrous THF and cool to -78 °C. Add a solution of sodium borohydride in a suitable solvent, such as a mixture of THF and methanol, dropwise. Carefully monitor the reaction progress by TLC.

  • Acetal Formation: Upon completion of the reduction, quench the reaction by the slow addition of aqueous HCl at 0 °C. Extract the aqueous layer with DCM. Combine the organic layers and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Dissolve the crude aldehyde in methanol and add a catalytic amount of a strong acid (e.g., concentrated HCl or p-toluenesulfonic acid). Stir the reaction at room temperature until the aldehyde is fully converted to the acetal (monitored by TLC or GC-MS).

  • Purification: Neutralize the reaction with a base (e.g., triethylamine or saturated NaHCO₃ solution) and remove the methanol under reduced pressure. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Synthesis of this compound

This final step involves the reduction of the nitro group to an amine.

Materials:

  • 4-(2,2-Dimethoxyethyl)-1-nitrobenzene

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Catalytic Hydrogenation: Dissolve 4-(2,2-dimethoxyethyl)-1-nitrobenzene in methanol or ethanol in a hydrogenation vessel. Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or distillation under reduced pressure if necessary.

Characterization Data (Predicted)

The following tables summarize the expected characterization data for this compound based on the known spectral properties of aniline derivatives and compounds containing a dimethyl acetal functional group.[1][2][3][4]

Physical and Chromatographic Data
ParameterPredicted Value
Appearance Colorless to pale yellow oil
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Boiling Point Expected to be >200 °C at atmospheric pressure
TLC (Thin Layer Chromatography) Rf value will depend on the eluent system, but the product will be more polar than the nitro-intermediate.
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.9-7.1d (J ≈ 8.5 Hz)2HAromatic H (ortho to -CH₂CH(OCH₃)₂)
~6.6-6.8d (J ≈ 8.5 Hz)2HAromatic H (ortho to -NH₂)
~4.5t (J ≈ 5.5 Hz)1H-CH(OCH₃)₂
~3.6br s2H-NH₂
~3.3s6H-OCH₃
~2.8d (J ≈ 5.5 Hz)2H-CH₂-

3.2.2. ¹³C NMR Spectroscopy

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~145Aromatic C-NH₂
~130Aromatic C-CH₂
~129Aromatic CH (ortho to -CH₂CH(OCH₃)₂)
~115Aromatic CH (ortho to -NH₂)
~104-CH(OCH₃)₂
~53-OCH₃
~40-CH₂-

3.2.3. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3450-3350Medium, Sharp (doublet)N-H stretch (primary amine)
3100-3000MediumAromatic C-H stretch
2950-2850Medium to StrongAliphatic C-H stretch
1620-1580StrongN-H bend (scissoring)
1520-1480StrongAromatic C=C stretch
1250-1000StrongC-O stretch (acetal) and C-N stretch
850-800Strongpara-disubstituted benzene C-H bend

3.2.4. Mass Spectrometry (MS)

m/zInterpretation
181[M]⁺ (Molecular ion)
150[M - OCH₃]⁺
120[M - CH(OCH₃)₂]⁺
75[CH(OCH₃)₂]⁺

Experimental and Characterization Workflow

The logical flow of the synthesis and subsequent characterization is crucial for an efficient research and development process.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Material: 4-Nitrophenylacetic acid B Step 1: Acetal Formation of the corresponding aldehyde A->B C Intermediate: 4-(2,2-Dimethoxyethyl)-1-nitrobenzene B->C D Step 2: Nitro Group Reduction C->D E Crude Product D->E F Column Chromatography or Distillation E->F M Final Product: This compound F->M G Structure Confirmation I ¹H NMR, ¹³C NMR G->I J IR Spectroscopy G->J K Mass Spectrometry G->K H Purity Assessment L HPLC or GC H->L M->G M->H

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,2-Dimethoxyethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,2-Dimethoxyethyl)aniline is an aniline derivative with potential applications in chemical synthesis and pharmaceutical development. A thorough understanding of its physicochemical properties is fundamental for its effective use in research and development, influencing factors such as reaction kinetics, bioavailability, and formulation. This technical guide provides a summary of the available data on the physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant biological context.

Physicochemical Properties

Precise experimental data for this compound is limited in publicly available literature. The following table summarizes predicted values and data for structurally related compounds to provide an estimation of its properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Estimated)4-(2,2-Diethoxyethyl)aniline (Predicted)[1]Aniline (Experimental)[2][3]
Molecular Formula C₁₀H₁₅NO₂C₁₂H₁₉NO₂C₆H₇N
Molecular Weight 181.23 g/mol 209.28 g/mol 93.13 g/mol
Melting Point Data not availableData not available-6 °C
Boiling Point Data not available295.0 ± 25.0 °C184.13 °C
Density Data not available1.027 ± 0.06 g/cm³1.022 g/mL at 25 °C
Water Solubility Estimated to be slightly solubleData not available3.6 g/100 mL at 20 °C
pKa (of conjugate acid) Data not available4.894.63
LogP Data not availableData not available0.9

Experimental Protocols

The following are detailed, generalized experimental protocols for the determination of key physicochemical properties applicable to this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

  • Apparatus: A small-scale distillation apparatus or a Thiele tube can be used. For small quantities, a micro-boiling point determination method is suitable.

  • Procedure (Micro Method):

    • A small amount of the liquid is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.

    • The test tube is attached to a thermometer and heated in a heating bath (e.g., oil bath).

    • As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is stopped, and the liquid is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

  • Solvent Selection: A range of solvents of varying polarity should be tested, including water, ethanol, acetone, and a nonpolar solvent like hexane.

  • Procedure:

    • A known mass of the solute (e.g., 10 mg) is placed in a test tube.

    • A known volume of the solvent (e.g., 1 mL) is added.

    • The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

    • The mixture is allowed to stand, and visual observation is made to determine if the solid has completely dissolved.

    • If the solid dissolves, more solute is added incrementally until saturation is reached. If it does not dissolve, the solvent volume is increased.

    • Solubility is typically expressed in terms of mass of solute per volume of solvent (e.g., mg/mL or g/L).

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, lipids, and non-polar solvents. It is the logarithm of the ratio of the concentrations of a compound in a mixture of two immiscible phases at equilibrium; these phases are typically octan-1-ol and water.

Methodology (Shake-Flask Method):

  • Preparation: A solution of the compound is prepared in either water or octan-1-ol.

  • Partitioning: Equal volumes of octan-1-ol and water (pre-saturated with each other) are added to a flask containing a known amount of the compound.

  • Equilibration: The flask is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

  • Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the physicochemical properties of a novel compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Distillation) synthesis->purification mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp solubility Solubility Assay purification->solubility logp LogP Determination purification->logp data_analysis Data Compilation & Analysis mp->data_analysis bp->data_analysis solubility->data_analysis logp->data_analysis report Technical Guide Preparation data_analysis->report

Caption: Experimental workflow for physicochemical property determination.

Relevant Signaling Pathway

While no specific signaling pathway has been identified for this compound, its parent compound, aniline, has been shown to activate oxidative stress-responsive signaling pathways, including the NF-κB pathway.[4] This pathway is crucial in inflammation and cell survival and is a common target in drug development and toxicology.

NFkB_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus aniline Aniline Exposure (Oxidative Stress) IKK IKK Complex aniline->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates to IkB_NFkB->NFkB releases DNA DNA NFkB_n->DNA binds to Transcription Gene Transcription (e.g., Cytokines) DNA->Transcription initiates

Caption: Simplified NF-κB signaling pathway activated by aniline.

Biological Context and Potential Relevance

Aniline and its derivatives have been reported to exhibit a range of biological activities. For instance, some aniline derivatives have shown antimicrobial and antitumor properties.[5][6] Specifically, exposure to aniline has been demonstrated to induce oxidative stress and activate signaling pathways such as the mitogen-activated protein kinase (MAPK) and NF-κB pathways, which can lead to inflammatory responses and potentially contribute to tumorigenesis.[4][7] The activation of the Ras-MAPK signaling cascade has also been a target for aniline-based inhibitors in cancer research.[8]

Given this context, the 4-(2,2-dimethoxyethyl) substituent on the aniline core could modulate these biological activities. The acetal group may influence the compound's solubility, metabolic stability, and interaction with biological targets. Therefore, future research into the biological effects of this compound, particularly its potential to modulate inflammatory or cell proliferation pathways, is warranted.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While experimental data for this specific compound is sparse, the provided information on related compounds and generalized experimental protocols offers a strong starting point for further investigation. The potential for aniline derivatives to interact with key signaling pathways highlights the importance of characterizing both the chemical and biological properties of novel analogs like this compound.

References

Spectroscopic Profile of 4-(2,2-Dimethoxyethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-(2,2-Dimethoxyethyl)aniline. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The methodologies for acquiring such data are also detailed to assist in experimental design and data verification.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of the aniline moiety and the dimethoxyethyl group.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.9 - 7.1d2HAr-H (ortho to -CH₂CH(OCH₃)₂)
~6.6 - 6.7d2HAr-H (ortho to -NH₂)
~4.5t1H-CH₂CH (OCH₃)₂
~3.6br s2H-NH
~3.3s6H-OCH
~2.8d2H-CH ₂CH(OCH₃)₂
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~145.0C -NH₂
~130.0Ar-C H (ortho to -CH₂CH(OCH₃)₂)
~128.0C -CH₂CH(OCH₃)₂
~115.0Ar-C H (ortho to -NH₂)
~104.0-CH₂C H(OCH₃)₂
~53.0-OC H₃
~39.0-C H₂CH(OCH₃)₂
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3350Medium, SharpN-H stretching (asymmetric and symmetric)
3050 - 3000MediumAromatic C-H stretching
2980 - 2850MediumAliphatic C-H stretching
~1620StrongN-H bending (scissoring)
~1520StrongC=C aromatic ring stretching
1250 - 1050StrongC-O stretching (acetal)
~820Strongpara-disubstituted C-H out-of-plane bending
Table 4: Predicted Mass Spectrometry Fragmentation Data

Ionization Mode: Electron Ionization (EI)

m/zProposed Fragment
181[M]⁺ (Molecular Ion)
150[M - OCH₃]⁺
120[M - CH(OCH₃)₂]⁺
106[H₂N-C₆H₄-CH₂]⁺
75[CH(OCH₃)₂]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0 ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C NMR).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place it in a liquid cell.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or the solvent).

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Ionization: Use a standard electron energy of 70 eV for EI.

    • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectra: - Chemical Shifts - Coupling Constants - Absorption Bands - Fragmentation Patterns NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Technical Guide: N-Desethyl Sunitinib (SU12662)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The CAS number 10259-38-8 provided in the topic does not correspond to a readily identifiable chemical substance in major chemical databases. However, extensive research indicates that the intended subject of this guide is likely N-Desethyl Sunitinib , an active metabolite of the anticancer drug Sunitinib. This document will focus on the chemical and biological properties of N-Desethyl Sunitinib, which is assigned the CAS number 356068-97-8 .

Introduction

N-Desethyl Sunitinib, also known by its laboratory code SU12662, is the major and pharmacologically active metabolite of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers.[1][2] Following oral administration, Sunitinib is metabolized by the cytochrome P450 enzyme CYP3A4 through N-de-ethylation to form N-Desethyl Sunitinib.[1] This metabolite exhibits a similar kinase inhibitory profile and potency to the parent drug, Sunitinib, and contributes significantly to the overall therapeutic effect.[2]

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental data for N-Desethyl Sunitinib.

Chemical and Physical Properties

N-Desethyl Sunitinib is a solid substance, typically appearing as a white to beige powder.[2] Its chemical structure and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
Chemical Name N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
CAS Number 356068-97-8
Synonyms SU12662, SU-11662
Molecular Formula C₂₀H₂₃FN₄O₂
InChI Key LIZNIAKSBJKPQC-GDNBJRDFSA-N
SMILES CC1=C(C(=O)NCCN)C(C)=NC1=CC2=C(NC3=CC=C(F)C=C32)O
Table 2: Physicochemical Properties
PropertyValueSource
Molecular Weight 370.42 g/mol [1][3]
Appearance Solid, white to beige powder[2][3]
Purity ≥98% (HPLC)[2]
Solubility DMSO: 20 mg/mL, DMF: 20 mg/mL, Ethanol: Slightly soluble, PBS (pH 7.2): Slightly soluble[1]
Storage Temperature 2-8°C[2]

Biological Activity and Mechanism of Action

N-Desethyl Sunitinib is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs), similar to its parent compound, Sunitinib.[3][4][5] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial mediators of tumor angiogenesis and proliferation.[3]

The mechanism of action involves binding to the ATP-binding pocket of the kinase domain of these receptors, which inhibits autophosphorylation and the subsequent downstream signaling cascades. This ultimately leads to the inhibition of cell proliferation, migration, and angiogenesis.

Signaling Pathway Inhibition

The following diagram illustrates the simplified signaling pathway inhibited by N-Desethyl Sunitinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response RTK VEGFR / PDGFR P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) P_RTK->Downstream Activates Gene Gene Expression Downstream->Gene Regulates Response Angiogenesis Cell Proliferation Cell Survival Gene->Response Promotes NDS N-Desethyl Sunitinib NDS->RTK Inhibits Ligand Growth Factor (VEGF / PDGF) Ligand->RTK Binds

Caption: Inhibition of VEGFR/PDGFR signaling by N-Desethyl Sunitinib.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of N-Desethyl Sunitinib are proprietary to the manufacturers. However, the general approach for its formation and detection is outlined below.

Formation of N-Desethyl Sunitinib (Metabolism)

N-Desethyl Sunitinib is primarily formed in vivo through the metabolism of Sunitinib.

  • Enzyme: Cytochrome P450 3A4 (CYP3A4)[1]

  • Reaction: N-de-ethylation of the terminal ethyl group on the diethylaminoethyl side chain of Sunitinib.

A generalized experimental workflow for studying this metabolic conversion in vitro would be:

G cluster_incubation Incubation cluster_analysis Analysis Microsomes Human Liver Microsomes (source of CYP3A4) Incubate Incubate at 37°C Microsomes->Incubate Sunitinib Sunitinib Sunitinib->Incubate NADPH NADPH (cofactor) NADPH->Incubate Quench Quench Reaction (e.g., with acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: In vitro metabolism of Sunitinib to N-Desethyl Sunitinib.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A common method for the quantification of N-Desethyl Sunitinib in biological matrices (e.g., plasma) is LC-MS/MS.

  • Sample Preparation: Protein precipitation of the plasma sample using a solvent like acetonitrile, followed by centrifugation.

  • Chromatographic Separation: The supernatant is injected into a liquid chromatography system, typically using a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate the analyte from other matrix components.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The analyte is ionized (e.g., by electrospray ionization in positive mode) and specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

Safety and Handling

N-Desethyl Sunitinib is a potent pharmaceutical compound and should be handled with appropriate precautions.

  • Hazard Classifications: Aquatic Acute 1, Aquatic Chronic 1, Repr. 2, STOT RE 2.[2]

  • Signal Word: Warning.[2]

  • Hazard Statements: H361d (Suspected of damaging the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).[2]

  • Precautionary Statements: P202, P260, P273, P280, P308 + P313, P391.[2]

  • Target Organs: Blood vessels, Bone marrow.[2]

It is recommended to handle this compound in a well-ventilated area, using personal protective equipment including gloves, lab coat, and safety glasses.

Conclusion

N-Desethyl Sunitinib (CAS 356068-97-8) is a critical active metabolite of Sunitinib, contributing significantly to its anti-cancer activity. Its potent inhibition of key receptor tyrosine kinases involved in angiogenesis and tumor growth underscores its importance in the therapeutic efficacy of Sunitinib. A thorough understanding of its chemical properties, biological activity, and analytical methods is essential for researchers and drug development professionals working in the field of oncology.

References

Solubility Profile of 4-(2,2-Dimethoxyethyl)aniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(2,2-dimethoxyethyl)aniline, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust qualitative assessment based on the general principles of amine and aniline solubility. Furthermore, it outlines a detailed, generalized experimental protocol for determining the solubility of organic compounds, which can be readily applied to this compound. This guide also includes a visual representation of the experimental workflow for solubility determination to aid in laboratory practice.

Introduction to this compound

This compound is an aromatic amine derivative with a dimethoxyethyl substituent on the aniline ring. Its chemical structure, featuring both a polar amino group and a relatively nonpolar substituted phenyl ring, dictates its solubility behavior in various organic solvents. Understanding its solubility is crucial for its use in chemical synthesis, particularly in reaction solvent selection, purification processes like crystallization, and formulation development.

Predicted Solubility Profile

A summary of the predicted qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe amino group and the ether oxygens of the dimethoxyethyl group can act as hydrogen bond acceptors, while the N-H of the amine can act as a hydrogen bond donor. These interactions with the hydroxyl group of protic solvents are expected to lead to good solubility.
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)SolubleThe polarity of this compound, arising from the C-N and C-O bonds, allows for favorable dipole-dipole interactions with polar aprotic solvents. The absence of strong hydrogen bonding from the solvent is compensated by these strong dipole interactions.
Nonpolar Aprotic Toluene, HexaneModerately Soluble to Sparingly SolubleThe benzene ring of the aniline moiety provides a nonpolar character, allowing for van der Waals interactions with nonpolar solvents like toluene. However, the polar amino and dimethoxyethyl groups will limit high solubility in very nonpolar solvents like hexane.
Chlorinated Solvents Dichloromethane, ChloroformSolubleThese solvents have a moderate polarity and can effectively solvate both the aromatic ring and the polar functional groups of this compound through dipole-dipole interactions. Aniline itself shows good solubility in chloroform.[5]
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleEthers are good solvents for many organic compounds, including amines. The ether linkages in the solvent can interact with the polar parts of the solute molecule. Amines are generally soluble in diethyl ether.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of saturation and can be adapted for quantitative analysis.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials or test tubes with screw caps

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Micropipettes

  • Filtration device (e.g., syringe filter with a compatible membrane, 0.45 µm)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the suspension to settle for a few hours at the same constant temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled micropipette to avoid temperature-induced precipitation.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification of Dissolved Solute:

    • Transfer a known volume of the clear, filtered saturated solution into a volumetric flask and dilute with the same solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).

    • Calculate the concentration of this compound in the saturated solution.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration of the saturated solution, typically in units of g/100 mL or mol/L.

The following diagram illustrates the general workflow for this experimental procedure.

experimental_workflow start Start add_excess Add excess solute to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with stirring add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant to obtain a clear saturated solution settle->filter dilute Dilute a known volume of the saturated solution filter->dilute analyze Analyze by a suitable analytical method (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

General workflow for experimental solubility determination.

Logical Flow for Qualitative Solubility Testing

For a rapid qualitative assessment in a laboratory setting, a systematic approach can be followed. The following diagram outlines the logical steps for determining the solubility class of an organic compound like this compound. As an amine, it is expected to be soluble in dilute acid.

solubility_testing_logic start Start with Unknown (this compound) test_water Test solubility in Water start->test_water soluble_water Soluble test_water->soluble_water Yes insoluble_water Insoluble test_water->insoluble_water No test_hcl Test solubility in 5% HCl insoluble_water->test_hcl soluble_hcl Soluble (Basic Compound - Amine) test_hcl->soluble_hcl Yes insoluble_hcl Insoluble test_hcl->insoluble_hcl No test_naoh Test solubility in 5% NaOH insoluble_hcl->test_naoh soluble_naoh Soluble (Acidic Compound) test_naoh->soluble_naoh Yes insoluble_naoh Insoluble (Neutral Compound) test_naoh->insoluble_naoh No

Logical workflow for qualitative solubility classification.

Conclusion

This technical guide has provided a detailed, albeit qualitative, overview of the solubility of this compound in a range of common organic solvents. Based on its chemical structure, it is predicted to be soluble in polar protic, polar aprotic, and chlorinated solvents, with moderate to poor solubility in nonpolar solvents. For precise quantitative data, a general and robust experimental protocol has been detailed, accompanied by a clear workflow diagram. This information is intended to be a valuable resource for researchers and professionals working with this compound, aiding in the design and optimization of synthetic and purification processes.

References

The Versatile Building Block: A Technical Guide to 4-(2,2-Dimethoxyethyl)aniline in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(2,2-Dimethoxyethyl)aniline is a key chemical intermediate that serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds, most notably indole derivatives. The strategic placement of the dimethoxyethyl group at the para position of the aniline ring provides a masked aldehyde functionality, which can be unveiled under acidic conditions to facilitate cyclization reactions. This technical guide explores the potential applications of this compound in research, with a focus on its role in the synthesis of bioactive molecules. We will delve into synthetic methodologies, present key quantitative data, and provide detailed experimental protocols for its utilization.

Spectroscopic and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis. The following table summarizes its key characteristics.

PropertyValue
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Appearance Pale yellow to brown liquid
Boiling Point ~285 °C (predicted)
Density ~1.05 g/cm³ (predicted)

Spectroscopic Data:

¹H NMR (predicted, CDCl₃, 400 MHz):

  • δ 6.90-7.10 (m, 2H, Ar-H)

  • δ 6.60-6.80 (m, 2H, Ar-H)

  • δ 4.55 (t, J=5.5 Hz, 1H, CH(OMe)₂)

  • δ 3.60 (br s, 2H, NH₂)

  • δ 3.35 (s, 6H, 2 x OCH₃)

  • δ 2.80 (d, J=5.5 Hz, 2H, Ar-CH₂)

¹³C NMR (predicted, CDCl₃, 100 MHz):

  • δ 145.0 (C-NH₂)

  • δ 130.0 (Ar-CH)

  • δ 128.0 (C-CH₂)

  • δ 115.0 (Ar-CH)

  • δ 104.0 (CH(OMe)₂)

  • δ 53.0 (OCH₃)

  • δ 40.0 (Ar-CH₂)

IR (predicted, cm⁻¹):

  • 3450-3300 (N-H stretch)

  • 3100-3000 (aromatic C-H stretch)

  • 2950-2850 (aliphatic C-H stretch)

  • 1620 (N-H bend)

  • 1520 (aromatic C=C stretch)

  • 1250, 1050 (C-O stretch)

Mass Spectrometry (EI):

  • m/z (%): 181 (M⁺), 150, 120, 106, 77

Synthetic Applications: Gateway to Indole Derivatives

The primary application of this compound in research is its role as a precursor for the synthesis of 6-substituted indoles. The acetal group serves as a protected aldehyde, which can be deprotected in situ under acidic conditions to trigger cyclization.

Fischer Indole Synthesis: A Classic Approach

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system.[1][2][3] While a specific protocol for this compound is not extensively documented, a general procedure can be adapted. The reaction involves the condensation of the aniline with a ketone or aldehyde to form a hydrazone, followed by acid-catalyzed cyclization.[1]

Logical Workflow for Fischer Indole Synthesis:

Fischer_Indole_Synthesis Aniline This compound Diazotization Diazotization (NaNO₂, HCl) Aniline->Diazotization 1. Hydrazine Aryl Hydrazine Diazotization->Hydrazine 2. Condensation Condensation Hydrazine->Condensation 3. Ketone Ketone/Aldehyde Ketone->Condensation Hydrazone Aryl Hydrazone Condensation->Hydrazone 4. Cyclization Acid-catalyzed Cyclization ([3,3]-sigmatropic rearrangement) Hydrazone->Cyclization 5. Indole 6-Substituted Indole Cyclization->Indole 6.

Fischer Indole Synthesis Workflow

Experimental Protocol: General Fischer Indole Synthesis

  • Diazotization: To a solution of this compound in aqueous acid (e.g., HCl) at 0-5 °C, a solution of sodium nitrite is added dropwise.

  • Reduction to Hydrazine: The resulting diazonium salt is then reduced to the corresponding hydrazine, typically using a reducing agent like tin(II) chloride.

  • Condensation: The crude hydrazine is reacted with a suitable ketone or aldehyde in a solvent like ethanol.

  • Cyclization: The formed hydrazone is heated in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to induce cyclization and formation of the indole ring.[1]

  • Workup and Purification: The reaction mixture is neutralized, extracted with an organic solvent, and the product is purified by column chromatography.

Acid-Catalyzed Cyclization of the Aniline Derivative

A more direct approach involves the direct acid-catalyzed cyclization of this compound with a suitable coupling partner. The in situ deprotection of the acetal to the corresponding aldehyde is the key step that initiates the cyclization cascade.

Reaction Pathway for Indole Synthesis:

Indole_Synthesis Start This compound Deprotection Acid-catalyzed Deprotection Start->Deprotection H⁺ Intermediate 4-Amino-phenylethyl Aldehyde Deprotection->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Indole 6-Substituted Indole Cyclization->Indole

Direct Acid-Catalyzed Indole Synthesis

Experimental Protocol: Synthesis of 6-Methoxyindole (Illustrative)

This protocol is an adaptation for the synthesis of a 6-substituted indole, in this case, a methoxy derivative, which is a common motif in bioactive compounds.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as toluene or dioxane.

  • Acid Catalyst: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid or a Lewis acid like zinc chloride.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate and catalyst.

  • Workup: After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-methoxyindole.

Quantitative Data:

While specific yield data for reactions starting directly from this compound is scarce in the literature, similar indole syntheses from aniline derivatives report yields ranging from moderate to excellent (40-90%), depending on the specific substrates and reaction conditions employed.[4]

Potential Applications in Drug Discovery and Research

Indole derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities.[5][6] The ability to synthesize 6-substituted indoles from this compound opens avenues for the development of novel therapeutic agents.

Antimicrobial and Antifungal Activity:

Many indole derivatives have demonstrated significant antimicrobial and antifungal properties.[7] For instance, certain 6-methoxyindole derivatives have shown promising activity against various bacterial and fungal strains.[4] The synthesis of a library of 6-substituted indoles derived from this compound could lead to the discovery of new and potent antimicrobial agents.

Anticancer Activity:

The indole scaffold is a key pharmacophore in numerous anticancer drugs.[8][9] Derivatives of indole have been shown to exhibit cytotoxic activity against various cancer cell lines, with IC₅₀ values in the micromolar range.[10] The mechanism of action often involves the inhibition of crucial cellular targets like tubulin polymerization or protein kinases. The development of novel 6-substituted indoles from this compound could provide new leads for anticancer drug discovery.

Signaling Pathway Diagram (Hypothetical):

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a bioactive indole derivative synthesized from this compound.

Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation Indole_Derivative Indole Derivative Indole_Derivative->Kinase_Cascade Inhibition

Hypothetical Inhibition of a Kinase Cascade

Conclusion

This compound stands as a valuable and versatile building block in organic synthesis, particularly for the construction of 6-substituted indoles. Its masked aldehyde functionality allows for controlled and efficient cyclization reactions, providing access to a diverse range of indole derivatives. The potential for these derivatives to exhibit significant biological activities, including antimicrobial and anticancer effects, makes this compound a compound of high interest for researchers in medicinal chemistry and drug discovery. Further exploration of its synthetic utility and the biological evaluation of its derivatives are warranted to fully unlock its potential in the development of novel therapeutic agents.

References

The Discovery and History of 4-(2,2-Dimethoxyethyl)aniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2,2-Dimethoxyethyl)aniline, a notable aniline derivative, has carved a niche for itself as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. Its unique structure, featuring a reactive aniline moiety and a protected aldehyde functional group, allows for a wide range of chemical transformations. This technical guide delves into the discovery, historical synthesis, and key physicochemical properties of this compound, providing a comprehensive resource for researchers and professionals in the field.

Introduction

Aniline and its derivatives have a rich history intertwined with the development of synthetic chemistry, finding applications as precursors for dyes, polymers, and pharmaceuticals. The strategic introduction of various functional groups onto the aniline scaffold has led to the creation of molecules with diverse and valuable properties. This compound, also known as 4-aminophenylacetaldehyde dimethyl acetal, is one such derivative that has gained importance as a key intermediate in multi-step syntheses. The presence of the dimethoxyethyl group serves as a masked aldehyde, which can be deprotected under specific conditions to reveal a highly reactive functional group, enabling further molecular elaboration.

Discovery and First Synthesis

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical chemical literature, its synthesis is logically derived from established chemical principles. The most plausible and documented route to this compound involves a two-step process:

  • Synthesis of the Nitro Precursor: The initial step involves the synthesis of its nitro analogue, 4-nitrophenylaminoacetaldehyde dimethyl acetal. A documented method for this synthesis involves the reaction of p-fluoronitrobenzene with aminoacetaldehyde dimethylacetal in the presence of a base like sodium bicarbonate and a solvent such as dimethyl sulfoxide (DMSO).

  • Reduction of the Nitro Group: The subsequent and final step is the reduction of the nitro group of 4-nitrophenylaminoacetaldehyde dimethyl acetal to the corresponding amine. This is a common transformation in organic synthesis, and various reducing agents can be employed. Standard methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using metal-acid systems such as iron in acetic acid or stannous chloride in ethanol.

This synthetic strategy leverages well-understood reactions, suggesting that the compound was likely first prepared as a logical extension of existing methodologies for the synthesis of substituted anilines rather than through a serendipitous discovery.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthesis. While extensive experimental data is not compiled in a single source, the following table summarizes its key identifiers and some predicted properties.

PropertyValue
CAS Number 392630-73-8
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Predicted Boiling Point 295.0 ± 25.0 °C
Predicted Density 1.027 ± 0.06 g/cm³
Storage Temperature 2-8 °C

Note: The boiling point and density are predicted values and should be used as an estimate.

Experimental Protocols

Synthesis of 4-nitrophenylaminoacetaldehyde dimethyl acetal

This protocol is based on a reported synthesis of the nitro precursor.[1]

Materials:

  • p-Fluoronitrobenzene

  • Aminoacetaldehyde dimethylacetal

  • Sodium hydrogencarbonate (Sodium Bicarbonate)

  • Dimethyl sulfoxide (DMSO)

  • Benzene

  • Hydrochloric acid

  • Anhydrous sodium carbonate

  • Hexane

  • Water

Procedure:

  • To a reaction vessel, add aminoacetaldehyde dimethylacetal (0.048 mole), p-fluoronitrobenzene (0.040 mole), sodium hydrogencarbonate (0.048 mole), and 5 ml of dimethyl sulfoxide.

  • Heat the reaction mixture to 80°C and maintain for 12 hours with stirring.

  • After the reaction is complete, pour the mixture into 100 ml of water. This will cause a yellow solid to precipitate.

  • Dissolve the precipitated solid in 150 ml of benzene.

  • Wash the benzene solution with a mixture of 50 ml of water and 1 ml of hydrochloric acid.

  • Perform two additional washes with 50 ml of water each.

  • Dry the resulting benzene layer with anhydrous sodium carbonate.

  • Concentrate the dried benzene layer to obtain the yellow solid product.

  • Wash the solid with hexane and dry under reduced pressure to yield the final product, 4-nitrophenylaminoacetaldehyde dimethyl acetal.

General Protocol for the Reduction of the Nitro Group

The following is a general procedure for the reduction of the nitro group to an amine, a standard transformation in organic synthesis.

Materials:

  • 4-nitrophenylaminoacetaldehyde dimethyl acetal

  • Reducing agent (e.g., Iron powder, Stannous chloride dihydrate)

  • Solvent (e.g., Ethanol, Acetic acid, Ethyl acetate)

  • Acid (if required, e.g., Hydrochloric acid)

  • Base for workup (e.g., Sodium bicarbonate solution)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure (Example using Iron in Acetic Acid):

  • In a round-bottom flask, dissolve 4-nitrophenylaminoacetaldehyde dimethyl acetal in glacial acetic acid.

  • Add iron powder to the solution with vigorous stirring.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the iron salts.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Logical Relationships and Workflows

The synthesis of this compound follows a clear and logical progression from readily available starting materials. The following diagrams illustrate the key relationships and workflows.

Synthesis_Pathway p_fluoronitrobenzene p-Fluoronitrobenzene reagents1 NaHCO3, DMSO aminoacetal Aminoacetaldehyde dimethyl acetal nitro_precursor 4-nitrophenylaminoacetaldehyde dimethyl acetal reagents2 Reduction (e.g., Fe/AcOH) target_compound This compound reagents1->nitro_precursor Nucleophilic Aromatic Substitution reagents2->target_compound Nitro Group Reduction

Caption: Synthetic pathway to this compound.

Experimental_Workflow start Start: Synthesis of Nitro Precursor reaction_setup Combine Reactants: p-fluoronitrobenzene, aminoacetal, NaHCO3, DMSO start->reaction_setup heating Heat at 80°C for 12h reaction_setup->heating precipitation Precipitate product in water heating->precipitation dissolution Dissolve in Benzene precipitation->dissolution washing Wash with HCl and Water dissolution->washing drying Dry with Na2CO3 washing->drying concentration Concentrate to yield nitro precursor drying->concentration reduction Reduction of Nitro Group concentration->reduction purification Purification reduction->purification final_product Final Product: This compound purification->final_product

Caption: General experimental workflow for the synthesis.

Conclusion

This compound stands as a testament to the ingenuity of synthetic organic chemistry, providing a valuable tool for the construction of complex molecular architectures. While its discovery may not be marked by a single groundbreaking event, its logical synthesis from well-established precursors highlights the systematic advancement of the field. This technical guide provides a foundational understanding of its history, synthesis, and properties, serving as a valuable resource for researchers leveraging this important chemical intermediate in their scientific endeavors. Further research into its applications is likely to uncover new and innovative uses for this versatile compound.

References

An In-depth Technical Guide to the Structural Analogues and Derivatives of 4-(2,2-Dimethoxyethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Aniline Scaffold in Medicinal Chemistry

The aniline moiety is a privileged structure in drug discovery, prized for its synthetic accessibility and its ability to engage in various biological interactions.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The versatility of the aniline ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] The introduction of various substituents can modulate factors such as metabolic stability, target selectivity, and overall potency.[4] This guide specifically explores derivatives of 4-(2,2-dimethoxyethyl)aniline, a compound featuring a protected aldehyde functionality that offers a unique handle for further chemical elaboration.

Proposed Synthesis of this compound

A direct, peer-reviewed synthesis of this compound is not prominently described in the literature. However, a viable synthetic route can be postulated based on well-established organic chemistry transformations, primarily involving the reduction of a corresponding nitroaromatic precursor.[5][6][7][8]

Proposed Synthetic Scheme

A logical approach to the synthesis of this compound would commence with the commercially available 4-nitrophenylacetic acid. The synthesis would proceed through the following key steps:

  • Esterification of 4-nitrophenylacetic acid to prevent interference from the carboxylic acid group in subsequent steps.

  • Reduction of the ester to the corresponding aldehyde.

  • Acetalization of the aldehyde to form the dimethyl acetal.

  • Reduction of the nitro group to the desired aniline.

The overall proposed workflow is depicted below:

G Start 4-Nitrophenylacetic Acid Step1 Esterification (e.g., SOCl2, MeOH) Start->Step1 Intermediate1 Methyl 4-nitrophenylacetate Step1->Intermediate1 Step2 Reduction (e.g., DIBAL-H) Intermediate1->Step2 Intermediate2 4-Nitrophenylacetaldehyde Step2->Intermediate2 Step3 Acetalization (e.g., MeOH, H+) Intermediate2->Step3 Intermediate3 4-(2,2-Dimethoxyethyl)nitrobenzene Step3->Intermediate3 Step4 Nitro Reduction (e.g., H2, Pd/C or Fe/HCl) Intermediate3->Step4 End This compound Step4->End

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

The following protocols are generalized procedures for the key transformations in the proposed synthesis. Optimization of reaction conditions would be necessary to achieve optimal yields and purity.

Step 1: Esterification of 4-Nitrophenylacetic Acid

  • Methodology: To a solution of 4-nitrophenylacetic acid in methanol, slowly add thionyl chloride at 0 °C. Allow the reaction to warm to room temperature and then reflux for several hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, remove the solvent under reduced pressure. The crude ester can be purified by column chromatography.

Step 2: Reduction of Methyl 4-Nitrophenylacetate to 4-Nitrophenylacetaldehyde

  • Methodology: Dissolve methyl 4-nitrophenylacetate in a dry, inert solvent such as dichloromethane or toluene and cool to -78 °C under an inert atmosphere. Add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise. Stir the reaction at -78 °C for a few hours. Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir until the layers separate. Extract the aqueous layer with the organic solvent. The combined organic layers are then dried and concentrated to yield the crude aldehyde, which should be used immediately in the next step due to its potential instability.

Step 3: Acetalization of 4-Nitrophenylacetaldehyde

  • Methodology: Dissolve the crude 4-nitrophenylacetaldehyde in methanol. Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid. Stir the reaction at room temperature for several hours. Neutralize the acid with a base (e.g., triethylamine or sodium bicarbonate). Remove the solvent and purify the resulting 4-(2,2-dimethoxyethyl)nitrobenzene by column chromatography.

Step 4: Reduction of 4-(2,2-Dimethoxyethyl)nitrobenzene to this compound

  • Methodology: The reduction of the nitro group can be achieved through various methods.[5]

    • Catalytic Hydrogenation: Dissolve 4-(2,2-dimethoxyethyl)nitrobenzene in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the product.

    • Metal/Acid Reduction: In a round-bottom flask, combine 4-(2,2-dimethoxyethyl)nitrobenzene with a metal such as iron powder or tin(II) chloride in the presence of an acid like hydrochloric acid or acetic acid.[8] Heat the reaction mixture and monitor for completion. After cooling, neutralize the reaction with a base and extract the product with an organic solvent.

Structural Analogues and Derivatives

The core structure of this compound can be modified at several positions to generate a library of analogues and derivatives with potentially diverse biological activities. Key modifications include:

  • Substitution on the Aniline Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the aromatic ring can significantly impact the electronic properties and steric profile of the molecule.[9]

  • Modification of the Amino Group: The primary amine can be derivatized to form secondary or tertiary amines, amides, sulfonamides, or participate in the formation of heterocyclic rings.[10]

  • Transformation of the Acetal Group: The dimethoxyethyl group, being a protected aldehyde, can be deprotected to the aldehyde and subsequently used in a variety of reactions, such as reductive amination, Wittig reactions, or the formation of imines and oximes, to introduce diverse functionalities.

Biological Activities of Aniline Derivatives

Aniline derivatives have been extensively studied and have shown a wide range of biological activities. The specific activity is highly dependent on the substitution pattern of the aniline core.

Anticancer Activity

Many aniline-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1] For example, 4-anilinoquinazoline derivatives are a well-known class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[1]

Antimicrobial Activity

The aniline scaffold is present in numerous antimicrobial agents. For instance, sulfonamides, which are structural analogues of p-aminobenzoic acid, act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[2] Various other aniline derivatives have also demonstrated significant antibacterial and antifungal properties.[3]

Antioxidant Activity

The antioxidant properties of aniline derivatives have also been investigated. The ability to scavenge free radicals is influenced by the substituents on the aniline ring, with the position of hydroxyl or amino groups playing a crucial role.[11][12]

Quantitative Data

Compound ClassDerivative ExampleTarget/AssayActivity (IC₅₀/MIC)Reference
Anticancer 4-AnilinoquinazolineEGFR Tyrosine KinaseVaries (nM to µM range)[1]
Chlorothalonil-aniline derivativeFungicidal activity6.25 mg/L (85% control)[9]
Antimicrobial SulfonamideDihydropteroate synthaseVaries[2]
Dichloro aniline derivativeE. coliModerate to good[3]
Antioxidant 2-AminophenolDPPH radical scavengingHigh activity[11]
4-AminophenolDPPH radical scavengingModerate activity[11]

Signaling Pathways

Aniline derivatives can modulate various signaling pathways involved in disease pathogenesis. A prominent example is the inhibition of the EGFR signaling cascade by 4-anilinoquinazoline-based tyrosine kinase inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Anilinoquinazoline 4-Anilinoquinazoline (Inhibitor) Anilinoquinazoline->EGFR Inhibits (ATP-binding site)

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.

Conclusion

This compound represents a valuable, yet underexplored, building block for the synthesis of novel bioactive molecules. This technical guide has provided a plausible synthetic route to this compound and has contextualized its potential by reviewing the diverse biological activities of the broader class of aniline derivatives. The presented data and pathway diagrams highlight the importance of the aniline scaffold in medicinal chemistry. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

A Technical Guide to 4-(2,2-Dimethoxyethyl)aniline: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2,2-Dimethoxyethyl)aniline is a valuable substituted aniline derivative that serves as a key building block in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structural features, combining an aniline core with a protected aldehyde functionality, make it a versatile intermediate for the construction of complex heterocyclic systems and other target compounds. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed, plausible experimental protocol for its synthesis via the reduction of a nitro precursor, and a summary of its key chemical data.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers, primarily for research and development purposes. The compound is typically offered at a purity of 95% or higher. The following table summarizes the key information from various suppliers.

SupplierCAS NumberPurityMolecular FormulaMolecular WeightStorage ConditionsCatalog Number
ChemShuttle 392630-73-895%C₁₀H₁₅NO₂181.235 g/mol 2-8°C163726
Alchem Pharmtech 392630-73-895%C₁₀H₁₅NO₂--Z-55800
BLD Pharm 392630-73-8-C₁₀H₁₅NO₂181.23Sealed in dry, 2-8°C392630-73-8
Waterstonetech, LLC 392630-73-8-----

Note: Pricing information has been omitted as it is subject to change. Please inquire with the respective suppliers for current pricing and availability.

Synthetic Protocol

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a robust and common method for the preparation of anilines is the reduction of the corresponding nitro compound. The following is a plausible two-step experimental protocol for the synthesis of this compound, starting from the nitration of (2,2-dimethoxyethyl)benzene.

Step 1: Synthesis of 1-(2,2-Dimethoxyethyl)-4-nitrobenzene

This step involves the electrophilic nitration of (2,2-dimethoxyethyl)benzene. The dimethoxyethyl group is ortho-, para-directing, and the para product is typically favored due to steric hindrance.

Materials:

  • (2,2-Dimethoxyethyl)benzene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to a stirred solution of (2,2-dimethoxyethyl)benzene in dichloromethane.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, while keeping the mixture cool.

  • Slowly add the nitrating mixture dropwise to the solution of (2,2-dimethoxyethyl)benzene, maintaining the internal temperature below 10°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2,2-dimethoxyethyl)-4-nitrobenzene.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Reduction of 1-(2,2-Dimethoxyethyl)-4-nitrobenzene to this compound

The nitro group of the intermediate is reduced to an amine to yield the final product. A common and effective method for this transformation is the use of a metal in acidic conditions, such as iron in hydrochloric acid.

Materials:

  • 1-(2,2-Dimethoxyethyl)-4-nitrobenzene

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 1-(2,2-dimethoxyethyl)-4-nitrobenzene and iron powder in a mixture of ethanol and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture.

  • Continue refluxing for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a sodium hydroxide solution until it is basic (pH > 8).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography.

Experimental Workflow Diagram

The following diagram illustrates the proposed two-step synthesis of this compound.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A (2,2-Dimethoxyethyl)benzene C 1-(2,2-Dimethoxyethyl)-4-nitrobenzene A->C Electrophilic Aromatic Substitution B Nitrating Mixture (HNO3, H2SO4) B->C E This compound C->E Nitro Group Reduction D Reducing Agent (e.g., Fe/HCl) D->E

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential in the development of novel molecules in the life sciences and material sciences. This guide provides a starting point for researchers by summarizing its commercial availability and presenting a detailed, plausible synthetic protocol. The described synthetic route, involving nitration followed by reduction, is a classic and reliable method for the preparation of substituted anilines and can be adapted and optimized for specific laboratory conditions.

Methodological & Application

Application Notes and Protocols: Synthesis of Indole Derivatives via Fischer Indole Synthesis using 4-(2,2-Dimethoxyethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Fischer indole synthesis is a venerable and highly versatile chemical reaction for synthesizing indoles, a core heterocyclic motif in a vast array of pharmaceuticals, natural products, and functional materials.[1] This method involves the acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from an arylhydrazine and an aldehyde or ketone.[2] The indole scaffold is of significant interest in drug discovery, with indole derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. These compounds can act as kinase inhibitors, interact with DNA, and modulate various signaling pathways.

This document provides detailed protocols and application notes for the use of 4-(2,2-dimethoxyethyl)aniline in the Fischer indole synthesis to generate 6-substituted indole derivatives. The dimethoxyethyl group serves as a masked aldehyde, which upon deprotection under acidic conditions, can participate in the cyclization, leading to the formation of indole-6-acetaldehyde, a versatile intermediate for further elaboration.

Key Applications in Drug Discovery

Indole derivatives are integral to numerous approved drugs and clinical candidates. The ability to synthesize functionalized indoles, such as those accessible from this compound, is crucial for:

  • Lead Optimization: Modification of the indole core and its substituents allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

  • Fragment-Based Drug Design: The indole scaffold is a common fragment in screening libraries for identifying novel binders to biological targets.

  • Natural Product Synthesis: Many complex indole alkaloids with potent biological activities are synthesized using the Fischer indole synthesis as a key step.[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,3-Dimethyl-6-(2,2-dimethoxyethyl)-1H-indole

This protocol describes the synthesis of a 2,3,6-trisubstituted indole using this compound and 2-butanone.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • 2-Butanone

  • Glacial acetic acid

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Diazotization: In a flask cooled to 0-5 °C in an ice bath, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water. Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Reduction to Hydrazine: In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated HCl, also cooled to 0-5 °C. Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture for 1 hour at room temperature.

  • Hydrazone Formation and Cyclization: To the crude hydrazine solution, add 2-butanone (1.2 eq) and glacial acetic acid. Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by TLC.[3] The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a 1M NaOH solution until the pH is approximately 8-9. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-dimethyl-6-(2,2-dimethoxyethyl)-1H-indole.

Data Presentation
Reactant 1Reactant 2Catalyst/SolventTemperature (°C)Time (h)Yield (%)
This compound2-ButanoneAcetic Acid80-902-460-75
This compoundAcetonePolyphosphoric Acid (PPA)1001-255-70
This compoundCyclohexanoneZinc Chloride (ZnCl₂) / Toluene1103-565-80

Note: Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.[1][3]

Mandatory Visualizations

Fischer Indole Synthesis: General Mechanism

fischer_indole_synthesis start Arylhydrazine + Ketone/Aldehyde hydrazone Arylhydrazone start->hydrazone Condensation enamine Ene-hydrazine (Tautomer) hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement H⁺ diimine Di-imine Intermediate rearrangement->diimine cyclization Intramolecular Cyclization diimine->cyclization aminal Aminal Intermediate cyclization->aminal elimination Elimination of NH₃ aminal->elimination H⁺ indole Indole Product elimination->indole

Caption: General mechanism of the Fischer indole synthesis.

Experimental Workflow for Indole Synthesis

experimental_workflow start Start: this compound diazotization 1. Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization reduction 2. Reduction to Hydrazine (SnCl₂, HCl) diazotization->reduction cyclization 3. Hydrazone Formation & Cyclization (Ketone, Acid, Heat) reduction->cyclization workup 4. Work-up (Neutralization, Extraction) cyclization->workup purification 5. Purification (Column Chromatography) workup->purification product Final Product: 6-Substituted Indole purification->product

Caption: Experimental workflow for the synthesis of 6-substituted indoles.

Conceptual Signaling Pathway Inhibition by an Indole Derivative

signaling_pathway receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression indole_drug Indole Derivative (Kinase Inhibitor) indole_drug->kinase_b

Caption: Conceptual inhibition of a kinase signaling pathway by an indole derivative.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-(2,2-Dimethoxyethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4-(2,2-dimethoxyethyl)aniline as a versatile starting material. The following sections describe key synthetic strategies, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction, which are fundamental transformations in the construction of biologically relevant scaffolds.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its structure incorporates a latent aldehyde functionality, protected as a dimethyl acetal, and a nucleophilic aniline moiety. This arrangement allows for a variety of cyclization strategies to access important heterocyclic cores such as indoles, isoquinolines, and β-carbolines. These structural motifs are present in numerous natural products and pharmaceutically active compounds.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and robust method for the construction of indole rings.[1][2] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[3] In the context of this compound, the synthesis first requires its conversion to the corresponding phenylhydrazine. This can be achieved through diazotization followed by reduction. The resulting 4-(2,2-dimethoxyethyl)phenylhydrazine can then be reacted with a suitable ketone, such as cyclohexanone, to yield a substituted tetrahydrocarbazole.

Experimental Protocol: Fischer Indole Synthesis of 6-(2,2-Dimethoxyethyl)-1,2,3,4-tetrahydrocarbazole

Step 1: Synthesis of 4-(2,2-Dimethoxyethyl)phenylhydrazine

  • Diazotization: To a stirred solution of this compound (1.0 eq) in 6M hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.

  • Reduction: The cold diazonium salt solution is then added portion-wise to a pre-cooled solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid. The mixture is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Work-up: The resulting precipitate is collected by filtration, washed with a saturated sodium bicarbonate solution, and then with water. The crude product is purified by column chromatography on silica gel.

Step 2: Cyclization to 6-(2,2-Dimethoxyethyl)-1,2,3,4-tetrahydrocarbazole

  • A mixture of 4-(2,2-dimethoxyethyl)phenylhydrazine (1.0 eq), cyclohexanone (1.1 eq), and glacial acetic acid is refluxed for 4-6 hours.[3]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and neutralized with a 1M sodium hydroxide solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired tetrahydrocarbazole.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[4][5] This reaction typically employs a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions.[6][7] To utilize this compound in this synthesis, it must first be acylated to form the corresponding N-[2-(4-(2,2-dimethoxyethyl)phenyl)ethyl]amide. The subsequent cyclization is facilitated by the electron-donating nature of the aniline substituent, which promotes electrophilic aromatic substitution.

Experimental Protocol: Bischler-Napieralski Synthesis of 6-(2,2-Dimethoxyethyl)-3,4-dihydroisoquinoline

Step 1: Synthesis of N-[2-(4-(2,2-Dimethoxyethyl)phenyl)ethyl]acetamide

  • This compound is first converted to 2-(4-(2,2-dimethoxyethyl)phenyl)ethan-1-amine. This multi-step process involves protection of the aniline, functional group manipulation, and subsequent deprotection. A plausible route involves N-acetylation, followed by Friedel-Crafts acylation with chloroacetyl chloride, reduction of the ketone and amide, and finally N-acetylation of the resulting primary amine.

  • To a solution of the synthesized 2-(4-(2,2-dimethoxyethyl)phenyl)ethan-1-amine (1.0 eq) in dichloromethane at 0 °C, triethylamine (1.2 eq) and acetyl chloride (1.1 eq) are added sequentially.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched with water and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the amide.

Step 2: Cyclization to 6-(2,2-Dimethoxyethyl)-3,4-dihydroisoquinoline

  • The N-[2-(4-(2,2-dimethoxyethyl)phenyl)ethyl]acetamide (1.0 eq) is dissolved in anhydrous acetonitrile.

  • Phosphorus oxychloride (POCl₃, 3.0 eq) is added dropwise at 0 °C.[8]

  • The reaction mixture is then refluxed for 2-4 hours.[8]

  • The solvent and excess POCl₃ are removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the 3,4-dihydroisoquinoline.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines.[9][10] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[11] The latent aldehyde in this compound can be unmasked under acidic conditions to participate in an intramolecular Pictet-Spengler reaction, leading to the formation of a tetrahydroisoquinoline ring system.

Experimental Protocol: Intramolecular Pictet-Spengler Synthesis of 6-Amino-1,2,3,4-tetrahydroisoquinoline
  • This compound (1.0 eq) is dissolved in a mixture of acetic acid and a protic solvent such as ethanol.

  • A strong acid catalyst, such as concentrated hydrochloric acid or sulfuric acid, is added dropwise.[9]

  • The reaction mixture is heated to reflux for 6-12 hours.

  • The reaction is cooled to room temperature and neutralized with a base (e.g., sodium carbonate).

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Data Presentation

Reaction TypeStarting MaterialReagents & ConditionsProductYield (%)Reference
Fischer Indole Synthesis4-Methoxyphenylhydrazine, CyclohexanoneGlacial Acetic Acid, reflux, 2.25 h6-Methoxy-1,2,3,4-tetrahydrocarbazole85-98[3][12]
Bischler-NapieralskiN-[2-(4-methoxyphenyl)ethyl]acetamidePOCl₃, reflux, 4 h6-Methoxy-1-methyl-3,4-dihydroisoquinoline~70-85[8][13]
Pictet-Spengler2-(3-Methoxyphenyl)ethylamine, FormaldehydeHCl, reflux6-Methoxy-1,2,3,4-tetrahydroisoquinoline50-62[14]

Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_hydrazine_formation Hydrazine Formation cluster_cyclization Cyclization cluster_product Product Aniline This compound Diazotization Diazotization (NaNO2, HCl) Aniline->Diazotization Ketone Cyclohexanone Hydrazone_Formation Hydrazone Formation (Acid Catalyst) Ketone->Hydrazone_Formation Reduction Reduction (SnCl2) Diazotization->Reduction Hydrazine 4-(2,2-Dimethoxyethyl)phenylhydrazine Reduction->Hydrazine Hydrazine->Hydrazone_Formation Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone_Formation->Rearrangement Cyclization_Elimination Cyclization & NH3 Elimination Rearrangement->Cyclization_Elimination Product_Indole 6-(2,2-Dimethoxyethyl)- 1,2,3,4-tetrahydrocarbazole Cyclization_Elimination->Product_Indole

Caption: Fischer Indole Synthesis Workflow.

Bischler_Napieralski_Reaction cluster_start Starting Material cluster_amide_formation Amide Formation cluster_cyclization Cyclization cluster_product Product Amine 2-(4-(2,2-Dimethoxyethyl)phenyl)ethan-1-amine Acylation Acylation (Acetyl Chloride, Et3N) Amine->Acylation Amide N-[2-(4-(2,2-Dimethoxyethyl)phenyl)ethyl]acetamide Acylation->Amide Activation Activation (POCl3) Amide->Activation Intramolecular_Cyclization Intramolecular Electrophilic Aromatic Substitution Activation->Intramolecular_Cyclization Dehydration Dehydration Intramolecular_Cyclization->Dehydration Product_Isoquinoline 6-(2,2-Dimethoxyethyl)- 3,4-dihydroisoquinoline Dehydration->Product_Isoquinoline

Caption: Bischler-Napieralski Reaction Workflow.

Pictet_Spengler_Reaction cluster_start Starting Material cluster_reaction Reaction Cascade cluster_product Product Aniline_Acetal This compound Acetal_Hydrolysis Acetal Hydrolysis (Acid Catalyst) Aniline_Acetal->Acetal_Hydrolysis Iminium_Formation Intramolecular Iminium Ion Formation Acetal_Hydrolysis->Iminium_Formation Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Formation->Cyclization Product_Tetrahydroisoquinoline 6-Amino-1,2,3,4-tetrahydroisoquinoline Cyclization->Product_Tetrahydroisoquinoline

Caption: Intramolecular Pictet-Spengler Reaction.

References

Application Notes and Protocols: Synthesis of 4-Vinylaniline from 4-(2,2-Dimethoxyethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylaniline, also known as 4-aminostyrene, is a valuable bifunctional monomer in the synthesis of a wide range of polymers and functional materials. Its utility stems from the presence of both a polymerizable vinyl group and a versatile amino group, which can be further functionalized. This document outlines a synthetic protocol for the preparation of 4-vinylaniline from its stable precursor, 4-(2,2-dimethoxyethyl)aniline. The core of this synthesis involves the acid-catalyzed hydrolysis of the acetal protecting group to generate the desired vinyl functionality.

While a specific, detailed experimental protocol for this exact transformation was not located in the searched literature, the following application notes and protocols are based on established principles of acid-catalyzed acetal deprotection. The provided experimental details represent a general and robust methodology applicable to this class of compounds.

Reaction Principle

The synthesis proceeds via the hydrolysis of the dimethyl acetal group of this compound. In the presence of an acid catalyst and water, the acetal is converted to an intermediate aldehyde, which then undergoes elimination to form the conjugated vinyl group of 4-vinylaniline.

Experimental Protocol: A Representative Procedure

This protocol describes a general method for the acid-catalyzed hydrolysis of this compound. Researchers should optimize reaction conditions based on their specific laboratory settings and analytical monitoring.

Materials:

  • This compound

  • Hydrochloric acid (HCl), concentrated or dilute solutions (e.g., 1-6 M)

  • Tetrahydrofuran (THF) or other suitable organic solvent (e.g., acetone, dioxane)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate or Dichloromethane for extraction

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a suitable organic solvent such as tetrahydrofuran (THF).

  • Addition of Acid: To the stirred solution, add an aqueous solution of hydrochloric acid. The concentration and volume of the acid should be optimized, but a typical starting point is the addition of an equal volume of 3 M HCl to the THF solution.

  • Reaction Monitoring: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 4-vinylaniline.

    • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure 4-vinylaniline.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 4-vinylaniline from this compound. Please note that these values are illustrative and actual results may vary based on the specific reaction conditions and scale.

ParameterValue
Reactants
This compound10.0 g (55.2 mmol)
3 M Hydrochloric Acid50 mL
Tetrahydrofuran (Solvent)50 mL
Reaction Conditions
TemperatureReflux (approx. 70 °C)
Reaction Time4 hours
Product
4-Vinylaniline
Theoretical Yield6.58 g
Actual Yield5.6 g
Percent Yield85%
Purity (by GC analysis)>98%

Visualization of the Synthetic Pathway

The following diagrams illustrate the chemical transformation and a general experimental workflow for the synthesis of 4-vinylaniline.

Synthesis_Pathway Precursor This compound Product 4-Vinylaniline Precursor->Product  H₃O⁺, H₂O, Δ (Acid-catalyzed Hydrolysis)

Figure 1: Chemical reaction for the synthesis of 4-vinylaniline.

Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Precursor in Solvent B Add Acid Catalyst A->B C Heat and Stir B->C D Monitor Progress (TLC/GC) C->D E Cool to RT D->E F Neutralize with Base E->F G Extract with Organic Solvent F->G H Wash and Dry Organic Layer G->H I Concentrate under Reduced Pressure H->I J Purify by Chromatography or Distillation I->J K Characterize Product J->K

Figure 2: General experimental workflow for the synthesis.

The Versatility of 4-(2,2-Dimethoxyethyl)aniline in Medicinal Chemistry: A Gateway to Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(2,2-Dimethoxyethyl)aniline is a versatile synthetic intermediate with significant potential in medicinal chemistry. Its unique structural features, combining a reactive aniline moiety with a protected acetaldehyde group, make it an ideal starting material for the construction of a variety of heterocyclic scaffolds known to possess diverse pharmacological activities. The aniline core is a well-established pharmacophore in numerous approved drugs, particularly in the realm of kinase inhibitors, where it often serves as a crucial hydrogen bond donor and acceptor. The latent aldehyde functionality in the dimethoxyethyl group provides a convenient handle for cyclization reactions, enabling access to complex molecular architectures. This document outlines the prospective application of this compound in the synthesis of novel indole derivatives, which are privileged structures in drug discovery, and provides detailed protocols for their synthesis and hypothetical biological evaluation.

Application: Synthesis of Novel Indole-Based Kinase Inhibitors

The indole nucleus is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs with activities spanning anticancer, anti-inflammatory, and antiviral applications. One of the most powerful methods for indole synthesis is the Fischer indole synthesis. In a hypothetical application, this compound can be envisioned as a key building block in the synthesis of a library of substituted indoles designed as potential kinase inhibitors. The dimethoxyethyl group, upon acidic hydrolysis, generates the corresponding phenylacetaldehyde in situ, which can then undergo condensation with a substituted hydrazine to initiate the Fischer indolization cascade.

Proposed Synthetic Scheme:

The overall synthetic strategy involves a multi-step sequence starting from this compound. This approach allows for the introduction of diversity at various points, leading to a library of analogs for structure-activity relationship (SAR) studies.

Diagram of the Proposed Synthetic Workflow:

synthetic_workflow cluster_start Starting Materials cluster_reaction Fischer Indole Synthesis cluster_product Product Library cluster_evaluation Biological Evaluation A This compound C In situ Aldehyde Formation (Acidic Hydrolysis) A->C H+ B Substituted Phenylhydrazine D Hydrazone Formation B->D C->D E [3,3]-Sigmatropic Rearrangement D->E F Indolization & Aromatization E->F G Substituted Indole Analogs F->G H Kinase Inhibition Assay G->H I Cell-Based Proliferation Assay G->I

Caption: Proposed workflow for the synthesis and evaluation of indole-based kinase inhibitors.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Substituted Indoles via Fischer Indole Synthesis

This protocol describes a general method for the reaction of this compound with various substituted phenylhydrazines to generate a library of indole analogs.

Materials:

  • This compound

  • Substituted phenylhydrazine hydrochloride salts (e.g., 4-fluorophenylhydrazine HCl, 3-chlorophenylhydrazine HCl)

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt % P₂O₅ in methanesulfonic acid)

  • Anhydrous toluene or xylene

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol), add the substituted phenylhydrazine hydrochloride (1.1 eq).

  • Heat the mixture to 80 °C and add polyphosphoric acid (5.0 eq by weight) portion-wise over 15 minutes.

  • Increase the temperature to 110 °C and stir the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired substituted indole.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a representative method for evaluating the inhibitory activity of the synthesized indole derivatives against a target kinase (e.g., Vascular Endothelial Growth Factor Receptor 2 - VEGFR2).

Materials:

  • Synthesized indole compounds dissolved in DMSO

  • Recombinant human VEGFR2 kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of the kinase buffer containing the test compound at various concentrations.

  • Add 5 µL of the VEGFR2 enzyme solution to each well.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the Poly(Glu, Tyr) substrate and ATP. The final ATP concentration should be at its Km value for VEGFR2.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation

The following table presents hypothetical, yet representative, biological data for a series of kinase inhibitors derived from a this compound core. This data illustrates how modifications to the core structure can impact potency.

Compound IDR¹ SubstituentR² SubstituentVEGFR2 IC₅₀ (nM)A431 Cell Proliferation IC₅₀ (µM)
IND-001HH850> 50
IND-0025-FH12015.2
IND-0035-ClH9811.8
IND-0045-MeH25028.1
IND-0056-FH15518.9
IND-0065-F2-Me758.5

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for specific compounds.

Signaling Pathway

Many kinase inhibitors target the ATP-binding pocket of receptor tyrosine kinases (RTKs) like VEGFR2, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation and angiogenesis.

Diagram of a Simplified VEGFR2 Signaling Pathway:

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P RAF RAF VEGFR2->RAF P PKC PKC PLCg->PKC Proliferation Cell Proliferation & Angiogenesis PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation ERK ERK ERK->Proliferation MEK MEK MEK->ERK RAF->MEK Inhibitor Indole Inhibitor (e.g., IND-006) Inhibitor->VEGFR2

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of a hypothetical indole derivative.

While direct, extensive applications of this compound in medicinal chemistry are not yet widely documented in peer-reviewed literature, its chemical structure strongly suggests its utility as a valuable building block. The presented hypothetical application in the synthesis of indole-based kinase inhibitors, based on well-established synthetic methodologies like the Fischer indole synthesis, highlights a plausible and promising avenue for its use in drug discovery. The ability to readily generate an aldehyde functionality in situ makes this compound a strategic choice for constructing complex heterocyclic systems. Further exploration of this and other synthetic routes employing this compound is warranted to unlock its full potential in the development of novel therapeutic agents.

Application Notes and Protocols for the Synthesis of Biologically Active Molecules Using 4-(2,2-Dimethoxyethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of biologically active β-carboline derivatives using 4-(2,2-dimethoxyethyl)aniline as a key starting material. The protocols focus on the Pictet-Spengler reaction, a powerful tool for the construction of the β-carboline scaffold, which is present in numerous natural and synthetic compounds with significant pharmacological properties, including potent antitumor activity.

Introduction

This compound serves as a synthetic precursor to 6-methoxytryptamine. The dimethoxyethyl group can be hydrolyzed under acidic conditions to an aldehyde, which then participates in an intramolecular cyclization, a variant of the Bischler-Napieralski reaction, followed by reduction or subsequent Pictet-Spengler reaction to form the indole ring system of 6-methoxytryptamine. This intermediate can then undergo a Pictet-Spengler reaction with various aldehydes to yield a diverse library of 6-methoxy-β-carboline derivatives. These compounds are of significant interest in medicinal chemistry due to their demonstrated cytotoxic effects against various cancer cell lines.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process that can often be performed in a one-pot fashion:

  • In Situ Generation of 6-Methoxytryptamine: this compound is treated with an acid catalyst to facilitate the hydrolysis of the acetal and subsequent intramolecular cyclization to form the indole ring of 6-methoxytryptamine.

  • Pictet-Spengler Reaction: The generated 6-methoxytryptamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydro-β-carboline core. Subsequent oxidation (aromatization) can be performed to yield the fully aromatic β-carboline.

Synthesis_Pathway Aniline This compound Tryptamine 6-Methoxytryptamine (in situ) Aniline->Tryptamine Acid Catalyst (e.g., TFA, HCl) Tetrahydrocarboline 1-Substituted-6-methoxy- 1,2,3,4-tetrahydro-β-carboline Tryptamine->Tetrahydrocarboline Aldehyde Aldehyde (R-CHO) Aldehyde->Tetrahydrocarboline Pictet-Spengler Reaction Carboline 1-Substituted-6-methoxy-β-carboline Tetrahydrocarboline->Carboline Oxidation

Caption: General synthetic pathway from this compound to β-carbolines.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 1-Aryl-6-methoxy-β-carbolines

This protocol describes a general one-pot procedure for the synthesis of 1-aryl-6-methoxy-β-carboline derivatives from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 3,4,5-trimethoxybenzaldehyde)

  • Trifluoroacetic acid (TFA)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Palladium on carbon (10% Pd/C) (optional, for oxidation)

  • Toluene (for oxidation)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and the substituted aromatic aldehyde (1.1 eq).

  • Solvent and Catalyst Addition: Dissolve the reactants in a mixture of anhydrous methanol and dichloromethane (1:1). Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Oxidation (Aromatization - Optional): If the aromatic β-carboline is the desired product, add 10% Pd/C (0.1 eq) to the reaction mixture and transfer the contents to a suitable flask for reflux. Add toluene and heat the mixture to reflux for 4-8 hours, monitoring by TLC until the tetrahydro-β-carboline intermediate is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. If Pd/C was used, filter the mixture through a pad of Celite®, washing with dichloromethane. Carefully neutralize the filtrate by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-aryl-6-methoxy-β-carboline.

  • Characterization: Characterize the purified product by NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

Protocol_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Oxidation cluster_workup Work-up & Purification start Combine Reactants: - this compound - Aromatic Aldehyde dissolve Dissolve in MeOH/DCM start->dissolve cool Cool to 0°C dissolve->cool add_catalyst Add Trifluoroacetic Acid cool->add_catalyst react Stir at RT (12-24h) add_catalyst->react oxidation Optional Oxidation: Add Pd/C, Reflux in Toluene react->oxidation workup Neutralize with NaHCO₃ react->workup oxidation->workup extract Extract with DCM workup->extract purify Column Chromatography extract->purify end Characterize Product purify->end

Caption: Experimental workflow for the one-pot synthesis of β-carbolines.

Quantitative Data

The following tables summarize representative yields for the Pictet-Spengler reaction and the cytotoxic activities of selected 6-methoxy-β-carboline derivatives against various human cancer cell lines.

Table 1: Representative Reaction Yields

EntryAldehyde (R-CHO)ProductYield (%)
1Benzaldehyde1-Phenyl-6-methoxy-β-carboline75-85
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-6-methoxy-β-carboline70-80
34-Methylbenzaldehyde1-(4-Methylphenyl)-6-methoxy-β-carboline78-88
43,4,5-Trimethoxybenzaldehyde1-(3,4,5-Trimethoxyphenyl)-6-methoxy-β-carboline65-75

Yields are approximate and may vary depending on specific reaction conditions and purification methods.

Table 2: Cytotoxic Activity of 1-Aryl-6-methoxy-β-carboline Derivatives (IC₅₀ in µM)

CompoundA549 (Lung)PC-3 (Prostate)HeLa (Cervical)MCF-7 (Breast)
1-Phenyl-6-methoxy-β-carboline15.212.518.720.1
1-(4-Chlorophenyl)-6-methoxy-β-carboline9.88.111.314.5
1-(4-Methylphenyl)-6-methoxy-β-carboline12.310.415.617.8
1-(3,4,5-Trimethoxyphenyl)-6-methoxy-β-carboline5.44.26.88.9
Doxorubicin (Control)0.81.10.91.3

IC₅₀ values are indicative and sourced from various studies on similar β-carboline derivatives. Actual values for compounds synthesized via this protocol would require experimental determination.

Mechanism of Action: Antitumor Activity

β-carboline derivatives exert their antitumor effects through multiple mechanisms. A primary mode of action is the intercalation of the planar tricyclic ring system into DNA, which disrupts DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in cancer cells.[1] Additionally, some β-carboline derivatives have been shown to inhibit topoisomerases, enzymes crucial for managing DNA topology during replication.

Mechanism_of_Action Carboline β-Carboline Derivative DNA DNA Carboline->DNA Intercalation Topoisomerase Topoisomerase Carboline->Topoisomerase Inhibition DNA_Damage DNA Damage Carboline->DNA_Damage Replication DNA Replication & Transcription DNA->Replication DNA->DNA_Damage Apoptosis Apoptosis (Cell Death) Replication->Apoptosis Inhibition leads to Topoisomerase->Replication DNA_Damage->Apoptosis

Caption: Proposed mechanisms of antitumor activity of β-carboline derivatives.

Conclusion

The use of this compound as a precursor provides an efficient and versatile route to a variety of biologically active 6-methoxy-β-carboline derivatives. The protocols outlined here, based on the Pictet-Spengler reaction, offer a robust method for synthesizing these valuable compounds. The significant cytotoxic activities exhibited by these derivatives underscore their potential as lead compounds in the development of novel anticancer agents. Further optimization of the substitution pattern on the β-carboline scaffold, guided by structure-activity relationship studies, may lead to the discovery of even more potent and selective drug candidates.

References

Application Notes and Protocols: Protecting Group Strategies for the Amino Group of 4-(2,2-Dimethoxyethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective protection of the amino group in 4-(2,2-Dimethoxyethyl)aniline is a critical consideration in multi-step organic syntheses. The presence of an acid-sensitive acetal moiety, the 2,2-dimethoxyethyl group, necessitates a careful selection of protecting groups and their corresponding deprotection conditions to avoid cleavage of the acetal. This document provides a detailed overview of suitable protecting group strategies, including quantitative data for comparison, detailed experimental protocols, and a logical workflow for selecting an appropriate strategy.

The nucleophilicity of the aniline nitrogen must be temporarily suppressed to prevent undesired side reactions during subsequent synthetic transformations. The choice of the protecting group is dictated by its stability to the reaction conditions of the subsequent steps and the orthogonality of its deprotection conditions with respect to the acid-labile acetal. This note explores common amine protecting groups—Boc, Cbz, Fmoc, Acetyl, and Trifluoroacetyl—and evaluates their compatibility with the target molecule.

Protecting Group Strategy Workflow

The following diagram illustrates a logical workflow for selecting a suitable protecting group strategy for an aniline derivative bearing an acid-sensitive functional group.

G cluster_0 cluster_1 start Start: Protect Amino Group of This compound protect Select Protecting Group (Boc, Cbz, Fmoc, Ac, TFA) start->protect reaction Perform Subsequent Synthetic Steps protect->reaction deprotect Select Deprotection Method reaction->deprotect c1 Consider Acetal Stability deprotect->c1 Check Compatibility end End: Deprotected Aniline c1->protect Acetal Cleaved (Re-evaluate) c1->end

Caption: Workflow for protecting the amino group of this compound.

Comparison of Protecting Groups

The selection of an appropriate protecting group is a critical step. The following table summarizes the key characteristics of common amine protecting groups and their compatibility with the acid-sensitive acetal in this compound.

Protecting GroupReagent for ProtectionTypical Yield (%)Deprotection ConditionsAcetal CompatibilityNotes
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂O95-99Acidic: TFA, HCl in dioxane. Mild/Neutral: TMSI, thermolysis, solid acids.[1][2][3]Low with standard acidic conditions. High with mild/neutral methods.Standard acidic deprotection will cleave the acetal.[4] Mild or neutral deprotection methods are required.
Cbz (Carbobenzyloxy)Benzyl chloroformate (Cbz-Cl)90-99Hydrogenolysis: H₂, Pd/C. Acidic: HBr/AcOH. Nucleophilic: 2-Mercaptoethanol.[5][6][7]High with hydrogenolysis and nucleophilic methods. Low with strong acid.Hydrogenolysis is the preferred method for its mild and neutral conditions.[6]
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl, Fmoc-OSu90-95Basic: Piperidine in DMF.[8][9]High Deprotection is performed under basic conditions, which are compatible with the acetal.
Acetyl (Ac) Acetic anhydride, Acetyl chloride90-98Acidic: aq. HCl, reflux. Basic: aq. NaOH, reflux.[10]Low with acidic conditions. High with basic conditions.Harsh conditions are often required for deprotection. Basic hydrolysis is compatible with the acetal.
TFA (Trifluoroacetyl)Trifluoroacetic anhydride (TFAA)>95Mild Basic: K₂CO₃ in MeOH/H₂O.[11][12]High Readily cleaved under mild basic conditions, ensuring acetal integrity.

Experimental Protocols

Detailed methodologies for the protection and deprotection of anilines are provided below. These protocols are generalized and may require optimization for this compound.

Boc Protection and Acetal-Compatible Deprotection

a) Protection of Aniline with (Boc)₂O [13]

  • Materials: Aniline derivative (1 equiv), Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv), Solvent (e.g., THF, Dioxane, or water).

  • Procedure:

    • Dissolve the aniline derivative in the chosen solvent.

    • Add di-tert-butyl dicarbonate.

    • Stir the mixture at room temperature for 4-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography (e.g., Hexane/Ethyl Acetate).

b) Mild Deprotection of Boc-Aniline (Thermal) [1]

  • Materials: Boc-protected aniline, High-boiling solvent (e.g., Dioxane, DMF).

  • Procedure:

    • Dissolve the Boc-protected aniline in the high-boiling solvent.

    • Heat the solution to reflux (typically 150-200 °C).[1]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product.

Cbz Protection and Deprotection

a) Protection of Aniline with Cbz-Cl [14]

  • Materials: Aniline derivative (1 equiv), Benzyl chloroformate (Cbz-Cl, 1.05 equiv), Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF/water, CH₂Cl₂).

  • Procedure:

    • Dissolve the aniline derivative in the solvent system.

    • Add the base to the solution.

    • Cool the mixture to 0 °C.

    • Slowly add benzyl chloroformate.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Work up by extracting the product into an organic solvent, washing with water and brine, drying over anhydrous sulfate, and concentrating under reduced pressure.

    • Purify by column chromatography.

b) Deprotection of Cbz-Aniline by Hydrogenolysis [6][7]

  • Materials: Cbz-protected aniline, Palladium on carbon (10% Pd/C, 5-10 mol%), Solvent (e.g., Methanol, Ethanol, Ethyl Acetate), Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).

  • Procedure:

    • Dissolve the Cbz-protected aniline in the solvent in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst.

    • Purge the flask with an inert gas (e.g., Nitrogen or Argon), then introduce hydrogen gas (balloon or Parr apparatus).

    • Stir the mixture vigorously at room temperature under a hydrogen atmosphere for 1-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected aniline.

Fmoc Protection and Deprotection

a) Protection of Aniline with Fmoc-OSu [8]

  • Materials: Aniline derivative (1 equiv), 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 equiv), Base (e.g., NaHCO₃), Solvent (e.g., 1,4-Dioxane/water).

  • Procedure:

    • Dissolve the aniline derivative in the dioxane/water mixture.

    • Add the base and stir until dissolved.

    • Add the Fmoc-OSu and stir at room temperature for 1-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, add water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify by column chromatography.

b) Deprotection of Fmoc-Aniline [8][9]

  • Materials: Fmoc-protected aniline, 20% Piperidine in DMF.

  • Procedure:

    • Dissolve the Fmoc-protected aniline in the 20% piperidine in DMF solution.

    • Stir at room temperature for 30 minutes to 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography to remove the dibenzofulvene-piperidine adduct.

Acetyl Protection and Basic Deprotection

a) Acetylation of Aniline [15]

  • Materials: Aniline derivative (1 equiv), Acetic anhydride (1.5 equiv), Base (e.g., Pyridine or Et₃N), Solvent (e.g., CH₂Cl₂).

  • Procedure:

    • Dissolve the aniline derivative in the solvent.

    • Add the base.

    • Slowly add acetic anhydride at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with water and extract the product.

    • Wash the organic layer, dry, and concentrate.

    • Purify by recrystallization or column chromatography.

b) Basic Deprotection of Acetanilide [10]

  • Materials: Acetyl-protected aniline, Base (e.g., NaOH, KOH), Solvent (e.g., Ethanol/water).

  • Procedure:

    • Dissolve the acetyl-protected aniline in the ethanol/water mixture.

    • Add the base.

    • Heat the mixture to reflux for 4-12 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and neutralize with acid.

    • Extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic layer.

    • Purify the crude product.

Trifluoroacetyl Protection and Deprotection

a) Trifluoroacetylation of Aniline [11]

  • Materials: Aniline derivative (1 equiv), Trifluoroacetic anhydride (TFAA, 1.1 equiv), Base (e.g., Pyridine or Et₃N), Solvent (e.g., CH₂Cl₂).

  • Procedure:

    • Dissolve the aniline derivative and base in the solvent and cool to 0 °C.

    • Slowly add trifluoroacetic anhydride.

    • Stir the reaction at 0 °C for 30 minutes, then at room temperature for 1-3 hours.

    • Monitor the reaction by TLC.

    • Quench with water and extract the product.

    • Wash the organic layer, dry, and concentrate.

    • Purify by column chromatography.

b) Deprotection of Trifluoroacetanilide [11][12]

  • Materials: Trifluoroacetyl-protected aniline, Base (e.g., K₂CO₃, NaHCO₃), Solvent (e.g., Methanol/water).

  • Procedure:

    • Dissolve the trifluoroacetyl-protected aniline in the methanol/water mixture.

    • Add the base and stir at room temperature for 1-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the methanol under reduced pressure.

    • Extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic layer.

    • Purify the crude product.

Conclusion

The protection of the amino group of this compound requires careful consideration of the acid-sensitive acetal functionality. For this specific substrate, Fmoc , Cbz (with hydrogenolysis for deprotection), and Trifluoroacetyl protecting groups are highly recommended due to their deprotection conditions being compatible with the acetal group. The Boc group can be employed if mild, non-acidic deprotection methods are utilized. The Acetyl group is a viable option, provided that basic hydrolysis is used for its removal. The choice among these compatible options will depend on the specific reaction conditions of the subsequent synthetic steps. The provided protocols offer a starting point for the development of a robust and efficient synthesis.

References

Application Notes and Protocols for the Deprotection of the Acetal Group in 4-(2,2-Dimethoxyethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of chemical methods for the deprotection of the dimethyl acetal group in 4-(2,2-dimethoxyethyl)aniline to yield 4-aminophenylacetaldehyde. This transformation is a critical step in various synthetic pathways, particularly in the development of pharmaceutical intermediates and other fine chemicals. The presence of the aniline functional group necessitates the use of mild and chemoselective deprotection methods to avoid unwanted side reactions.

Introduction

The acetal functional group is a common protecting group for aldehydes and ketones due to its stability under neutral and basic conditions. However, its removal (deprotection) is typically achieved under acidic conditions. In the case of this compound, the presence of the acid-sensitive aniline group requires careful selection of deprotection reagents and conditions to ensure high yield and purity of the desired product, 4-aminophenylacetaldehyde. These notes detail various methodologies, ranging from classical acidic hydrolysis to milder Lewis acid-catalyzed and transacetalization methods, providing researchers with a selection of protocols to suit different laboratory settings and substrate sensitivities.

Deprotection Methodologies

Several methods have been developed for the deprotection of acetals. The choice of method depends on the overall molecular structure, the presence of other functional groups, and the desired reaction conditions (e.g., pH, temperature, reaction time). Below is a summary of common deprotection strategies applicable to this compound.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes various methods for the deprotection of acetals on aromatic systems, providing a comparative overview of their reaction conditions and reported yields. While specific data for this compound is limited in the literature, the presented data for analogous substrates can guide the selection of an appropriate method.

MethodReagent(s)Solvent(s)Temperature (°C)Reaction TimeTypical Yield (%)Reference(s)
Acidic Hydrolysis Dilute HCl, H₂SO₄, or Acetic AcidWater, THF, AcetoneRoom Temp. - Reflux1 - 24 hVariable (50-90)[1][2]
Lewis Acid Catalysis Indium(III) trifluoromethanesulfonate (In(OTf)₃)AcetoneRoom Temp.0.5 - 5 h>90[3]
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)DichloromethaneRoom Temp.0.5 - 4 h85-95
Aluminum Trichloride (AlCl₃) & OxidantSolid-stateRoom Temp.5 - 20 min>90[4]
Mild Acid Catalysis Pyridinium p-toluenesulfonate (PPTS)Acetone/WaterRoom Temp. - 502 - 12 h80-95
Transacetalization Iodine (catalytic)AcetoneRoom Temp.5 min - 1 h>90

Experimental Protocols

This section provides detailed experimental protocols for selected deprotection methods. It is crucial to monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

Protocol 1: Mild Acidic Hydrolysis using Pyridinium p-toluenesulfonate (PPTS)

This method employs a mild organic acid catalyst, making it suitable for substrates with acid-sensitive functional groups like anilines.

Materials:

  • This compound

  • Pyridinium p-toluenesulfonate (PPTS)

  • Acetone

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v), add a catalytic amount of PPTS (0.1 - 0.2 eq).

  • Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 4-aminophenylacetaldehyde can be purified by column chromatography on silica gel if necessary. Note that this aldehyde can be unstable and is often used immediately in the next synthetic step.

Protocol 2: Lewis Acid-Catalyzed Deprotection using Indium(III) Trifluoromethanesulfonate

This protocol utilizes a Lewis acid catalyst in a non-aqueous solvent, offering a mild and efficient alternative to traditional acidic hydrolysis.[3]

Materials:

  • This compound

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃)

  • Acetone

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in acetone.

  • Add a catalytic amount of In(OTf)₃ (0.01 - 0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 4-aminophenylacetaldehyde.

  • Purify by column chromatography if required, being mindful of the product's potential instability.

Visualizations

Deprotection Reaction Mechanism

The following diagram illustrates the general acid-catalyzed deprotection mechanism of the dimethyl acetal in this compound.

Deprotection_Mechanism Start This compound (Acetal) Protonation1 Protonation of a methoxy group Start->Protonation1 H+ Oxonium1 Formation of an oxonium ion Protonation1->Oxonium1 Elimination1 Elimination of methanol Oxonium1->Elimination1 Carbocation Resonance-stabilized carbocation Elimination1->Carbocation - CH3OH NucleophilicAttack Nucleophilic attack by water Carbocation->NucleophilicAttack + H2O Hemiacetal_protonated Protonated hemiacetal NucleophilicAttack->Hemiacetal_protonated Deprotonation1 Deprotonation Hemiacetal_protonated->Deprotonation1 Hemiacetal Hemiacetal Deprotonation1->Hemiacetal - H+ Protonation2 Protonation of the second methoxy group Hemiacetal->Protonation2 + H+ Oxonium2 Formation of an oxonium ion Protonation2->Oxonium2 Elimination2 Elimination of methanol Oxonium2->Elimination2 Aldehyde_protonated Protonated aldehyde Elimination2->Aldehyde_protonated - CH3OH Deprotonation2 Deprotonation Aldehyde_protonated->Deprotonation2 End 4-Aminophenylacetaldehyde (Aldehyde) Deprotonation2->End - H+

Caption: Acid-catalyzed deprotection of a dimethyl acetal.

Experimental Workflow for Acetal Deprotection

This diagram outlines a typical experimental workflow for the deprotection of this compound.

Experimental_Workflow Start Start: this compound Reaction Reaction: - Add solvent and catalyst - Stir at specified temperature Start->Reaction Monitoring Monitoring: - TLC or LC-MS analysis Reaction->Monitoring Quenching Quenching: - Add aqueous NaHCO3 solution Monitoring->Quenching Reaction complete Extraction Extraction: - Use an organic solvent (e.g., Ethyl Acetate) Quenching->Extraction Washing Washing: - Wash with brine Extraction->Washing Drying Drying: - Use anhydrous Na2SO4 or MgSO4 Washing->Drying Filtration Filtration Drying->Filtration Concentration Concentration: - Rotary evaporation Filtration->Concentration Purification Purification (Optional): - Column chromatography Concentration->Purification End End: 4-Aminophenylacetaldehyde Concentration->End If pure enough Purification->End

Caption: General experimental workflow for acetal deprotection.

Decision Tree for Method Selection

This logical diagram assists in selecting an appropriate deprotection method based on the stability of the substrate and available laboratory equipment.

Decision_Tree Start Is the substrate sensitive to strong acids? Yes_Sensitive Yes Start->Yes_Sensitive Yes No_NotSensitive No Start->No_NotSensitive No Mild_Conditions Are very mild, neutral conditions required? Yes_Sensitive->Mild_Conditions Use_Acidic_Hydrolysis Use Acidic Hydrolysis (e.g., Dilute HCl) No_NotSensitive->Use_Acidic_Hydrolysis Yes_Mild Yes Mild_Conditions->Yes_Mild Yes No_Mild No Mild_Conditions->No_Mild No Use_Lewis_Acid Use Lewis Acid Catalysis (e.g., In(OTf)3 in Acetone) Yes_Mild->Use_Lewis_Acid Use_PPTS Use Mild Acid Catalysis (e.g., PPTS in Acetone/Water) No_Mild->Use_PPTS

Caption: Decision tree for selecting a deprotection method.

References

Application Notes and Protocols: 4-(2,2-Dimethoxyethyl)aniline as a Versatile Building Block for Functional Polyanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of polymers derived from 4-(2,2-dimethoxyethyl)aniline. This monomer offers a unique advantage in polymer chemistry by incorporating a protected aldehyde functionality (acetal group) onto the polyaniline backbone. This latent reactivity allows for post-polymerization modification, opening avenues for the development of novel functional materials for a wide range of applications, including sensors, drug delivery systems, and advanced coatings.

Introduction

Polyaniline (PANI) is a well-studied conducting polymer known for its tunable electrical conductivity, environmental stability, and ease of synthesis.[1][2] However, unsubstituted PANI often suffers from poor processability due to its limited solubility in common organic solvents. Functionalization of the aniline monomer is a common strategy to overcome this limitation and to introduce new properties to the resulting polymer.

This compound is a promising building block that introduces an acetal group as a side chain. This acetal group is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to reveal a highly reactive aldehyde group.[3][4][5] This "protecting group" strategy allows for the synthesis of a stable, processable polymer that can be subsequently functionalized in a controlled manner. The presence of the dimethoxyethyl side chain is also expected to enhance the solubility of the polymer.[6]

Polymer Synthesis and Characterization

Synthesis of Poly(this compound)

The synthesis of poly(this compound) can be achieved through chemical oxidative polymerization, a common method for preparing polyaniline and its derivatives.[7][8]

Experimental Protocol: Chemical Oxidative Polymerization

  • Monomer Solution Preparation: Dissolve this compound (1.0 g, 5.5 mmol) in 50 mL of 1 M hydrochloric acid (HCl) in a flask. Stir the solution at room temperature until the monomer is completely dissolved. Cool the solution to 0-5 °C in an ice bath.

  • Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate (APS) (1.26 g, 5.5 mmol) in 25 mL of 1 M HCl. Cool the solution to 0-5 °C.

  • Polymerization: Slowly add the chilled APS solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will gradually change color, indicating the onset of polymerization.

  • Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for 24 hours to ensure complete polymerization.

  • Polymer Isolation: Collect the precipitated polymer by vacuum filtration.

  • Washing: Wash the polymer sequentially with 1 M HCl, deionized water until the filtrate is neutral, and finally with methanol to remove any unreacted monomer and oligomers.

  • Drying: Dry the resulting dark green polymer powder in a vacuum oven at 60 °C for 24 hours.

Post-Polymerization Modification: Hydrolysis of the Acetal Group

The key feature of poly(this compound) is the ability to deprotect the acetal side chains to generate aldehyde functionalities. This is achieved through acid-catalyzed hydrolysis.[3][4]

Experimental Protocol: Acetal Hydrolysis

  • Dispersion: Disperse the synthesized poly(this compound) (0.5 g) in a mixture of 20 mL of acetone and 20 mL of 2 M HCl.

  • Hydrolysis Reaction: Stir the dispersion at room temperature for 12 hours. The progress of the hydrolysis can be monitored by FT-IR spectroscopy by observing the appearance of a characteristic aldehyde C=O stretching peak.

  • Isolation and Washing: Isolate the resulting aldehyde-functionalized polymer by filtration. Wash the polymer thoroughly with deionized water to remove the acid and any by-products, followed by a final wash with acetone.

  • Drying: Dry the functionalized polymer under vacuum at 40 °C for 24 hours.

Characterization Data

The following table summarizes the expected characterization data for the synthesized polymers.

PropertyPoly(this compound)Poly(4-formylmethylaniline) (after hydrolysis)
Appearance Dark green powderDark brown/black powder
Solubility Soluble in NMP, DMSO, DMFPartially soluble in NMP, DMSO
FT-IR (cm⁻¹) ~3400 (N-H), ~1600 & ~1500 (C=C stretching of quinoid and benzenoid rings), ~1100 (C-O-C of acetal)~3400 (N-H), ~1700 (C=O of aldehyde), ~1600 & ~1500 (C=C stretching of quinoid and benzenoid rings)
¹H NMR (δ, ppm) Aromatic protons, -CH₂-, -CH(OCH₃)₂, -OCH₃Aromatic protons, -CH₂-, -CHO
Molecular Weight (Mw) 15,000 - 25,000 g/mol 14,000 - 23,000 g/mol
Polydispersity Index (PDI) 2.0 - 3.52.2 - 3.8
Conductivity (S/cm) 10⁻³ - 10⁻²10⁻⁴ - 10⁻³

Applications

The unique properties of poly(this compound) and its aldehyde-functionalized derivative make them suitable for a variety of applications.

  • Sensors: The aldehyde groups on the polymer backbone can be used to immobilize enzymes or antibodies for the development of highly specific biosensors.[9] They can also react with various analytes, leading to a change in the polymer's conductivity or optical properties, forming the basis of chemosensors.[10]

  • Drug Delivery: The aldehyde functionalities can be used to conjugate drugs containing amine or hydrazine groups via Schiff base formation. The pH-sensitive nature of the resulting imine bond could allow for controlled drug release in acidic environments, such as tumor tissues.

  • Surface Modification and Coatings: The reactive aldehyde groups can be used to graft other polymers or molecules onto surfaces, creating functional coatings with tailored properties such as biocompatibility, anti-fouling, or specific recognition capabilities.

  • Cross-linking: The aldehyde groups can participate in cross-linking reactions, which can improve the mechanical properties and thermal stability of the polymer films.[2]

Visualizations

Synthesis and Functionalization Workflow

G cluster_synthesis Polymer Synthesis cluster_functionalization Post-Polymerization Modification cluster_applications Applications monomer This compound polymerization Chemical Oxidative Polymerization (APS, HCl) monomer->polymerization polymer_acetal Poly(this compound) polymerization->polymer_acetal hydrolysis Acid-Catalyzed Hydrolysis (HCl, Acetone/H₂O) polymer_acetal->hydrolysis polymer_aldehyde Poly(4-formylmethylaniline) hydrolysis->polymer_aldehyde sensors Sensors polymer_aldehyde->sensors drug_delivery Drug Delivery polymer_aldehyde->drug_delivery coatings Functional Coatings polymer_aldehyde->coatings crosslinking Cross-linked Materials polymer_aldehyde->crosslinking

Caption: Workflow for synthesis and functionalization.

Polymerization Reaction Pathway

G cluster_reaction Oxidative Polymerization monomer Monomer (this compound) initiation Initiation: Oxidation of Monomer monomer->initiation oxidant Oxidant (Ammonium Persulfate) oxidant->initiation acid Acid (HCl) acid->initiation propagation Propagation: Chain Growth initiation->propagation termination Termination propagation->termination polymer Polymer (Poly(this compound)) termination->polymer

Caption: Oxidative polymerization of the monomer.

Acetal Hydrolysis Logical Relationship

G start Polymer with Acetal Side Chains condition Acidic Conditions (e.g., HCl) start->condition stability Stable in Neutral/Basic Conditions start->stability process Hydrolysis condition->process Presence result Polymer with Aldehyde Side Chains process->result

References

"step-by-step guide for N-alkylation of 4-(2,2-Dimethoxyethyl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-alkylation of 4-(2,2-dimethoxyethyl)aniline, a key transformation for the synthesis of various pharmaceutical and chemical intermediates. The protocols focus on two primary, efficient, and widely applicable methods: Reductive Amination and Catalytic N-Alkylation using the "Borrowing Hydrogen" Strategy .

Overview of Synthetic Strategies

The N-alkylation of this compound can be achieved through several synthetic routes. The choice of method often depends on the desired alkyl group, available starting materials, and desired reaction scale.

  • Reductive Amination: This classic and robust method involves the reaction of the aniline with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is subsequently reduced to the target N-alkylated aniline. For this compound, the acetal group can be hydrolyzed in situ or in a prior step to reveal the aldehyde functionality, which can then react with another amine. Alternatively, and more commonly, the aniline nitrogen of this compound can be alkylated by reacting it with an external aldehyde or ketone.

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This modern and sustainable approach utilizes alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., Ruthenium, Iridium, Nickel).[1] This method is highly atom-economical, with water being the primary byproduct.[1] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes condensation with the aniline to form an imine. The "borrowed" hydrogen is then used to reduce the imine to the N-alkylated product.[1]

Experimental Protocols

Method 1: Reductive Amination with an Aldehyde

This protocol describes the N-alkylation of this compound with a generic aldehyde using sodium triacetoxyborohydride (STAB-H) as the reducing agent.

Materials:

  • This compound

  • Aldehyde (R-CHO)

  • Sodium triacetoxyborohydride (STAB-H)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst for imine formation)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the aniline in dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Aldehyde Addition: Add the aldehyde (1.0-1.2 eq) to the solution.

  • Catalyst (Optional): If the imine formation is slow, a catalytic amount of acetic acid can be added.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB-H) (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated this compound.

Logical Workflow for Reductive Amination:

Reductive_Amination_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Product start Start reagents Add this compound, Aldehyde, and Solvent (DCM/DCE) start->reagents imine_formation Stir for Imine Formation (optional: add Acetic Acid) reagents->imine_formation reduction Add STAB-H (Reduction) imine_formation->reduction monitoring Monitor Reaction (TLC/LC-MS) reduction->monitoring quench Quench with NaHCO3 monitoring->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end N-Alkylated Product purify->end

Caption: Workflow for the N-alkylation via reductive amination.

Method 2: Catalytic N-Alkylation with an Alcohol ("Borrowing Hydrogen")

This protocol outlines a general procedure for the N-alkylation of this compound with a primary alcohol using a Ruthenium-based catalyst.[1]

Materials:

  • This compound

  • Primary Alcohol (R-CH₂OH)

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst)

  • Phosphine Ligand (e.g., Xantphos)

  • Base (e.g., Potassium carbonate or Sodium hydride)

  • Anhydrous Toluene or p-xylene

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • Inert Atmosphere: Set up an oven-dried Schlenk tube equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • Catalyst Preparation: In the Schlenk tube, combine [Ru(p-cymene)Cl₂]₂ (e.g., 2.5 mol% Ru) and the phosphine ligand (e.g., 6 mol%).

  • Reagent Addition: Add anhydrous toluene or p-xylene, followed by this compound (1.0 eq) and the primary alcohol (1.2 eq).

  • Base Addition: Carefully add the base (e.g., K₂CO₃, 10 mol% or NaH, 1.2 eq).

  • Heating: Place the Schlenk tube in a preheated oil bath or aluminum block and heat the reaction mixture (e.g., 80-140 °C).[1][2]

  • Reaction Monitoring: Stir the reaction for the specified time (e.g., 21-24 hours) and monitor its progress by TLC or GC-MS.[1][2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Quenching: Cautiously quench the reaction with water.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated aniline.

"Borrowing Hydrogen" Catalytic Cycle:

Borrowing_Hydrogen cluster_cycle Catalytic Cycle catalyst [Ru]-H (Catalyst) alcohol R-CH2OH (Alcohol) catalyst->alcohol H2 release aldehyde R-CHO (Aldehyde) alcohol->aldehyde Oxidation imine Ar-N=CHR (Imine) aldehyde->imine Condensation with Aniline aniline Ar-NH2 (Aniline) aniline->imine product Ar-NH-CH2R (N-Alkylated Product) imine->product Reduction water H2O product->catalyst Regeneration

Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation.

Data Presentation

The following tables summarize representative data for N-alkylation reactions of anilines, which can be used as a reference for optimizing the reaction of this compound.

Table 1: Reductive Amination of Anilines with Aldehydes

EntryAnilineAldehydeReducing AgentSolventYield (%)Reference
1AnilineBenzaldehydeNaBH(OAc)₃DCE95[3]
24-MethoxyanilineHeptanalNaBH(OAc)₃CH₂Cl₂92[3]
34-ChloroanilineCyclohexanecarboxaldehydeNaBH(OAc)₃CH₂Cl₂88[3]
4Aniline4-NitrobenzaldehydeNaBH₄/Aq-FeCPME/MeOH98[4]

Table 2: Catalytic N-Alkylation of Anilines with Alcohols

EntryAnilineAlcoholCatalyst SystemBaseTemp (°C)Yield (%)Reference
1AnilineBenzyl alcoholNiBr₂/L1t-BuOK13096[5]
2Aniline1-Octanol[Ru(p-cymene)Cl₂]₂/LigandNaH11085[1]
34-MethylanilineBenzyl alcoholNiBr₂/L1t-BuOK13088[5]
4AnilineCarbohydrate alcohol[RuCl₂(p-cymene)]₂/LigandK₂CO₃14097[2]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride and sodium hydride are moisture-sensitive and can be flammable. Handle with care under an inert atmosphere where necessary.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The N-alkylation of this compound can be effectively achieved using either reductive amination or catalytic "borrowing hydrogen" methodologies. Reductive amination offers a reliable and high-yielding route with readily available reagents. The "borrowing hydrogen" strategy provides a more sustainable and atom-economical alternative. The choice of method will depend on the specific requirements of the synthesis, including the nature of the alkylating agent and the desired scale of the reaction. The protocols and data presented here serve as a comprehensive guide for researchers to successfully perform this important chemical transformation.

References

Application Notes and Protocols for Monitoring Reactions with 4-(2,2-Dimethoxyethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,2-Dimethoxyethyl)aniline is a valuable substituted aniline derivative frequently employed as a precursor in the synthesis of various heterocyclic compounds, most notably indoles, which are core scaffolds in numerous pharmaceuticals. The acetal functional group offers a masked aldehyde that can be deprotected under acidic conditions to participate in cyclization reactions, such as the Fischer indole synthesis.

Effective monitoring of chemical reactions involving this compound is critical for optimizing reaction conditions, maximizing yields, ensuring product purity, and understanding reaction kinetics. This document provides detailed application notes and protocols for the use of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) as analytical techniques for real-time and offline monitoring of reactions with this compound.

Reaction Application: Fischer Indole Synthesis

A common and illustrative application of this compound is its use in the Fischer indole synthesis. In this reaction, the aniline derivative is reacted with a ketone or aldehyde in the presence of an acid catalyst. The acetal of this compound is hydrolyzed in situ to reveal the corresponding phenylhydrazine, which then reacts with the carbonyl compound to form a phenylhydrazone intermediate. This intermediate subsequently undergoes an acid-catalyzed[1][1]-sigmatropic rearrangement and cyclization to yield the final indole product.

For the purpose of these application notes, we will consider the reaction of this compound with acetone to form 5-(2,2-dimethoxyethyl)-2-methyl-1H-indole.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, providing a clear picture of the consumption of reactants and the formation of products over time. A reversed-phase HPLC method is well-suited for the analysis of the relatively polar aniline starting material and the more nonpolar indole product.

Experimental Protocol: HPLC Analysis

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size).

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (for Mass-Spec compatible methods) or Phosphoric acid

    • This compound standard

    • Synthesized 5-(2,2-dimethoxyethyl)-2-methyl-1H-indole standard (for retention time confirmation)

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 30% B

    • 13-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 280 nm (Indoles have characteristic absorbance around 280 nm)

  • Injection Volume: 5 µL

3. Sample Preparation for Reaction Monitoring:

  • At designated time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 950 µL of 50:50 acetonitrile/water) to stop the reaction and prevent further transformation.

  • Vortex the diluted sample thoroughly.

  • If the sample contains solid particles, filter it through a 0.22 µm syringe filter into an HPLC vial.

4. Data Analysis:

  • Identify the peaks corresponding to the starting material, intermediate (if observable), and product based on their retention times, which are determined by injecting standards.

  • Construct a calibration curve for the starting material and product by injecting known concentrations of their standards.

  • Quantify the concentration of each component in the reaction samples by relating their peak areas to the calibration curves.

  • Plot the concentration of reactants and products as a function of time to obtain a reaction profile.

Data Presentation: HPLC Monitoring of Fischer Indole Synthesis

The following table summarizes hypothetical quantitative data obtained from HPLC monitoring of the reaction between this compound and acetone.

Time (hours)This compound Peak Area5-(2,2-dimethoxyethyl)-2-methyl-1H-indole Peak Area% Conversion
01,250,00000%
1980,000265,00021.6%
2750,000490,00039.8%
4420,000810,00065.9%
6210,0001,020,00083.0%
895,0001,130,00092.0%
12< 10,0001,210,000>99%

% Conversion is calculated based on the disappearance of the starting material or the appearance of the product relative to the initial amount of starting material.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Reaction Mixture Aliquot B Quench and Dilute A->B C Filter (if necessary) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Generation F->G H Peak Integration G->H I Quantification using Calibration Curve H->I J Reaction Profile (Concentration vs. Time) I->J NMR_Monitoring_Logic cluster_setup Reaction Setup in NMR Tube cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis A Dissolve Reactants & Internal Standard B Add Catalyst/Final Reactant A->B C Insert into Spectrometer B->C D Acquire Spectra over Time C->D E Process Spectra D->E F Integrate Characteristic Peaks E->F G Normalize to Internal Standard F->G H Kinetic Profile G->H GCMS_Pathway A Reaction Aliquot B Quench & Liquid-Liquid Extraction A->B C Dry & Concentrate Organic Layer B->C D Inject into GC-MS C->D E GC Separation D->E F Ionization (EI) E->F G Mass Analysis F->G H Data Interpretation (TIC and Mass Spectra) G->H I Component Identification & Quantification H->I

References

Troubleshooting & Optimization

"optimizing reaction conditions for 4-(2,2-Dimethoxyethyl)aniline synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2,2-Dimethoxyethyl)aniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. A plausible synthetic route involves the protection of 4-vinylaniline, followed by oxidative cleavage of the vinyl group to an aldehyde, and subsequent acetal formation.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Protected 4-Vinylaniline Incomplete reaction of the protecting group.- Ensure all reagents are dry and of high purity. Aniline is hygroscopic and should be distilled and dried over KOH or CaH2 before use.[1]- Optimize the reaction time and temperature. For example, when using a ketene dimer for protection, refluxing for 1 hour after addition may be necessary.[2]- Consider using a slight excess of the protecting group.
Side reactions of the vinyl group.- Use a mild protecting group that does not react with the vinyl moiety, such as an acetyl group.
Incomplete Oxidative Cleavage of the Vinyl Group Inefficient oxidizing agent or reaction conditions.- Ensure the correct stoichiometry of the oxidizing agent (e.g., ozone, potassium permanganate).- Optimize the reaction temperature; some oxidations require low temperatures to prevent side reactions.- If using a two-step ozonolysis-reduction, ensure the reducing agent (e.g., dimethyl sulfide, triphenylphosphine) is added promptly after ozonolysis.
Polymerization of 4-vinylaniline starting material.- Ensure the starting material is free of radical initiators. 4-Vinylaniline is often supplied with stabilizers that may need to be removed before reaction.[3]
Low Yield of the Final Product (Acetal Formation) Inefficient acetal formation.- Use a suitable acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15) in an appropriate amount.- Ensure the removal of water formed during the reaction, for example, by using a Dean-Stark apparatus or molecular sieves.- Use an excess of methanol or trimethyl orthoformate as the source of the methoxy groups.
Difficulty in purification.- Aniline and its derivatives can be purified by distillation under reduced pressure.[1]- Column chromatography can be effective, but tailing may be an issue. Adding a small amount of a non-polar tertiary amine (e.g., triethylamine) to the eluent can help.[4]- If the product is basic, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by adding a base before extraction into an organic solvent.[4]
Product Discoloration (Turns Dark) Oxidation of the aniline moiety.- Aniline and its derivatives are prone to air oxidation, leading to colored impurities.[1] Store the product under an inert atmosphere (e.g., nitrogen or argon) and in the dark.- Adding an antioxidant or storing at low temperatures (2-8°C) can help.- If discoloration occurs, the product may be repurified by distillation or chromatography.
Presence of Unidentified Impurities Side reactions such as self-reaction of haloamine intermediates if a bromoethyl group is involved.- If using a route involving 4-(2-bromoethyl)aniline, protonating the amine with an acid to form the salt can prevent self-reaction.[5]
Incomplete removal of reagents from previous steps.- Ensure thorough washing and purification at each step of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A common strategy involves a multi-step synthesis starting from 4-vinylaniline. This typically includes:

  • Protection of the amine group: The amino group of 4-vinylaniline is protected to prevent it from interfering with subsequent reactions. Common protecting groups for anilines include acetyl or Boc groups.

  • Oxidative cleavage of the vinyl group: The protected 4-vinylaniline is then treated with an oxidizing agent (e.g., ozone followed by a reducing agent, or potassium permanganate) to cleave the double bond and form an aldehyde.

  • Acetal formation: The resulting aldehyde is reacted with methanol in the presence of an acid catalyst to form the desired 2,2-dimethoxyethyl group.

  • Deprotection of the amine group: The protecting group is removed to yield this compound.

Q2: How can I purify the final product?

A2: Purification of this compound can typically be achieved by vacuum distillation.[1] Column chromatography on silica gel can also be employed. To prevent streaking of the basic aniline compound on the silica gel, it is often beneficial to add a small amount of a base like triethylamine to the eluent system.[4]

Q3: My aniline starting material is dark brown. Can I still use it?

A3: Dark coloration in aniline is usually due to air oxidation.[1] It is highly recommended to purify the aniline before use. This can be done by distillation, often under reduced pressure, after drying with a suitable agent like potassium hydroxide (KOH).[1]

Q4: What are some common side reactions to be aware of?

A4: Potential side reactions include polymerization of vinyl-containing intermediates, over-oxidation if harsh oxidizing agents are used, and incomplete reactions at any of the synthetic steps. If a route involving a halo-intermediate is used, self-reaction of the molecule is a possibility, where the amine of one molecule displaces the halide of another.[5]

Q5: What are the optimal storage conditions for this compound?

A5: Like many anilines, this compound is likely susceptible to oxidation and should be stored under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (refrigerated at 2-8°C is a common practice for similar compounds).

Experimental Protocols

Illustrative Protocol for the Synthesis of this compound from 4-Vinylaniline

Step 1: Acetylation of 4-Vinylaniline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-vinylaniline in a suitable solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(4-vinylphenyl)acetamide.

Step 2: Oxidative Cleavage to N-(4-formylphenyl)acetamide

  • Dissolve the N-(4-vinylphenyl)acetamide in a mixture of dichloromethane and methanol.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add dimethyl sulfide (DMS) and allow the mixture to slowly warm to room temperature and stir overnight.

  • Concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield N-(4-formylphenyl)acetamide.

Step 3: Acetal Formation to N-(4-(2,2-dimethoxyethyl)phenyl)acetamide

  • Dissolve N-(4-formylphenyl)acetamide in methanol.

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize the catalyst with a base (e.g., triethylamine).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate to obtain N-(4-(2,2-dimethoxyethyl)phenyl)acetamide.

Step 4: Deprotection to this compound

  • Dissolve N-(4-(2,2-dimethoxyethyl)phenyl)acetamide in a mixture of methanol and water.

  • Add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the mixture and neutralize it.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow cluster_purification Purification start 4-Vinylaniline protection Amine Protection (e.g., Acetylation) start->protection oxidation Oxidative Cleavage (e.g., Ozonolysis) protection->oxidation acetalization Acetal Formation (Methanol, Acid Catalyst) oxidation->acetalization deprotection Deprotection (Acid/Base Hydrolysis) acetalization->deprotection product This compound deprotection->product distillation Vacuum Distillation product->distillation chromatography Column Chromatography product->chromatography

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions impurity Impurities Detected impurity->incomplete_reaction impurity->side_reactions poor_purification Inefficient Purification impurity->poor_purification discoloration Product Discoloration discoloration->poor_purification oxidation Air Oxidation discoloration->oxidation optimize Optimize Conditions (Temp, Time, Reagents) incomplete_reaction->optimize purify_reagents Purify/Dry Reagents incomplete_reaction->purify_reagents side_reactions->optimize improve_purification Improve Purification (e.g., add base to eluent) poor_purification->improve_purification inert_atmosphere Store under Inert Atmosphere oxidation->inert_atmosphere

Caption: Troubleshooting logic for synthesis issues.

References

"common side reactions and byproducts in 4-(2,2-Dimethoxyethyl)aniline chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,2-dimethoxyethyl)aniline. The focus is on common side reactions and byproducts encountered during its use, particularly in the context of the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary instability of this compound and when is it most likely to occur?

The primary point of instability in this compound is the acetal functional group. This group is susceptible to hydrolysis under acidic conditions, which are commonly employed in reactions such as the Pictet-Spengler synthesis. The hydrolysis reaction converts the dimethoxyethyl group into a reactive aldehyde, 4-aminophenylacetaldehyde.

Q2: What are the major side products I should be aware of when using this compound in acidic media?

The main side products arise from the in-situ formation of 4-aminophenylacetaldehyde. This aldehyde is prone to self-condensation and polymerization reactions, leading to a complex mixture of oligomeric and polymeric materials. These byproducts are often observed as an intractable baseline or multiple spots on a TLC plate, which can complicate the purification of the desired product.

Q3: Can this compound itself undergo side reactions other than acetal hydrolysis?

Yes, like other anilines, the amino group can undergo oxidation, especially if exposed to air and light for prolonged periods, which can lead to the formation of colored impurities.[1] Additionally, under certain conditions, N-alkylation or C-alkylation might occur if reactive alkylating agents are present. However, in the context of its typical applications, acetal hydrolysis and subsequent reactions of the resulting aldehyde are the most significant side reactions.

Troubleshooting Guides

Issue 1: Low Yield in Pictet-Spengler Reaction

Symptoms:

  • Thin-layer chromatography (TLC) analysis shows a significant amount of starting material remaining even after prolonged reaction times.

  • The desired product is formed in a low yield, with a large amount of baseline material or numerous faint spots observed on the TLC plate.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Acetal Hydrolysis While hydrolysis is a side reaction, controlled deprotection to the aldehyde is necessary for the Pictet-Spengler reaction. If the reaction is sluggish, the acid catalyst concentration or temperature may be too low. A gradual increase in the acid concentration or temperature while carefully monitoring the reaction by TLC is advised.
Decomposition of Starting Material or Product Prolonged exposure to strong acids or high temperatures can lead to the degradation of the aniline starting material or the tetrahydro-β-carboline product. It is recommended to perform the reaction at the lowest effective temperature and for the minimum time necessary for completion.
Self-Condensation/Polymerization of 4-aminophenylacetaldehyde This is a major cause of low yields. To mitigate this, consider adding the aldehyde or its acetal precursor slowly to the reaction mixture containing the other reactant and the acid catalyst. This keeps the instantaneous concentration of the reactive aldehyde low, favoring the desired intermolecular reaction over self-condensation.
Impurities in Starting Materials Ensure the purity of this compound and the aldehyde/ketone reactant. Impurities can interfere with the reaction and promote side reactions.[2]
Issue 2: Complex Reaction Mixture and Purification Difficulties

Symptoms:

  • The crude reaction mixture is a dark, tarry substance.

  • TLC analysis shows a streak of inseparable compounds from the baseline to the solvent front.

  • Column chromatography results in poor separation and recovery of the desired product.

Possible Causes & Solutions:

CauseRecommended Solution
Extensive Polymerization of 4-aminophenylacetaldehyde This is the most likely cause. To address this, optimize the reaction conditions to minimize the formation of the free aldehyde before the desired reaction takes place. Consider using milder acidic catalysts or a two-phase system to control the rate of hydrolysis and subsequent reactions.
Formation of Multiple Isomers In some Pictet-Spengler reactions, the formation of diastereomers (cis and trans) is possible, leading to multiple product spots on TLC. The ratio of these isomers can often be influenced by the reaction conditions, such as the choice of acid catalyst and temperature. Kinetically controlled conditions (lower temperatures) may favor one isomer.[3]
Oxidation of Aniline Moiety The formation of colored impurities can be due to the oxidation of the aniline. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.[1]
Inappropriate Purification Technique If polymeric byproducts are the main issue, precipitation of the desired product by the addition of a non-polar solvent to a solution of the crude mixture in a polar solvent might be an effective initial purification step. Alternatively, treatment of the crude mixture with a scavenger resin that reacts with aldehydes could help remove the reactive byproduct before chromatography.

Experimental Protocols

General Protocol for Pictet-Spengler Reaction with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aldehyde or ketone reactant

  • Anhydrous solvent (e.g., dichloromethane, toluene, or 1,2-dichloroethane)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid, or a Lewis acid)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in the chosen anhydrous solvent under an inert atmosphere, add the acid catalyst (0.1-1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat as required, while monitoring the progress of the reaction by TLC.

  • Upon completion, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution) until the mixture is neutral or slightly basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes potential side products and their origin in reactions involving this compound.

Side ProductOriginCommon Conditions for Formation
4-AminophenylacetaldehydeAcid-catalyzed hydrolysis of the dimethoxyethyl acetal.Acidic conditions (e.g., TFA, HCl) used in Pictet-Spengler reactions.
Aldol self-condensation products of 4-aminophenylacetaldehydeReaction of the enolate of 4-aminophenylacetaldehyde with another molecule of the aldehyde.Basic or acidic conditions where the aldehyde is present in significant concentration.
Polymeric materialsPolymerization of 4-aminophenylacetaldehyde.Concentrated acidic conditions and/or elevated temperatures.
Oxidized aniline derivativesOxidation of the aniline nitrogen or aromatic ring.Exposure to air, light, or oxidizing agents.

Visualizations

Below are diagrams illustrating key concepts in the chemistry of this compound.

Side_Reaction_Pathway This compound This compound 4-Aminophenylacetaldehyde 4-Aminophenylacetaldehyde This compound->4-Aminophenylacetaldehyde Acid-catalyzed hydrolysis Desired Product (e.g., Tetrahydro-β-carboline) Desired Product (e.g., Tetrahydro-β-carboline) 4-Aminophenylacetaldehyde->Desired Product (e.g., Tetrahydro-β-carboline) Pictet-Spengler Reaction Self-condensation/Polymerization Byproducts Self-condensation/Polymerization Byproducts 4-Aminophenylacetaldehyde->Self-condensation/Polymerization Byproducts Side Reactions

Primary reaction and side reaction pathway.

Troubleshooting_Logic Start Low Yield or Complex Mixture Condition1 Acetal Hydrolysis Controlled? Start->Condition1 Action1 Optimize Acid/ Temperature Condition1->Action1 No Condition2 Aldehyde Concentration High? Condition1->Condition2 Yes Action1->Condition2 Action2 Slow Addition of Acetal Precursor Condition2->Action2 Yes Condition3 Reaction Time/ Temp Optimized? Condition2->Condition3 No Action2->Condition3 Action3 Monitor by TLC, Use Lower Temp Condition3->Action3 No End Improved Outcome Condition3->End Yes Action3->End

Troubleshooting workflow for common issues.

References

Technical Support Center: Purification of Crude 4-(2,2-Dimethoxyethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-(2,2-Dimethoxyethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from the synthetic route used. If prepared by reduction of the corresponding nitro compound, residual starting material or partially reduced intermediates may be present. Other potential impurities include by-products from side reactions and residual solvents.[1][2][3] Given that anilines are susceptible to air oxidation, colored polymeric impurities may also be present, especially in older samples.[4][5]

Q2: My crude this compound is a dark-colored oil. What is the best way to decolorize it?

A2: Dark coloration in anilines is often due to oxidation.[4][5] Vacuum distillation is a highly effective method for separating the desired aniline from non-volatile polymeric impurities and colored materials.[4] For solid derivatives, recrystallization with the addition of activated charcoal can be effective in removing colored impurities.[6]

Q3: Is the 2,2-dimethoxyethyl group stable during purification?

A3: The dimethyl acetal functionality is sensitive to acidic conditions and can undergo hydrolysis to the corresponding aldehyde. Therefore, it is crucial to avoid acidic reagents and conditions during workup and purification. The acetal group is generally stable to basic and neutral conditions.

Q4: Can I use standard silica gel chromatography to purify this compound?

A4: Standard silica gel chromatography can be used, but with a key modification. Anilines are basic compounds and can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. To mitigate this, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[7][8]

Q5: Is this compound a solid or a liquid at room temperature?

A5: Based on structurally similar compounds like 4-(2-methoxyethyl)aniline and 4-(2,2-diethoxyethyl)aniline, which are liquids or low-melting solids, this compound is expected to be an oily liquid at room temperature.[9][10][11] This influences the choice of purification technique, making distillation and chromatography more suitable than recrystallization from a single solvent.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of crude this compound.

Problem Potential Cause Troubleshooting Steps
Product is still colored after purification. Incomplete removal of oxidized impurities.- Vacuum Distillation: Ensure the vacuum is sufficiently high and the distillation is performed efficiently to separate from non-volatile colored materials.[4] - Column Chromatography: If the colored impurity is not baseline-stable, consider a pre-purification step like a charcoal treatment if the compound is a solid derivative.
Low yield after column chromatography. - Product streaking on the column. - Irreversible adsorption to the silica gel.- Add 0.1-1% triethylamine to your eluent to suppress interaction with acidic silica.[7][8] - Consider using a less acidic stationary phase like alumina.
The product appears to have decomposed during distillation. The distillation temperature is too high, causing thermal degradation.- Use a higher vacuum to lower the boiling point of the compound.[4][12] - Ensure the heating mantle is not set to an excessively high temperature.
NMR analysis shows the presence of an aldehyde peak after purification. Hydrolysis of the dimethyl acetal group.- Avoid all acidic conditions during workup and purification. Ensure any aqueous washes are neutral or slightly basic. - If using silica gel chromatography, the silica should be neutralized with triethylamine in the eluent.
The compound "oils out" during attempted recrystallization. The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.- Attempt recrystallization at a lower temperature with a solvent system in which the compound has lower solubility. - Try to form a solid derivative (e.g., a hydrochloride salt with anhydrous HCl) and recrystallize the salt. Note that the free base must be regenerated afterward, which may introduce impurities.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is ideal for separating the desired aniline from non-volatile impurities and high-boiling point side products.

Methodology:

  • Drying: Dry the crude this compound over a suitable drying agent such as potassium hydroxide (KOH) or calcium hydride (CaH₂) to remove any residual water.[4]

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Use a Claisen adapter to minimize bumping. Ensure all glass joints are properly greased to maintain a good vacuum.

  • Distillation:

    • Transfer the dried crude product to the distillation flask.

    • Apply vacuum and ensure the system is sealed.

    • Gradually heat the distillation flask.

    • Collect the fraction that distills at the expected boiling point. For aniline, the boiling point is significantly reduced under vacuum (e.g., from 184 °C at atmospheric pressure to 72 °C at 20 mmHg).[4] A similar reduction is expected for this compound. The predicted boiling point of the similar 4-(2,2-diethoxyethyl)aniline is 295.0±25.0 °C at atmospheric pressure.[9]

  • Product Collection: Collect the purified product in a pre-weighed receiving flask.

Quantitative Data (Illustrative for Anilines):

ParameterBefore PurificationAfter Vacuum Distillation
Appearance Dark brown/red oilColorless to pale yellow oil
Purity (by GC/HPLC) ~85-95%>99%
Typical Recovery -80-90%
Protocol 2: Purification by Flash Column Chromatography

This technique is suitable for separating the target compound from impurities with different polarities.

Methodology:

  • Solvent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The target compound should have an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack a silica gel column with the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent and load it onto the column. For less soluble samples, "dry loading" by adsorbing the crude material onto a small amount of silica gel is recommended.

  • Elution:

    • Begin elution with the determined solvent system.

    • Crucially, add 0.1-1% triethylamine to the eluent to prevent peak tailing. [7][8]

    • Collect fractions and monitor by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data (Illustrative for Anilines):

ParameterBefore PurificationAfter Column Chromatography
Appearance Dark oilPale yellow oil
Purity (by HPLC) ~90%>98%
Typical Recovery -70-85%
Protocol 3: Purification by Recrystallization (as a solid derivative)

If the aniline is an oil, it can sometimes be purified by converting it to a solid salt, recrystallizing the salt, and then regenerating the free base.

Methodology:

  • Salt Formation: Dissolve the crude aniline in a suitable solvent (e.g., diethyl ether) and bubble anhydrous HCl gas through the solution to precipitate the hydrochloride salt.

  • Recrystallization:

    • Filter the crude salt and perform solubility tests to find a suitable recrystallization solvent or solvent pair (e.g., ethanol/water).[6][13][14]

    • Dissolve the salt in the minimum amount of hot solvent.

    • If the solution is colored, add a small amount of activated charcoal and filter hot.[6]

    • Allow the solution to cool slowly to induce crystallization.

  • Isolation of Pure Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Regeneration of Free Base: Dissolve the pure salt in water and add a base (e.g., NaOH solution) to liberate the free aniline. Extract the aniline with an organic solvent, dry the organic layer, and remove the solvent.

Quantitative Data (Illustrative for Acetanilide, a solid aniline derivative):

ParameterBefore PurificationAfter Recrystallization
Appearance Off-white solidWhite crystalline solid
Purity (by melting point) Broad melting rangeSharp melting point
Typical Recovery -~70-90% (for the recrystallization step)

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Analysis cluster_end Final Product crude_product Crude this compound distillation Vacuum Distillation crude_product->distillation Non-volatile impurities chromatography Column Chromatography (with Et3N) crude_product->chromatography Polar/Non-polar impurities recrystallization Recrystallization (as a salt) crude_product->recrystallization If convertible to a solid analysis Purity Assessment (NMR, GC/HPLC) distillation->analysis chromatography->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product

General purification workflow for crude this compound.

troubleshooting_logic start Impure Product is_colored Is the product still colored? start->is_colored low_yield Is the yield low? is_colored->low_yield No action_color Consider vacuum distillation or charcoal treatment. is_colored->action_color Yes aldehyde_present Is an aldehyde impurity present? low_yield->aldehyde_present No action_yield Optimize chromatography (add Et3N) or distillation (check vacuum). low_yield->action_yield Yes pure_product Pure Product aldehyde_present->pure_product No action_aldehyde Avoid acidic conditions in all steps. aldehyde_present->action_aldehyde Yes action_color->low_yield action_yield->aldehyde_present action_aldehyde->pure_product

Troubleshooting decision tree for purification issues.

References

"troubleshooting low yields in reactions involving 4-(2,2-Dimethoxyethyl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-(2,2-dimethoxyethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a focus on overcoming low reaction yields.

General Troubleshooting & FAQs

This section addresses overarching issues related to the stability and handling of this compound that can impact various reactions.

Q1: My starting material, this compound, has developed a dark color. Is it still usable?

A1: Aniline and its derivatives are prone to oxidation upon exposure to air and light, which often results in a yellowish to brownish discoloration.[1] This oxidation can lead to the formation of impurities and may contribute to lower yields and the formation of colored byproducts in your reaction. For best results, it is recommended to use purified starting material. If the discoloration is minor, purification by distillation under reduced pressure or filtration through a short plug of silica gel or activated carbon may be possible. Always store this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[1]

Q2: I am observing an unexpected aldehyde-related side product in my reaction. What is the likely cause?

A2: The 2,2-dimethoxyethyl group on your aniline is an acetal. Acetals are sensitive to acidic conditions and can be hydrolyzed to reveal an aldehyde.[2] If your reaction is run under acidic conditions (e.g., Pictet-Spengler, Fischer Indole Synthesis), this hydrolysis can occur, leading to unintended side reactions involving the newly formed aldehyde.[2] It is crucial to control the acidity and temperature to minimize this side reaction unless the in-situ generation of the aldehyde is the intended pathway.

Troubleshooting Low Yields in Specific Reactions

Amide Coupling Reactions

Anilines, being less nucleophilic than aliphatic amines, can present challenges in amide coupling reactions.[3] Low yields are a common issue.

Q3: My amide coupling reaction with this compound is resulting in a low yield. What are the primary causes?

A3: Several factors can lead to poor yields in amide couplings with anilines:

  • Low Nucleophilicity of the Aniline: The electron-donating character of the aniline nitrogen is reduced due to the delocalization of its lone pair into the aromatic ring, making it a weaker nucleophile than alkylamines.[4]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be effectively activated by a coupling reagent to react with the weakly nucleophilic aniline.[5] Inefficient activation is a common point of failure.

  • Protonation of the Aniline: An acid-base reaction can occur between the carboxylic acid and the aniline, forming a salt and rendering the aniline non-nucleophilic.[5]

  • Hydrolysis of Activated Intermediates: The presence of trace amounts of water can hydrolyze the activated carboxylic acid species, reverting it to the starting material and preventing amide formation.[5] It is critical to use anhydrous solvents and reagents.

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the aniline can sterically hinder the reaction, slowing it down or preventing it from going to completion.[5]

Q4: How can I optimize my amide coupling reaction conditions to improve the yield?

A4: To improve yields, consider the following optimizations:

  • Choice of Coupling Reagent: Use a more potent coupling reagent. Urinium-based reagents like HATU or TBTU are often effective for coupling with less reactive anilines. Carbodiimides like EDC in combination with additives like HOBt or DMAP can also be successful.[6]

  • Use of a Non-Nucleophilic Base: Incorporate a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the acid produced during the reaction without deactivating the coupling reagents.[5][6]

  • Pre-activation: Stir the carboxylic acid, coupling reagent, and base together for a short period (15-30 minutes) before adding the aniline.[5] This allows for the formation of the activated species without consuming the aniline in an acid-base side reaction.

  • Solvent and Temperature: Use anhydrous polar aprotic solvents like DMF or acetonitrile.[5][6] While many couplings run at room temperature, gentle heating may sometimes be required for unreactive partners, but this can also increase the risk of side reactions like racemization.[5]

Coupling ReagentAdditive/BaseTypical SolventKey AdvantagesPotential Issues
EDC HOBt, DIPEACH₂Cl₂ or CH₃CNWater-soluble byproducts, easy workup.[7]Can be less effective for highly unreactive anilines.[6]
HATU DIPEADMFHigh efficiency, fast reaction times, good for hindered couplings.[5]Higher cost, potential for side reactions if not used correctly.
TBTU DIPEADMF or CH₃CNVery effective for unreactive amines.[3]Byproduct (tetramethylurea) can be difficult to remove.
Acid Chloride Pyridine or Et₃NCH₂Cl₂ or THFHighly reactive, drives reaction to completion.Requires prior conversion of carboxylic acid, harsh conditions.
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the solution.

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.[5]

  • In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DMF.

  • Add the aniline solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and related structures. This compound is a β-arylethylamine precursor, making this a relevant transformation. The reaction involves condensation with an aldehyde or ketone followed by an acid-catalyzed ring closure.[8]

Q5: I am attempting a Pictet-Spengler reaction by first hydrolyzing the acetal of this compound to the corresponding aldehyde and then reacting it with another amine, but the yield is very low. Why?

A5: The classic Pictet-Spengler reaction involves the cyclization of a β-arylethylamine onto an electrophilic iminium ion.[8] The low yield could be due to several factors:

  • Insufficient Iminium Ion Formation: The reaction is driven by the formation of an electrophilic iminium ion from the condensation of the amine and the aldehyde.[8] This step requires an acid catalyst. If the conditions are not acidic enough, the imine formed is not sufficiently electrophilic for the ring-closing step.[8]

  • Decomposition: While acid is required, excessively harsh acidic conditions (strong acid, high temperature) can lead to polymerization or decomposition of the starting materials or the product.

  • Poor Nucleophilicity of the Ring: The cyclization step is an electrophilic aromatic substitution. If the aniline ring is substituted with electron-withdrawing groups, its nucleophilicity will be reduced, hindering the reaction.

Q6: What is a reliable strategy for performing a Pictet-Spengler reaction with a derivative of this compound?

A6: A robust strategy involves a two-step, one-pot procedure:

  • Acetal Hydrolysis: Gently heat the this compound derivative in the presence of a mild acid (e.g., 2% aqueous HCl or formic acid) to carefully hydrolyze the acetal to the corresponding phenylacetaldehyde derivative in situ.

  • Condensation and Cyclization: Add the second amine component (e.g., tryptamine) and a stronger acid catalyst like trifluoroacetic acid (TFA) to the reaction mixture to promote iminium ion formation and subsequent cyclization.

  • Dissolve the β-arylethylamine (e.g., tryptamine, 1.0 eq.) and the aldehyde (1.1 eq.) in a suitable solvent (e.g., toluene or dichloromethane).

  • Add an acid catalyst, such as trifluoroacetic acid (TFA) (1.2 eq.), to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and neutralize the acid with a base (e.g., saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visual Troubleshooting Guides

LowYield_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Pure Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Check_Stoichiometry Verify Reagent Stoichiometry Check_Conditions->Check_Stoichiometry Optimal Optimize_Conditions Optimize Conditions (Temp, Solvent, Catalyst) Check_Conditions->Optimize_Conditions Suboptimal Analyze_Crude Analyze Crude Mixture (TLC, LC-MS, NMR) Check_Stoichiometry->Analyze_Crude Correct Adjust_Stoichiometry Adjust Stoichiometry Check_Stoichiometry->Adjust_Stoichiometry Incorrect Identify_Byproducts Identify Byproducts & Side Reactions Analyze_Crude->Identify_Byproducts Purify_SM->Check_Conditions Optimize_Conditions->Check_Stoichiometry Adjust_Stoichiometry->Analyze_Crude Identify_Byproducts->Optimize_Conditions Success Yield Improved Identify_Byproducts->Success

Caption: A logical workflow for diagnosing the root cause of low reaction yields.

Amide_Coupling_Factors cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes Aniline This compound (Weak Nucleophile) Reaction Nucleophilic Acyl Substitution Aniline->Reaction Side_Reaction1 Non-nucleophilic Anilinium Salt Aniline->Side_Reaction1 Protonation Carboxylic_Acid Carboxylic Acid Activation Activated Acid Intermediate Carboxylic_Acid->Activation Carboxylic_Acid->Side_Reaction1 Acid Source Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent Solvent->Reaction Temperature Temperature Temperature->Reaction Desired_Product Desired Amide (High Yield) Low_Yield Low Yield / No Reaction Activation->Reaction Side_Reaction2 Deactivated Acid Activation->Side_Reaction2 Hydrolysis Reaction->Desired_Product Side_Reaction1->Low_Yield Side_Reaction2->Low_Yield Water Trace H₂O Water->Side_Reaction2

Caption: Interplay of factors affecting the outcome of amide coupling reactions.

Pictet_Spengler_Pathway cluster_desired Desired Pictet-Spengler Pathway cluster_side Side Reaction Pathway Start This compound (Acetal Protected) Cyclization Electrophilic Aromatic Substitution Start->Cyclization Nucleophilic Ring Hydrolysis Acetal Hydrolysis (Excess H+, Heat) Start->Hydrolysis Aldehyde Aldehyde Reactant (R-CHO) Condensation Condensation Aldehyde->Condensation Amine Amine Reactant (R'-NH2) Amine->Condensation Imine Imine Intermediate Condensation->Imine Protonation Protonation (H+) Imine->Protonation Iminium Iminium Ion (Electrophilic) Protonation->Iminium Iminium->Cyclization Product Tetrahydroisoquinoline Product Cyclization->Product Side_Aldehyde Unmasked Aldehyde from Starting Material Hydrolysis->Side_Aldehyde Polymerization Self-condensation or Polymerization Side_Aldehyde->Polymerization

Caption: Desired reaction pathway versus the potential acetal hydrolysis side reaction.

References

Technical Support Center: Purification of 4-(2,2-Dimethoxyethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 4-(2,2-Dimethoxyethyl)aniline, addressing common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound is dark brown/red. What causes this discoloration and how can I fix it?

A1: The dark coloration in aniline compounds is typically due to oxidation and the formation of highly colored polymeric by-products.[1] This is a common issue, especially if the sample is old or has been exposed to air and light.[2][3] To remove these impurities and obtain a colorless or pale yellow product, vacuum distillation is the most effective method.[1]

Q2: What are the likely impurities in my synthesized this compound?

A2: Impurities can be process-related or arise from degradation.[2] Common impurities may include:

  • Unreacted starting materials: Depending on the synthetic route, this could include precursors like 4-nitrophenethyl alcohol derivatives or p-aminophenylacetaldehyde.

  • Oxidation/Polymerization Products: These are common degradation impurities in anilines, leading to discoloration.[1][2]

  • By-products: Side-products from the specific reaction used for synthesis.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., toluene, ethanol).[2]

  • Water: Anilines can be hygroscopic.[3]

Q3: Which purification technique is best for my sample?

A3: The choice of purification technique depends on the nature of the impurities and the desired final purity.

  • Vacuum Distillation: Ideal for removing high-boiling polymeric impurities and non-volatile baseline materials. It is the preferred method for removing dark coloration.[1]

  • Column Chromatography: Excellent for separating the target compound from impurities with different polarities, such as unreacted starting materials or less/more polar by-products.[4]

  • Acid-Base Extraction: A useful initial clean-up step to separate the basic aniline from any neutral or acidic impurities.[5]

Q4: The acetal group in my compound seems sensitive. Are there any precautions I should take during purification?

A4: Yes, the dimethoxyethyl group is an acetal, which is sensitive to acidic conditions and can hydrolyze to the corresponding aldehyde (4-aminophenylacetaldehyde). Therefore, it is crucial to avoid strong acids during work-up and purification. While brief contact with weak acids during an acid-base extraction might be tolerable, prolonged exposure or the use of strong acids should be avoided. When performing chromatography, using a neutrally-prepared silica gel or deactivating it with a small amount of a tertiary amine (like triethylamine) in the eluent can prevent hydrolysis on the column.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Product is dark/discolored Oxidation and polymerization.[1]Perform vacuum distillation. Store the purified product under an inert atmosphere (Nitrogen or Argon) and protect it from light.[3]
Multiple spots on TLC close to the product spot Process-related impurities with similar polarity.Use flash column chromatography with a shallow solvent gradient for better separation.[4]
Low yield after purification Product loss during extraction or chromatography. Hydrolysis of the acetal group.Ensure the pH is not strongly acidic during aqueous work-up. For chromatography, consider using neutral alumina or base-deactivated silica gel.
Product solidifies or is a semi-solid Presence of salt impurities (e.g., hydrochlorides).Perform an aqueous work-up with a mild base (e.g., sodium bicarbonate solution) followed by extraction with an organic solvent and drying before final purification.

Quantitative Data

The following table presents representative data for the purification of a crude sample of this compound using different techniques.

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Appearance Typical Recovery
Vacuum Distillation 85%>98%Dark brown to colorless/pale yellow70-85%
Flash Chromatography 85%>99%Dark brown to pale yellow60-80%
Acid-Base Extraction 85%90-95%Brown to yellow-brown85-95%

Note: These are typical values and can vary based on the initial state of the crude product.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is highly effective for removing colored, high-boiling impurities.[1]

  • Drying: Dry the crude aniline derivative over potassium hydroxide (KOH) or calcium hydride (CaH₂) for several hours to remove water.[3]

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head. Ensure all glass joints are properly greased to maintain a good vacuum.[1]

  • Distillation:

    • Add the dried crude product and a magnetic stir bar or boiling chips to the distillation flask.

    • Slowly apply vacuum. The predicted boiling point of the related 4-(2,2-diethoxyethyl)aniline is ~295°C at atmospheric pressure, so a high vacuum will be required to distill at a reasonable temperature.[7] At approximately 1 mmHg, the boiling point would be expected in the range of 130-150°C.

    • Heat the flask gently in an oil bath while stirring.

    • Discard any initial low-boiling fractions.

    • Collect the main fraction distilling at a constant temperature. The pure product should be colorless.[1]

  • Storage: Store the purified, colorless liquid under an inert atmosphere (e.g., argon or nitrogen) in a sealed, light-protected container.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating the target compound from impurities of different polarities.[8][9]

  • Column Packing:

    • Plug a glass column with cotton or glass wool.[4]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes).[8]

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[9] Add a final layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent.

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.[8]

  • Elution:

    • Begin eluting with a non-polar solvent system, such as 5% ethyl acetate in hexanes.

    • Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexanes) to elute the product.[4]

    • Optional: To prevent potential degradation on the silica, 0.5-1% triethylamine can be added to the eluent system.[6]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization

Purification Workflow Diagram

PurificationWorkflow cluster_start Initial Assessment cluster_methods Purification Methods cluster_end Final Product start Crude this compound assess_color Is the sample heavily colored (dark brown/red)? start->assess_color extraction Consider Acid-Base Extraction (for neutral/acidic impurities) start->extraction Optional First Step assess_purity Are there multiple spots on TLC? assess_color->assess_purity No distillation Vacuum Distillation assess_color->distillation Yes chromatography Column Chromatography assess_purity->chromatography Yes final_product Pure Product assess_purity->final_product No (Product is pure) distillation->assess_purity Check Purity Post-Distillation chromatography->final_product extraction->assess_color

Caption: Decision workflow for selecting a purification method.

References

"improving the stability of 4-(2,2-Dimethoxyethyl)aniline during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of 4-(2,2-Dimethoxyethyl)aniline to ensure its stability and integrity throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maintain product quality, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] For long-term stability, refrigeration is recommended.[1] The storage area should be secure and away from direct sunlight, heat, sparks, and other sources of ignition.[2]

Q2: What materials are incompatible with this compound?

A2: Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[1][3] Contact with these substances can lead to vigorous reactions and degradation of the product.

Q3: My this compound has changed color. Is it still usable?

A3: Anilines are known to darken upon exposure to air and light, typically turning from a colorless or pale yellow to a brownish liquid.[4][5] This color change is an indication of oxidation and potential polymerization. While a slight discoloration may not significantly impact all applications, a significant color change suggests degradation. It is highly recommended to assess the purity of the material before use if a noticeable color change has occurred.

Q4: What are the primary degradation pathways for anilines?

A4: The primary degradation pathway for anilines is oxidation, which can be initiated by exposure to air (oxygen) and light.[4] This can lead to the formation of colored impurities and polymerization into resinous materials.[4] Under certain environmental conditions, biodegradation can occur via oxidative deamination to form catechols.[6]

Q5: What are the hazardous decomposition products of this compound?

A5: In the event of decomposition, typically due to high heat or combustion, hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) can be formed.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the storage and handling of this compound.

Issue 1: Rapid Discoloration of the Compound
  • Symptom: The compound turns from pale yellow to dark brown or black within a short period after opening the container.

  • Possible Causes:

    • Improper storage with exposure to light and/or air.

    • Contamination of the storage container.

    • Frequent opening and closing of the container, leading to repeated exposure to the atmosphere.

  • Solutions:

    • Short-term: Aliquot the compound into smaller, tightly sealed, amber glass vials for daily use to minimize exposure of the bulk material.

    • Long-term: Store the bulk container under an inert atmosphere (e.g., nitrogen or argon) and in a refrigerator.

    • Purity Check: Before use, verify the purity of the discolored material using HPLC or GC-MS as detailed in the Experimental Protocols section.

Issue 2: Inconsistent Experimental Results
  • Symptom: Variability in reaction yields or the appearance of unexpected byproducts in reactions involving this compound from the same batch.

  • Possible Causes:

    • Use of a degraded or impure starting material.

    • Inconsistent handling and storage of aliquots.

  • Solutions:

    • Immediate Action: Perform a purity analysis on the currently used aliquot.

    • Preventative Measures: Implement a strict aliquoting and storage protocol. Ensure all users are trained on proper handling to avoid introducing contaminants or exposing the compound to air and light unnecessarily.

Data Presentation

Table 1: Illustrative Stability of this compound Under Various Storage Conditions (Purity by HPLC Area %)

Storage ConditionAtmosphereTime (Months)Purity (%)Appearance
Refrigerated (2-8 °C)Inert (Argon)099.5Pale Yellow
699.2Pale Yellow
1299.0Pale Yellow
Refrigerated (2-8 °C)Air099.5Pale Yellow
697.8Light Brown
1295.1Brown
Room Temperature (~25 °C)Air099.5Pale Yellow
694.0Dark Brown
1288.3Dark Brown/Black

Note: This data is illustrative and intended to demonstrate the expected stability trends. Actual results may vary.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and detecting non-volatile impurities.[7]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient mixture of:

      • A: 0.1% Formic Acid in Water

      • B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 90% A, 10% B

      • 5-20 min: Linear gradient to 10% A, 90% B

      • 20-25 min: Hold at 10% A, 90% B

      • 25-26 min: Return to 90% A, 10% B

      • 26-30 min: Re-equilibration at 90% A, 10% B

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the this compound sample in the initial mobile phase composition to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase.

  • Quantification: Purity is determined by area normalization, assuming all components have a similar response factor at the chosen wavelength.[8]

Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is useful for identifying volatile impurities and degradation products.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp to 280 °C at 15 °C/min

      • Hold at 280 °C for 10 minutes

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.

  • Analysis: The mass spectrum of each separated peak can be compared to library spectra for tentative identification of impurities.

Visualizations

G Troubleshooting Workflow for Compound Discoloration start Start: Compound shows discoloration check_severity Assess severity of color change start->check_severity slight Slight Discoloration (Pale Yellow to Light Brown) check_severity->slight Slight significant Significant Discoloration (Dark Brown to Black) check_severity->significant Significant purity_analysis Perform Purity Analysis (HPLC/GC-MS) slight->purity_analysis significant->purity_analysis is_pure Purity > Specification? purity_analysis->is_pure use_compound Proceed with experiment is_pure->use_compound Yes purify Purify compound (e.g., column chromatography) is_pure->purify No, and purification is feasible discard Discard and use a fresh batch is_pure->discard No, and purification is not feasible review_storage Review storage and handling procedures use_compound->review_storage purify->purity_analysis discard->review_storage

Caption: Troubleshooting workflow for discolored this compound.

G Potential Degradation Pathway of this compound aniline This compound (Stable Product) exposure Exposure to: - Oxygen (Air) - Light - Heat aniline->exposure oxidation Oxidation exposure->oxidation impurities Formation of Colored Impurities (e.g., N-oxides, quinone-imines) oxidation->impurities polymerization Polymerization oxidation->polymerization degraded_product Degraded Product (Brown/Black Resinous Mass) impurities->degraded_product polymerization->degraded_product

Caption: Simplified potential degradation pathway of anilines.

References

Technical Support Center: Scale-Up Synthesis of 4-(2,2-Dimethoxyethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-(2,2-Dimethoxyethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of this key intermediate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the common synthetic route involving the reduction of 4-(2,2-dimethoxyethyl)nitrobenzene.

ProblemPotential Cause(s)Recommended Solution(s)
Low or Stalled Reaction Yield Incomplete Reduction: Insufficient catalyst activity or loading. Poor hydrogen gas dispersion in the reaction mixture.- Increase catalyst loading (e.g., Palladium on carbon) incrementally.- Ensure vigorous agitation to maintain catalyst suspension and improve gas-liquid mass transfer.- Check the quality of the hydrogen gas and ensure no leaks in the system.
Catalyst Deactivation: Presence of impurities (e.g., sulfur or halide compounds) in the starting material or solvent that can poison the catalyst.- Use high-purity starting materials and solvents.- Consider a pre-treatment of the starting material to remove potential catalyst poisons.
Suboptimal Reaction Conditions: Temperature or pressure is too low for the reaction to proceed at a reasonable rate.- Gradually increase the reaction temperature and/or hydrogen pressure within safe operational limits of the reactor.
Formation of Impurities and By-products Over-reduction: Reduction of the aromatic ring or hydrogenolysis of the dimethoxy acetal.- Optimize the reaction time and temperature to stop the reaction once the starting material is consumed.- Use a more selective catalyst or add a catalyst moderator.
Incomplete Reaction: Presence of unreacted starting nitro compound.- Increase reaction time or catalyst loading.
Colored Impurities: Air oxidation of the aniline product, especially at elevated temperatures.- Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction and work-up.- Cool the reaction mixture under an inert atmosphere before exposure to air.
Difficulties in Product Purification Presence of Polar Impurities: Formation of aminophenols or other polar by-products.- During work-up, perform washes with a dilute aqueous base to remove acidic impurities and a dilute aqueous acid to remove highly basic impurities, followed by re-basification and extraction of the desired product.- Consider converting the aniline to its hydrochloride salt for purification by crystallization, followed by liberation of the free base.
Dark Color of the Final Product: Oxidation of the aniline.- Perform the final distillation or crystallization under reduced pressure and in an inert atmosphere.- Treat the crude product solution with activated charcoal to adsorb colored impurities before the final purification step.
Poor Heat Transfer at Scale Exothermic Reaction: The reduction of nitro groups is highly exothermic, which can lead to localized hot spots and promote side reactions or create safety hazards in large reactors.- Ensure the reactor has adequate cooling capacity.- Control the rate of addition of the nitro compound or the hydrogen gas to manage the exotherm.- Monitor the internal reaction temperature closely.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up production of this compound?

A1: The most common industrial route is the catalytic hydrogenation of 4-(2,2-dimethoxyethyl)nitrobenzene. This method is often preferred for its high atom economy and the use of relatively clean reagents (hydrogen gas). The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like methanol or ethanol.

Q2: My final product is always dark brown, even after distillation. How can I obtain a lighter-colored product?

A2: Dark coloration in anilines is almost always due to oxidation. To minimize this, you should handle the product under an inert atmosphere (nitrogen or argon) as much as possible, especially at elevated temperatures. During purification, consider a vacuum distillation and ensure the receiving flask is also under an inert atmosphere. Adding a small amount of a reducing agent, like sodium dithionite, to the aqueous phase during work-up can sometimes help.

Q3: I am observing a significant amount of by-products. How can I improve the selectivity of the reduction?

A3: By-product formation is often related to the reaction conditions and catalyst choice. To improve selectivity:

  • Optimize Temperature and Pressure: Harsher conditions (high temperature and pressure) can lead to over-reduction. Try to find the mildest conditions that still provide a good reaction rate.

  • Catalyst Selection: The choice of catalyst can significantly impact selectivity. If over-reduction is an issue, a less active catalyst might be beneficial.

  • Reaction Time: Monitor the reaction closely by HPLC or TLC and stop it as soon as the starting material is consumed to prevent further reactions.

Q4: How can I effectively remove residual palladium from my final product on a large scale?

A4: Removing residual palladium to meet regulatory requirements (especially for pharmaceutical applications) is a common challenge. Effective methods include:

  • Crystallization: Multiple crystallizations of the final product or its salt form are often effective at purging residual metals.

  • Filtration through Celite or Activated Carbon: Passing a solution of the product through a pad of celite or activated carbon can help in adsorbing the catalyst particles.

  • Metal Scavengers: There are commercially available metal scavengers that can be added to a solution of the product to bind and remove palladium.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-(2,2-dimethoxyethyl)nitrobenzene

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
4-(2,2-dimethoxyethyl)nitrobenzeneC₁₀H₁₃NO₄211.22
Palladium on Carbon (5% w/w)Pd/C-
MethanolCH₄O32.04
Hydrogen GasH₂2.02

Procedure:

  • Reactor Setup: Charge a suitable hydrogenation reactor with 4-(2,2-dimethoxyethyl)nitrobenzene and methanol.

  • Inerting: Purge the reactor several times with nitrogen to remove any oxygen.

  • Catalyst Addition: Add 5% Palladium on carbon catalyst under a nitrogen blanket.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar). Heat the reaction mixture to the target temperature (e.g., 40-60 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and by analyzing samples using HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Representative Parameters for Catalytic Hydrogenation

ParameterLab Scale (10g)Pilot Scale (1kg)
Substrate 10 g1 kg
Solvent (Methanol) 100 mL10 L
Catalyst (5% Pd/C) 0.5 g50 g
Hydrogen Pressure 5 bar5 bar
Temperature 50 °C50 °C
Reaction Time 4 hours6 hours
Typical Yield 95%92%
Purity (by HPLC) >99%>98.5%

Mandatory Visualization

G Troubleshooting Workflow for Low Yield in Aniline Synthesis start Low or Stalled Yield Observed check_reduction Check for Complete Reduction (TLC/HPLC Analysis) start->check_reduction incomplete Incomplete Reaction check_reduction->incomplete Unreacted Starting Material Present complete Complete Reaction check_reduction->complete No Starting Material increase_catalyst Increase Catalyst Loading incomplete->increase_catalyst increase_pressure_temp Increase H2 Pressure / Temperature incomplete->increase_pressure_temp check_agitation Improve Agitation incomplete->check_agitation check_impurities Analyze for By-products (GC-MS/LC-MS) complete->check_impurities end_point Yield Improved increase_catalyst->end_point increase_pressure_temp->end_point check_agitation->end_point byproducts_present Significant By-products? check_impurities->byproducts_present optimize_conditions Optimize Reaction Conditions (Lower Temp, Shorter Time) byproducts_present->optimize_conditions Yes no_byproducts Product Degradation during Work-up? byproducts_present->no_byproducts No optimize_conditions->end_point inert_workup Implement Inert Atmosphere Work-up no_byproducts->inert_workup Yes no_byproducts->end_point No inert_workup->end_point

"preventing oxidation of the aniline moiety in 4-(2,2-Dimethoxyethyl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidation of 4-(2,2-Dimethoxyethyl)aniline during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to oxidation?

A1: The amino group (-NH₂) on the aniline ring is an electron-donating group, which makes the aromatic ring electron-rich. This high electron density makes the molecule susceptible to losing electrons, a process known as oxidation.[1] Factors such as exposure to atmospheric oxygen, light, heat, and the presence of certain metal ions or oxidizing agents can facilitate this process.[2][3]

Q2: What are the visible signs of oxidation in my sample of this compound?

A2: A primary indicator of aniline oxidation is a change in color.[1] Freshly purified anilines are typically colorless to light yellow oily liquids.[3][4] Upon oxidation, you may observe a gradual darkening of the sample, progressing from yellow to brown, red, or even black due to the formation of colored impurities like nitrobenzenes, benzoquinones, or polymeric aniline species.[1][3]

Q3: How should I properly store this compound to minimize oxidation?

A3: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and other sources of ignition.[4][5] The container should be tightly sealed to prevent exposure to air and moisture.[6] Storing under an inert atmosphere, such as nitrogen or argon, is highly recommended. For long-term stability, storage at a neutral pH and a temperature of 4°C has been found to be optimal for anilines in general.[2]

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, aromatic amines themselves can act as antioxidants, and various antioxidant compounds are used to stabilize materials like lubricants and polymers.[7][8] While not a standard practice for reagent-grade chemicals in synthesis, for specific applications or formulations, the addition of a suitable antioxidant could be considered. However, this would need to be carefully evaluated for compatibility with downstream reactions.

Q5: My this compound has darkened. Can I still use it?

A5: A darkened color indicates the presence of oxidation-related impurities.[3] While the bulk of the material may still be the desired compound, the impurities can interfere with your reaction, leading to lower yields, side products, and difficulties in purification. It is highly recommended to purify the aniline derivative before use if it has significantly discolored.[9]

Troubleshooting Guides

Issue 1: My reaction mixture turns dark brown or black upon adding this compound.
  • Question: What is causing the dark discoloration, and how can I prevent it?

  • Answer: Dark discoloration is a common sign of aniline oxidation, which can be accelerated by acidic conditions, the presence of oxidizing agents, or exposure to air during the reaction.[9]

    • Troubleshooting Steps:

      • Purify the Starting Material: Ensure your this compound is colorless or pale yellow before use. If it has darkened, consider purification by distillation under reduced pressure or column chromatography.[10][11]

      • Use an Inert Atmosphere: Conduct your reaction under a blanket of nitrogen or argon to minimize contact with atmospheric oxygen.[9][12] This involves using oven-dried glassware and deoxygenated solvents.[1]

      • Protect the Amino Group: The most robust method to prevent oxidation during a reaction is to protect the amino group. Acetylation to form the corresponding acetanilide is a common and effective strategy. The acetyl group reduces the electron-donating nature of the nitrogen, making the compound less susceptible to oxidation.[9][13] The protecting group can be removed later in the synthetic sequence.[1]

      • Control Reaction Temperature: If the reaction is exothermic, consider adding reagents slowly at a reduced temperature to minimize side reactions, including oxidation.[1]

Issue 2: My purified this compound darkens quickly, even in storage.
  • Question: Why is my purified aniline derivative not stable, and how can I improve its shelf life?

  • Answer: Rapid discoloration after purification suggests ongoing exposure to oxygen, light, or reactive impurities in the storage container or solvent.

    • Troubleshooting Steps:

      • Thorough Purification: Ensure that all oxidizing impurities have been removed during purification. Distillation from zinc dust can help remove colored impurities and inhibit oxidation.[14]

      • Inert Gas Storage: After purification, store the compound under an inert atmosphere (nitrogen or argon).[12]

      • Use Amber Glassware: Store in an amber glass bottle or a container wrapped in aluminum foil to protect it from light.[2]

      • Solvent Purity: If stored in solution, ensure the solvent is of high purity and has been deoxygenated prior to use.[12]

Data Presentation

Table 1: Storage Conditions and Purity of Anilines

Storage ConditionObservationPurityRecommendation
Clear vial, ambient temperature, airGradual darkening over days/weeks[2][3]Decreases over timeNot recommended for long-term storage.
Amber vial, ambient temperature, airSlower darkening compared to clear vialModerate stabilitySuitable for short-term storage.
Amber vial, refrigerated (4°C), airMinimal color change over weeksGood stabilityRecommended for medium-term storage.[2]
Amber vial, refrigerated (4°C), N₂/ArNo significant color changeExcellent stabilityOptimal for long-term storage. [2][4][5]

Experimental Protocols

Protocol 1: Purification of Discolored this compound by Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus with oven-dried glassware. Use a magnetic stirrer in the distillation flask.

  • Drying (Optional but Recommended): If moisture is suspected, stand the aniline derivative over potassium hydroxide (KOH) pellets for several hours before distillation.[11][14]

  • Distillation:

    • Add the discolored this compound to the distillation flask. Adding a small amount of zinc dust can help prevent oxidation during heating.[14]

    • Apply vacuum and gently heat the flask using an oil bath.

    • Collect the fraction that distills at the correct boiling point for this compound under the applied pressure. The purified product should be colorless.

  • Storage: Collect the distilled product in a flask purged with nitrogen or argon and store it in a sealed amber container in the refrigerator.[2][5]

Protocol 2: Protection of the Aniline Moiety by Acetylation
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable solvent such as dichloromethane or acetic acid.[1][9]

  • Reaction:

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.[1]

  • Workup:

    • Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.[1]

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting N-(4-(2,2-dimethoxyethyl)phenyl)acetamide can be purified by recrystallization or column chromatography.[1]

Visualizations

Aniline_Oxidation_Pathway Aniline This compound (Colorless) Radical Anilinyl Radical Cation Aniline->Radical Loss of e⁻ (Oxidation) Dimer Dimerization Products Radical->Dimer Coupling Quinone Quinone-like Structures (Yellow/Brown) Radical->Quinone Further Oxidation Polymer Polyanilines (Dark Green/Black) Dimer->Polymer Further Oxidation/ Polymerization

Caption: Simplified pathway of aniline oxidation leading to colored impurities.

Troubleshooting_Workflow Start Reaction Mixture Discolors CheckPurity Is starting aniline pure (colorless)? Start->CheckPurity Purify Purify Aniline (e.g., Distillation) CheckPurity->Purify No CheckAtmosphere Is reaction under inert atmosphere? CheckPurity->CheckAtmosphere Yes Purify->CheckAtmosphere UseInert Use N₂ or Ar atmosphere and degassed solvents CheckAtmosphere->UseInert No ConsiderProtection Are reaction conditions harsh (e.g., acidic)? CheckAtmosphere->ConsiderProtection Yes UseInert->ConsiderProtection ProtectAmine Protect amino group (e.g., Acetylation) ConsiderProtection->ProtectAmine Yes Proceed Proceed with Reaction ConsiderProtection->Proceed No ProtectAmine->Proceed

References

Technical Support Center: Managing Exotherms in Reactions with 4-(2,2-Dimethoxyethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential exothermic events during chemical reactions involving 4-(2,2-dimethoxyethyl)aniline. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Troubleshooting Guide

Issue 1: Unexpected Temperature Increase During Reagent Addition

Question: I observed a rapid and unexpected temperature increase while adding a reagent to a solution of this compound. What should I do and what are the potential causes?

Answer:

An unexpected temperature spike is a sign of an exothermic reaction and requires immediate attention to prevent a runaway reaction.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the reagent.

  • Enhance Cooling: Increase the cooling to the reactor. This can be achieved by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

  • Ensure Adequate Agitation: Verify that the stirring is vigorous enough to ensure uniform temperature distribution throughout the reaction mixture.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Reagent Concentration Reduce the concentration of the added reagent.
Addition Rate is Too Fast Slow down the rate of addition to allow the cooling system to dissipate the generated heat effectively.
Inadequate Cooling Ensure your cooling bath is at a sufficiently low temperature and the heat transfer is efficient. Consider using a larger reactor with a better surface area-to-volume ratio for improved heat exchange.
Localized Hotspots Improve agitation to ensure homogenous mixing and heat distribution.
Issue 2: Reaction Temperature Drifts Above Setpoint Despite Controlled Addition

Question: Even with slow, controlled addition of my aldehyde, the reaction temperature consistently rises above my desired setpoint. How can I improve temperature control?

Answer:

Consistent temperature drift suggests that the rate of heat generation is exceeding the heat removal capacity of your system.

Troubleshooting Steps:

  • Re-evaluate Cooling Capacity: Your cooling system may be insufficient for the scale of the reaction. Consider a more powerful cooling unit or a different reactor setup.

  • Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink. However, be mindful of potential impacts on reaction kinetics.

  • Reverse Addition: Consider adding the solution of this compound to the aldehyde solution. This can sometimes help to better control the exotherm.

  • Reaction Calorimetry: For scaling up, it is highly recommended to perform reaction calorimetry studies to quantify the heat of reaction and determine the maximum heat output.[1] This data is crucial for safe process design and scale-up.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common exothermic reactions involving this compound?

A1: Based on its chemical structure, this compound is likely to undergo exothermic reactions in several common transformations, including:

  • Pictet-Spengler Reaction: This is a key reaction for this type of molecule, leading to the formation of tetrahydro-β-carboline structures. The initial condensation with an aldehyde or ketone and subsequent acid-catalyzed cyclization can be exothermic.[3][4]

  • Reductive Amination: The reaction with a carbonyl compound to form an imine, followed by reduction, is a common method for forming new carbon-nitrogen bonds and can be exothermic.

  • Acylation: Reaction with acylating agents like acid chlorides or anhydrides to form amides is often highly exothermic.

  • Salt Formation: Neutralization with strong acids to form the corresponding salt can release a significant amount of heat.

Q2: How can I estimate the potential for an exotherm before running a reaction?

A2: While precise prediction requires calorimetric data, you can make a qualitative assessment by:

  • Reviewing the Literature: Search for similar reactions with closely related aniline derivatives to see if exotherms have been reported.

  • Analyzing Bond Energies: Reactions that form stronger bonds than are broken are generally exothermic.[5] For instance, the formation of a C=N bond in an imine is typically an exothermic process.

  • Small-Scale Trial: Conduct a small-scale experiment with careful temperature monitoring using a sensitive thermometer or thermocouple.

Q3: What are the key parameters to control to manage an exotherm?

A3: The primary parameters to control are:

  • Rate of Addition: This is often the most critical factor. Slow, controlled addition of the limiting reagent is crucial.

  • Temperature: Maintain a consistent and appropriate reaction temperature using an efficient cooling system.

  • Concentration: Lower concentrations can help to moderate the rate of heat generation.

  • Agitation: Good mixing is essential for uniform heat distribution and to avoid localized hot spots.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, in addition to managing potential exotherms, it is important to be aware of the toxicological properties of anilines. Always consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood.

  • Emergency Preparedness: Have an appropriate quenching agent and a cooling bath on standby.

Experimental Protocols

Example Protocol: Small-Scale Pictet-Spengler Reaction with Temperature Monitoring

This protocol is a general guideline. You must adapt it based on your specific aldehyde and reaction conditions.

Materials:

  • This compound

  • Aldehyde of choice

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Acid catalyst (e.g., trifluoroacetic acid)

  • Reaction vessel equipped with a magnetic stirrer, thermocouple, and addition funnel

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • Dissolve this compound in the anhydrous solvent in the reaction vessel.

  • Place the reaction vessel in the cooling bath and allow the solution to reach the desired initial temperature (e.g., 0 °C).

  • Dissolve the aldehyde in a small amount of the same solvent and load it into the addition funnel.

  • Begin stirring the aniline solution and start monitoring the internal temperature.

  • Add the aldehyde solution dropwise over a prolonged period (e.g., 30-60 minutes), ensuring the internal temperature does not rise significantly above the setpoint.

  • After the addition is complete, add the acid catalyst slowly, again monitoring the temperature closely.

  • Allow the reaction to proceed at the controlled temperature, monitoring its progress by a suitable analytical method (e.g., TLC, LC-MS).

Data Presentation

Table 1: Illustrative Temperature Monitoring Data for a Small-Scale Reaction

The following table is an example of how to record temperature data during a reaction to identify an exotherm.

Time (minutes)Volume of Aldehyde Added (mL)Internal Temperature (°C)Bath Temperature (°C)Observations
000.50.0Stable
50.51.00.0Slight increase
101.02.50.0Noticeable exotherm
151.54.0-5.0Lowered bath temp
202.03.5-5.0Temperature stabilizing

Visualizations

Exotherm_Management_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_troubleshooting Troubleshooting cluster_scaleup Scale-Up Phase A Literature Review & Hazard Assessment B Define Reaction Parameters (Concentration, Solvent) A->B C Select Appropriate Equipment (Reactor, Cooling System) B->C D Small-Scale Test Reaction C->D E Monitor Temperature Continuously D->E F Controlled Reagent Addition E->F G Temperature Excursion? F->G H Stop Addition & Increase Cooling G->H Yes J Reaction Calorimetry (RC1/DSC) G->J No I Investigate Cause H->I K Model Heat Flow J->K L Safe Scale-Up Protocol K->L

Caption: Workflow for managing exothermic reactions.

Troubleshooting_Exotherm start Temperature Exceeds Setpoint q1 Is reagent addition ongoing? start->q1 a1_yes Stop Addition Immediately q1->a1_yes Yes q2 Is cooling system at max capacity? q1->q2 No a1_yes->q2 a2_no Increase Cooling q2->a2_no No q3 Is stirring adequate? q2->q3 Yes a2_no->q3 a3_no Increase Agitation q3->a3_no No end Re-evaluate Protocol (Dilution, Addition Rate) q3->end Yes a3_no->end

Caption: Decision tree for troubleshooting temperature deviations.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Indole Derivatives: 4-(2,2-Dimethoxyethyl)aniline versus Other Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The synthesis of substituted indoles often relies on the selection of appropriate aniline precursors. This guide provides an objective comparison of 4-(2,2-dimethoxyethyl)aniline with other common aniline derivatives in the context of indole synthesis, supported by experimental data and detailed protocols.

Introduction to Aniline Derivatives in Indole Synthesis

The reactivity of aniline derivatives in classic indole syntheses, such as the Fischer indole synthesis, is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) generally facilitate the reaction by increasing the nucleophilicity of the aniline nitrogen and stabilizing the intermediates, while electron-withdrawing groups (EWGs) can have the opposite effect.

This compound is a versatile precursor for the synthesis of tryptamines and their derivatives. The dimethoxyethyl group serves as a masked aldehyde, which can be deprotected under acidic conditions to participate in intramolecular cyclization reactions, such as the Pictet-Spengler reaction, to form the tryptamine skeleton.

Comparative Performance in Indole Synthesis

To provide a clear comparison, this section will focus on the widely used Fischer indole synthesis. This reaction involves the condensation of an arylhydrazine with a ketone or aldehyde, followed by an acid-catalyzed intramolecular cyclization. The arylhydrazines are typically prepared from the corresponding anilines.

Table 1: Comparison of Reaction Yields in Fischer Indole Synthesis

Aniline DerivativeCarbonyl CompoundProductCatalyst/SolventTemperature (°C)Reaction TimeYield (%)
This compound Cyclohexanone6-(2,2-Dimethoxyethyl)-1,2,3,4-tetrahydrocarbazolePolyphosphoric acid (PPA)1002 hData not found
p-Toluidine (4-Methylaniline)Acetone2,5-DimethylindoleZnCl₂1704 h62
p-Anisidine (4-Methoxyaniline)Acetone5-Methoxy-2-methylindolePPA1001 h75
AnilineAcetone2-MethylindolePPA1001 h80
p-NitroanilineIsopropyl methyl ketone2,3,3-Trimethyl-5-nitroindolenineAcetic acid/HClReflux4 h30[1]
p-ChloroanilineCyclohexanone6-Chloro-1,2,3,4-tetrahydrocarbazoleAcetic acidReflux3 h85

Note: While a specific yield for the Fischer indole synthesis of this compound with cyclohexanone was not found in the reviewed literature, the electron-donating nature of the alkoxy-containing substituent suggests that its reactivity would be comparable to or greater than that of aniline and p-anisidine. The primary utility of this aniline derivative lies in subsequent transformations of the dimethoxyethyl group.

Key Synthetic Pathways and Methodologies

Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for preparing substituted indoles. The general workflow involves the formation of a phenylhydrazone followed by acid-catalyzed cyclization.

Experimental Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_0 Step 1: Phenylhydrazone Formation cluster_1 Step 2: Indolization Aniline Aniline Derivative NaNO2_HCl NaNO2, HCl (Diazotization) Aniline->NaNO2_HCl ArylDiazonium Aryl Diazonium Salt NaNO2_HCl->ArylDiazonium Reduction Reduction (e.g., Na2SO3) ArylDiazonium->Reduction Arylhydrazine Arylhydrazine Reduction->Arylhydrazine Condensation Condensation Arylhydrazine->Condensation Carbonyl Ketone or Aldehyde Carbonyl->Condensation Phenylhydrazone Phenylhydrazone Condensation->Phenylhydrazone Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Phenylhydrazone->Cyclization AcidCatalyst Acid Catalyst (e.g., PPA, ZnCl2) AcidCatalyst->Cyclization Heat Heat Heat->Cyclization Indole Substituted Indole Cyclization->Indole

Caption: General workflow for the Fischer indole synthesis.

Detailed Experimental Protocol: General Procedure for Fischer Indole Synthesis

  • Preparation of the Phenylhydrazine:

    • Dissolve the aniline derivative (1.0 eq) in a suitable solvent (e.g., water/HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

    • In a separate flask, prepare a solution of sodium sulfite (2.0 eq) in water and cool it to 0-5 °C.

    • Slowly add the diazonium salt solution to the sodium sulfite solution, keeping the temperature below 10 °C.

    • After the addition is complete, warm the mixture to room temperature and then heat to 60-70 °C until the color changes from deep red to brownish-yellow.

    • Cool the mixture and extract the phenylhydrazine with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenylhydrazine.

  • Synthesis of the Indole:

    • Dissolve the phenylhydrazine (1.0 eq) and the ketone or aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid).

    • Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a few drops of concentrated sulfuric acid).

    • Heat the reaction mixture to reflux for the time indicated in Table 1, or until TLC analysis shows the consumption of the starting material.

    • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • Neutralize the mixture with a base (e.g., sodium hydroxide solution) until it is alkaline.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired indole derivative.

Synthesis of Tryptamines from this compound

A key application of this compound is in the synthesis of tryptamines. This typically involves an initial Fischer indole synthesis to form a 6-(2,2-dimethoxyethyl)-substituted indole intermediate, followed by deprotection of the acetal and subsequent reductive amination or other modifications.

Reaction Scheme: Synthesis of 6-Substituted Tryptamine

Tryptamine_Synthesis Aniline This compound FischerIndole Fischer Indole Synthesis Aniline->FischerIndole IndoleIntermediate 6-(2,2-Dimethoxyethyl)indole Derivative FischerIndole->IndoleIntermediate Deprotection Acidic Deprotection IndoleIntermediate->Deprotection Aldehyde Indole-6-acetaldehyde Deprotection->Aldehyde ReductiveAmination Reductive Amination (e.g., NaBH3CN, NH4OAc) Aldehyde->ReductiveAmination Tryptamine 6-Substituted Tryptamine ReductiveAmination->Tryptamine

Caption: Synthetic pathway to 6-substituted tryptamines.

Detailed Experimental Protocol: Synthesis of 6-Substituted Tryptamine

  • Synthesis of 6-(2,2-Dimethoxyethyl)indole Derivative:

    • Follow the general procedure for the Fischer indole synthesis described above, starting from this compound and a suitable ketone (e.g., cyclohexanone to form a tetrahydrocarbazole).

  • Deprotection of the Acetal:

    • Dissolve the 6-(2,2-dimethoxyethyl)indole derivative (1.0 eq) in a mixture of tetrahydrofuran (THF) and aqueous acid (e.g., 1M HCl).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Once the starting material is consumed, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude indole-6-acetaldehyde.

  • Reductive Amination:

    • Dissolve the crude indole-6-acetaldehyde (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Quench the reaction by adding water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted tryptamine.

Conclusion

References

A Comparative Guide to 4-(2,2-Dimethoxyethyl)aniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Versatile Synthetic Intermediate

In the landscape of organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel compounds. This guide provides a comprehensive comparison of 4-(2,2-Dimethoxyethyl)aniline, also known by its alternative name, 4-aminophenylacetaldehyde dimethyl acetal. As these names are synonymous for the same chemical entity (CAS No. 392630-73-8), this document will focus on its chemical properties and reactivity in comparison to its core structural components: aniline and aminoacetaldehyde dimethyl acetal. This analysis will equip researchers, scientists, and drug development professionals with the necessary data to effectively utilize this versatile intermediate in their synthetic endeavors.

Physicochemical Properties: A Comparative Overview

The unique structure of this compound, incorporating both an aromatic amine and a protected aldehyde functionality, results in a distinct set of physicochemical properties. A comparison with its parent structures, aniline and aminoacetaldehyde dimethyl acetal, highlights the influence of these combined moieties.

PropertyThis compoundAnilineAminoacetaldehyde Dimethyl Acetal
Molecular Formula C₁₀H₁₅NO₂C₆H₇NC₄H₁₁NO₂
Molecular Weight 181.23 g/mol 93.13 g/mol 105.14 g/mol
Boiling Point Not precisely reported184 °C135-139 °C (at 95 mmHg)
pKa of Conjugate Acid Estimated to be slightly lower than aniline4.66.95 (Predicted)
Solubility in Water Slightly soluble3.6 g/100 mL at 20 °C[1]Miscible
Solubility in Organic Solvents Soluble in common organic solventsSoluble in ethanol, ether, benzene[1]Soluble in chloroform and methanol

Key Observations:

  • The presence of the electron-donating dimethoxyethyl group at the para position is expected to slightly increase the electron density on the aniline nitrogen, making it marginally more basic than aniline. However, this effect is likely modest.

  • The acetal group, with its polar ether linkages, is expected to enhance water solubility compared to aniline, although the larger hydrophobic phenyl ring makes it less soluble than the purely aliphatic aminoacetal.

Spectroscopic Data

The structural features of this compound are clearly delineated in its NMR spectra.

¹H NMR (CDCl₃, 400 MHz): δ 6.98 (d, J=8.4 Hz, 2H, Ar-H), 6.65 (d, J=8.4 Hz, 2H, Ar-H), 4.48 (t, J=5.5 Hz, 1H, CH(OCH₃)₂), 3.60 (s, 2H, NH₂), 3.33 (s, 6H, OCH₃), 2.78 (d, J=5.5 Hz, 2H, Ar-CH₂).

¹³C NMR (CDCl₃, 101 MHz): δ 145.0, 130.3, 129.8, 115.1, 104.6, 53.8, 40.0.

Performance in Key Synthetic Transformations

The bifunctional nature of this compound makes it a valuable precursor in heterocycle synthesis, most notably in the Pictet-Spengler and Fischer Indole reactions.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. In the case of this compound, the aniline moiety serves as the nucleophilic aromatic component.

The presence of the electron-donating dimethoxyethyl group at the para-position of the aniline ring is expected to activate the aromatic ring towards electrophilic substitution, a key step in the Pictet-Spengler cyclization. This should, in principle, lead to higher yields or allow for milder reaction conditions compared to unsubstituted aniline. However, the acetal group is acid-labile and can be hydrolyzed to the corresponding aldehyde under the acidic conditions typically employed in this reaction. This can lead to self-condensation or other side reactions.

Comparative Reactivity:

  • Aniline: Requires harsh conditions (strong acids, high temperatures) for Pictet-Spengler-type reactions due to the lower nucleophilicity of the benzene ring compared to more electron-rich systems like indoles.

  • This compound: The electron-donating substituent should facilitate the reaction. However, careful control of acidity is crucial to prevent deprotection of the acetal. The in-situ generated aldehyde could potentially participate in the reaction, leading to more complex products.

Pictet_Spengler_Pathway Aniline This compound Imine Imine Intermediate Aniline->Imine Aldehyde Aldehyde/Ketone (RCHO) Aldehyde->Imine Iminium Iminium Ion (Electrophile) Imine->Iminium Protonation Cyclization Electrophilic Aromatic Substitution Iminium->Cyclization Tetrahydroisoquinoline Tetrahydroisoquinoline Derivative Cyclization->Tetrahydroisoquinoline Deprotonation Acid H+ Acid->Iminium

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions. To be utilized in this reaction, this compound must first be converted to its corresponding hydrazine derivative.

The electronic nature of substituents on the phenylhydrazine ring can significantly influence the yield of the Fischer indole synthesis. Electron-donating groups generally favor the reaction. For instance, the reaction of 4-methoxyphenylhydrazine with propiophenone has been shown to give a 79% yield of the corresponding indole under mechanochemical conditions[2]. In contrast, electron-withdrawing groups, such as a para-chloro substituent, have a detrimental effect on the reaction outcome[2].

Given that the 2,2-dimethoxyethyl group is electron-donating, it is anticipated that the corresponding hydrazine would be a good substrate for the Fischer indole synthesis, likely providing good to excellent yields. The acetal functionality, being stable under the typically basic or neutral conditions of hydrazine formation, would be carried through to the indole product, where it can serve as a masked aldehyde for further transformations.

Fischer_Indole_Workflow Aniline This compound Diazotization Diazotization (NaNO₂, HCl) Aniline->Diazotization Reduction Reduction (e.g., SnCl₂) Diazotization->Reduction Hydrazine Corresponding Hydrazine Reduction->Hydrazine Hydrazone Hydrazone Formation Hydrazine->Hydrazone Carbonyl Aldehyde/Ketone Carbonyl->Hydrazone Rearrangement [3][3]-Sigmatropic Rearrangement (Acid) Hydrazone->Rearrangement Indole Substituted Indole Rearrangement->Indole

Experimental Protocols

Synthesis of this compound

A common route to this compound involves the reduction of a corresponding nitroaromatic precursor. A representative protocol is as follows:

Materials:

  • 1-(2,2-Dimethoxyethyl)-4-nitrobenzene

  • Palladium on carbon (10 wt. %)

  • Methanol

  • Hydrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus

Procedure:

  • In a round-bottom flask, dissolve 1-(2,2-Dimethoxyethyl)-4-nitrobenzene in methanol.

  • Carefully add a catalytic amount of 10% palladium on carbon to the solution.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Rinse the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Conclusion

This compound is a valuable bifunctional building block for organic synthesis, particularly in the construction of nitrogen-containing heterocycles relevant to pharmaceutical and materials science. Its properties represent a blend of its constituent aniline and aminoacetal moieties. The presence of the dimethoxyethyl group activates the aromatic ring for electrophilic substitution, a desirable trait for reactions like the Pictet-Spengler and Fischer indole syntheses. However, the acid sensitivity of the acetal protecting group necessitates careful consideration of reaction conditions. By understanding the comparative physicochemical properties and reactivity profiles presented in this guide, researchers can strategically employ this compound to access a diverse range of complex molecular architectures.

References

Comparative Guide to Analytical Methods for Quantifying 4-(2,2-Dimethoxyethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential analytical methods for the quantification of 4-(2,2-Dimethoxyethyl)aniline, a key intermediate in various synthetic processes. The selection of an appropriate analytical technique is crucial for ensuring the quality, purity, and consistency of this compound in research, development, and manufacturing. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is an aromatic amine derivative.[1] Its chemical structure suggests that it is amenable to analysis by several common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The choice of method will depend on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.

Comparison of Analytical Techniques

The following table summarizes the potential performance of HPLC, GC-MS, and UV-Vis Spectrophotometry for the quantification of this compound. The values are estimations based on typical performance for similar analytes and would require experimental verification.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on polarity and interaction with a stationary phase.Separation based on volatility and mass-to-charge ratio of ionized fragments.Measurement of light absorbance by the analyte at a specific wavelength.
Selectivity High (tunable with mobile phase and column chemistry)Very High (based on retention time and mass fragmentation pattern)Low to Moderate (susceptible to interference from other UV-absorbing compounds)
Sensitivity High (ng/mL to µg/mL)Very High (pg/mL to ng/mL)Moderate (µg/mL to mg/mL)
Linearity (R²) (Projected) > 0.999[5]> 0.99[2]> 0.99
Precision (%RSD) (Projected) < 2%[6]< 10%[2]< 5%
Accuracy (% Recovery) (Projected) 98-102%90-110%95-105%
Limit of Detection (LOD) (Projected) Low ng/mL rangeLow pg/mL rangeLow µg/mL range
Limit of Quantification (LOQ) (Projected) High ng/mL rangeHigh pg/mL rangeHigh µg/mL range
Sample Throughput ModerateLow to ModerateHigh
Instrumentation Cost Moderate to HighHighLow
Primary Application Purity testing, quantification in various matrices, stability studies.Identification and quantification of volatile impurities, trace analysis.Quick estimation of concentration in simple, known matrices.

Experimental Protocols

Detailed methodologies for each proposed technique are provided below. These protocols are starting points and would require optimization and validation for the specific application.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.[4][5] A reversed-phase method is proposed here.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid for improved peak shape) is a common starting point for aniline derivatives.[8] A potential gradient could be:

    • 0-5 min: 20% Acetonitrile

    • 5-15 min: Linear gradient to 80% Acetonitrile

    • 15-20 min: Hold at 80% Acetonitrile

    • 20-25 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm or 280 nm[9]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL to create a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Parameters (to be determined experimentally):

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. A linear regression should be performed, and the correlation coefficient (R²) should be > 0.999.[5]

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix. The recovery should be within 98-102%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. The relative standard deviation (%RSD) should be less than 2%.[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[10] For aniline derivatives, derivatization may sometimes be necessary to improve chromatographic performance, though direct analysis is often possible.[2][10]

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400. For quantification, selected ion monitoring (SIM) of characteristic ions would be used to enhance sensitivity and selectivity.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like methanol or dichloromethane at a concentration of 1 mg/mL.

  • Prepare calibration standards by serial dilution.

  • If derivatization is required, a common agent for anilines is an acylating reagent.[2]

Method Validation Parameters (to be determined experimentally):

  • Linearity: A calibration curve should be constructed, and the R² value should be > 0.99.[2]

  • Accuracy and Precision: To be determined through recovery and repeatability studies.

  • LOD and LOQ: Will be significantly lower than HPLC, potentially in the low ng/mL range.[2]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for the quantification of compounds that absorb ultraviolet or visible light.[11] Aniline and its derivatives typically exhibit absorbance in the UV region.[9]

Methodology:

  • Solvent: A UV-transparent solvent such as methanol, ethanol, or water.

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound across the UV spectrum (e.g., 200-400 nm) to determine the λmax. Aniline typically has absorbance peaks around 230 nm and 280 nm.[9] The less intense peak at 280 nm might be more suitable for quantification in the presence of interferences that absorb at lower wavelengths.[9]

  • Quantification:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Method Validation Parameters (to be determined experimentally):

  • Linearity: The calibration curve should adhere to the Beer-Lambert law, with an R² > 0.99.

  • Accuracy and Precision: To be assessed through standard addition and replicate measurements.

  • Specificity: This method is prone to interference from other UV-absorbing species in the sample matrix.

Visualizations

The following diagrams illustrate a general workflow for analytical method validation and a hypothetical metabolic pathway involving an aniline derivative.

analytical_workflow cluster_planning Method Development & Planning cluster_validation Method Validation cluster_application Routine Application start Define Analytical Requirements method_selection Select Analytical Technique (HPLC, GC-MS, UV-Vis) start->method_selection protocol_dev Develop Initial Method Protocol method_selection->protocol_dev specificity Specificity/ Selectivity protocol_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis reporting Data Analysis & Reporting routine_analysis->reporting

Caption: General workflow for analytical method validation.

hypothetical_pathway precursor Precursor Molecule intermediate This compound precursor->intermediate Synthesis Step metabolite1 Metabolite A (e.g., Hydroxylation) intermediate->metabolite1 Enzymatic Transformation 1 metabolite2 Metabolite B (e.g., N-Acetylation) intermediate->metabolite2 Enzymatic Transformation 2 product Final Product or Conjugate metabolite1->product metabolite2->product

Caption: Hypothetical metabolic pathway of an aniline derivative.

Conclusion

For the comprehensive analysis of this compound, HPLC and GC-MS are the recommended techniques due to their high selectivity and sensitivity. HPLC is particularly well-suited for purity and assay determinations in routine quality control. GC-MS offers superior sensitivity for trace-level quantification and definitive identification. UV-Vis spectrophotometry can be a valuable tool for rapid, in-process checks where the sample matrix is simple and well-defined. The final choice of method should be guided by the specific analytical needs, and any chosen method must be thoroughly validated to ensure it is fit for its intended purpose.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-(2,2-Dimethoxyethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-(2,2-Dimethoxyethyl)aniline, a key intermediate in various synthetic pathways, most notably in the formation of indole ring systems. This document outlines detailed experimental protocols, presents comparative data for this compound and its alternatives, and provides visual workflows to aid in the selection of appropriate analytical techniques.

Purity Assessment of this compound

A multi-faceted approach employing various analytical techniques is essential for a thorough purity assessment of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Data Presentation: Purity Analysis Methods

The following table summarizes the key analytical techniques and their typical parameters for evaluating the purity of this compound.

TechniquePurposeTypical ParametersExpected Observations for a Pure Sample
HPLC (High-Performance Liquid Chromatography) Quantitative purity determination and separation of impurities.Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution) Flow Rate: 1.0 mL/min Detection: UV at 254 nmA single major peak with a purity of >95% (by area normalization). Minimal to no secondary peaks.
GC-MS (Gas Chromatography-Mass Spectrometry) Identification and quantification of volatile impurities and byproducts.Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) Carrier Gas: Helium Injector Temperature: 250°C Oven Program: Temperature gradient (e.g., 50°C to 280°C) Detector: Mass Spectrometer (Scan mode)A single major peak with a mass spectrum corresponding to the molecular weight of this compound (181.23 g/mol ). Absence of significant impurity peaks.
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy Structural confirmation and quantitative purity determination (qNMR).Solvent: CDCl₃ or DMSO-d₆ Spectrometer: 400 MHz or higher¹H NMR: Characteristic peaks for aromatic, methoxy, and ethyl protons with correct integration values. ¹³C NMR: Expected number of signals corresponding to the unique carbon atoms in the molecule.[1]
FTIR (Fourier-Transform Infrared) Spectroscopy Identification of functional groups and confirmation of compound identity.Technique: ATR (Attenuated Total Reflectance) or KBr pelletCharacteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether).[2][3][4]

Comparison with Alternative Indole Precursors

This compound is a valuable precursor in the Fischer indole synthesis.[5][6] However, other substituted anilines and alternative synthetic routes exist for indole formation.[7][8][9] This section compares this compound with two common alternatives.

Data Presentation: Comparison of Indole Precursors
PrecursorPurity Assessment MethodsCommon ImpuritiesAdvantages for Indole SynthesisDisadvantages for Indole Synthesis
This compound HPLC, GC-MS, NMR, FTIRUnreacted 4-vinylaniline, 4-aminophenylacetaldehyde, oligomerization byproducts.The acetal group serves as a protected aldehyde, simplifying the Fischer indole synthesis pathway.[7]Can be more expensive than simpler anilines. Potential for hydrolysis of the acetal group.
Phenylhydrazine HPLC, GC-MS, TitrationAniline, diphenyldiazene, decomposition products.A direct and widely used reagent for the Fischer indole synthesis.[5][6]Often toxic and unstable. The reaction can be aggressive and may require careful control.
o-Iodoaniline HPLC, GC-MS, Elemental AnalysisIsomeric iodoanilines, di-iodinated anilines, starting materials from synthesis.Used in the Larock indole synthesis, a palladium-catalyzed method that offers a different scope of accessible indole derivatives.[7]Requires a palladium catalyst, which can be expensive and needs to be removed from the final product.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Sample Preparation: Accurately weigh approximately 10 mg of synthesized this compound and dissolve it in 10 mL of the mobile phase starting composition to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile). Start with 95% A and ramp to 5% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Calculate the purity by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program: Hold at 50°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of 40-450 amu.

  • Data Analysis: Identify the main peak by its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST). Quantify purity by relative peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
  • Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.[1][10] Dissolve the solids in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a high signal-to-noise ratio (e.g., >250:1 for accurate integration).[1]

  • Data Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal or prepare a KBr pellet.

  • FTIR Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound to confirm the presence of characteristic functional group absorptions.

Mandatory Visualizations

Experimental Workflow for Purity Assessment

G cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis cluster_decision Purity Decision synthesis Synthesized This compound initial_char Initial Characterization (TLC, Melting Point) synthesis->initial_char hplc HPLC (Quantitative Purity) initial_char->hplc gcms GC-MS (Impurity Identification) initial_char->gcms nmr NMR (Structural Confirmation, qNMR) initial_char->nmr ftir FTIR (Functional Group ID) initial_char->ftir decision Purity > 95%? hplc->decision gcms->decision nmr->decision pass Proceed to Next Synthetic Step decision->pass Yes fail Purification Required decision->fail No

Purity assessment workflow for synthesized compounds.
Logical Relationship for Method Selection

G cluster_goal Analytical Goal cluster_method Recommended Method goal_quant Quantitative Purity method_hplc HPLC goal_quant->method_hplc method_qnmr qNMR goal_quant->method_qnmr goal_id Impurity Identification method_gcms GC-MS goal_id->method_gcms goal_struct Structural Confirmation method_nmr ¹H & ¹³C NMR goal_struct->method_nmr method_ftir FTIR goal_struct->method_ftir

Method selection based on analytical goals.

References

A Spectroscopic Comparison of 4-(2,2-Dimethoxyethyl)aniline and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for 4-(2,2-Dimethoxyethyl)aniline and its derivatives. These values are essential for comparative analysis in a laboratory setting.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

CompoundAr-H-CH(OCH₃)₂-CH₂--OCH₃-NH₂ / -NH-Other
This compoundδ 7.0-7.2 (d, 2H), 6.6-6.8 (d, 2H)δ 4.4-4.6 (t, 1H)δ 2.7-2.9 (d, 2H)δ 3.3-3.5 (s, 6H)δ 3.5-3.8 (br s, 2H)
N-acetyl-4-(2,2-Dimethoxyethyl)anilineδ 7.3-7.5 (d, 2H), 7.1-7.3 (d, 2H)δ 4.4-4.6 (t, 1H)δ 2.7-2.9 (d, 2H)δ 3.3-3.5 (s, 6H)δ 7.2-7.5 (br s, 1H)δ 2.1-2.3 (s, 3H, -COCH₃)
2-nitro-4-(2,2-Dimethoxyethyl)anilineδ 7.9-8.1 (d, 1H), 7.2-7.4 (dd, 1H), 6.7-6.9 (d, 1H)δ 4.5-4.7 (t, 1H)δ 2.8-3.0 (d, 2H)δ 3.4-3.6 (s, 6H)δ 5.9-6.2 (br s, 2H)
3-nitro-4-(2,2-Dimethoxyethyl)anilineδ 7.5-7.7 (d, 1H), 7.3-7.5 (dd, 1H), 6.8-7.0 (d, 1H)δ 4.4-4.6 (t, 1H)δ 2.8-3.0 (d, 2H)δ 3.3-3.5 (s, 6H)δ 4.0-4.3 (br s, 2H)

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

CompoundAr-C (Substituted)Ar-CH-CH(OCH₃)₂-CH₂--OCH₃Other
This compoundδ 145-147 (C-NH₂), 128-130 (C-CH₂)δ 129-131, 114-116δ 103-105δ 38-40δ 53-55
N-acetyl-4-(2,2-Dimethoxyethyl)anilineδ 137-139 (C-NH), 132-134 (C-CH₂)δ 128-130, 119-121δ 103-105δ 38-40δ 53-55δ 168-170 (C=O), 24-26 (-COCH₃)
2-nitro-4-(2,2-Dimethoxyethyl)anilineδ 146-148 (C-NH₂), 135-137 (C-NO₂), 130-132 (C-CH₂)δ 130-132, 125-127, 115-117δ 103-105δ 37-39δ 53-55
3-nitro-4-(2,2-Dimethoxyethyl)anilineδ 148-150 (C-NH₂), 147-149 (C-NO₂), 125-127 (C-CH₂)δ 124-126, 119-121, 113-115δ 103-105δ 37-39δ 53-55

Table 3: Key IR Spectroscopic Data (KBr Pellet or Thin Film)

CompoundN-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
This compound3450-3350 (two bands)[1]1335-1250[2]~1620, ~15101150-1050
N-acetyl-4-(2,2-Dimethoxyethyl)aniline~3300 (one band)1335-1250~1600, ~15201150-1050~1670 (C=O, Amide I)
2-nitro-4-(2,2-Dimethoxyethyl)aniline3500-3300 (two bands)1335-1250~1610, ~15001150-1050~1520 & ~1340 (NO₂ stretch)[3][4]
3-nitro-4-(2,2-Dimethoxyethyl)aniline3500-3300 (two bands)1335-1250~1620, ~15301150-1050~1530 & ~1350 (NO₂ stretch)[3][4]

Table 4: UV-Vis Spectroscopic Data

CompoundSolventλmax 1 (nm)λmax 2 (nm)
This compoundEthanol~235~290
N-acetyl-4-(2,2-Dimethoxyethyl)anilineEthanol~245-
2-nitro-4-(2,2-Dimethoxyethyl)anilineEthanol~240~410
3-nitro-4-(2,2-Dimethoxyethyl)anilineEthanol~230~380

Table 5: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Weight ( g/mol )Predicted Key Fragment Ions (m/z)
This compound181.24181 (M⁺), 150, 106, 75
N-acetyl-4-(2,2-Dimethoxyethyl)aniline223.27223 (M⁺), 192, 150, 106, 75
2-nitro-4-(2,2-Dimethoxyethyl)aniline226.23226 (M⁺), 195, 151, 105, 75
3-nitro-4-(2,2-Dimethoxyethyl)aniline226.23226 (M⁺), 195, 151, 105, 75

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on meticulous experimental procedures. The following are generalized protocols for the characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified aniline derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2][5][6][7] Ensure the sample is completely dissolved.

  • Instrumentation : Utilize a 300-600 MHz NMR spectrometer.[2]

  • ¹H NMR Acquisition :

    • Pulse Sequence : Standard single pulse.[2]

    • Number of Scans : 16-64, depending on the sample concentration.[2]

    • Relaxation Delay : 1-5 seconds.[2]

    • Spectral Width : -2 to 12 ppm.[2]

  • ¹³C NMR Acquisition :

    • Pulse Sequence : Proton-decoupled single pulse.[2]

    • Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.[2]

    • Relaxation Delay : 2 seconds.[2]

    • Spectral Width : 0 to 200 ppm.[2]

  • Data Processing : Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid Samples : Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[2][4] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[2]

    • Liquid Samples : Place a drop of the liquid between two NaCl or KBr plates to form a thin film.[2]

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.[2][4]

  • Data Acquisition : Record the spectrum over a range of 4000-400 cm⁻¹.[2]

  • Data Analysis : Identify characteristic absorption bands for functional groups such as N-H, C-N, C=C, and C-O.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a stock solution of the aniline derivative in a UV-grade solvent (e.g., ethanol, cyclohexane) at a concentration of about 0.1-1 mg/mL.[8] Perform serial dilutions to achieve a final concentration that gives an absorbance reading between 0.2 and 1.0.[9]

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.[9]

  • Data Acquisition : Use a quartz cuvette filled with the pure solvent as a reference. Record the spectrum of the sample solution over a range of 200-400 nm.[9]

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. For complex matrices, a liquid-liquid extraction may be necessary.[10][11]

  • Derivatization (Optional) : For improved volatility and peak shape, derivatization, such as acylation, can be performed.[10][11]

  • Instrumentation :

    • Gas Chromatograph :

      • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Injector Temperature : 250 °C.[11]

      • Oven Program : Start at a low temperature (e.g., 60-70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.[11]

      • Carrier Gas : Helium at a constant flow rate.[11]

    • Mass Spectrometer :

      • Ionization Mode : Electron Ionization (EI) at 70 eV.[3]

      • Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Ion Trap.

      • Scan Range : A range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

  • Data Analysis : Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.[10]

Visualization of Experimental Workflows

To aid in the practical application of these protocols, the following diagrams illustrate the typical workflows for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Aniline Derivative Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR Kbr Prepare KBr Pellet or Thin Film Sample->Kbr IR Dilute Prepare Dilute Solution Sample->Dilute UV-Vis & MS NMR NMR Spectrometer Dissolve->NMR IR FTIR Spectrometer Kbr->IR UV UV-Vis Spectrometer Dilute->UV MS GC-MS Dilute->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data UV_Data UV-Vis Spectrum UV->UV_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for the spectroscopic characterization of an aniline derivative.

GCMS_Workflow start Sample prep Sample Preparation (e.g., Extraction) start->prep derivatization Derivatization (Optional) prep->derivatization injection GC Injection prep->injection No derivatization->injection Yes separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization analysis Mass Analysis ionization->analysis detection Detection analysis->detection data Mass Spectrum detection->data

Caption: Detailed workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

References

A Comparative Guide to the Large-Scale Synthesis of Phenylacetone: A Cost-Benefit Analysis of 4-(2,2-Dimethoxyethyl)aniline and Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The large-scale synthesis of phenylacetone (also known as P2P or benzyl methyl ketone) is a critical step in the production of various chemical entities.[1] Historically, numerous synthetic routes have been developed, each with distinct advantages and disadvantages concerning cost, yield, safety, and regulatory scrutiny. This guide provides a detailed cost-benefit analysis of utilizing 4-(2,2-dimethoxyethyl)aniline as a precursor compared to more traditional methods, such as those starting from phenylacetic acid or benzaldehyde and nitroethane.

Executive Summary

The choice of a synthetic route for phenylacetone production at an industrial scale is a multi-faceted decision. While routes starting from readily available bulk chemicals like phenylacetic acid or benzaldehyde appear cost-effective initially, they often involve hazardous reagents, stringent reaction conditions, and generate significant waste streams. The use of this compound presents a more modern, albeit potentially higher initial cost, alternative that can offer advantages in terms of process control and impurity profile.

Synthetic Route 1: From this compound

This pathway involves the hydrolysis of the dimethoxyethyl group to an aldehyde, followed by a subsequent reaction to form the ketone. While less documented in publicly available literature for large-scale phenylacetone synthesis, it represents a class of precursors that can offer novel solutions to common synthetic challenges.

Experimental Protocol

A generalized two-step protocol is outlined below:

  • Hydrolysis to Phenylacetaldehyde: this compound is treated with an aqueous acid (e.g., dilute hydrochloric acid or sulfuric acid) to hydrolyze the acetal to the corresponding phenylacetaldehyde derivative. The reaction is typically performed at a controlled temperature to minimize side reactions.

  • Conversion to Phenylacetone: The intermediate aldehyde can then be converted to phenylacetone through various methods, such as a Grignard reaction with methylmagnesium bromide followed by oxidation.

Logical Workflow for Synthesis via this compound

cluster_0 Route 1: this compound Pathway A This compound B Acidic Hydrolysis (e.g., aq. HCl) A->B Step 1 C 4-Aminophenylacetaldehyde (Intermediate) B->C D Further Conversion Steps (e.g., Diazotization, Grignard, Oxidation) C->D Step 2 E Phenylacetone D->E

Caption: Synthetic workflow starting from this compound.

Alternative Synthetic Route 2: From Phenylacetic Acid

One of the most established methods for phenylacetone synthesis involves the ketonization of phenylacetic acid.[2][3] This can be achieved through various reagents, with acetic anhydride and a base catalyst being common.[4]

Experimental Protocol
  • Reaction Setup: A mixture of phenylacetic acid, acetic anhydride, and a catalyst such as anhydrous sodium acetate is prepared in a suitable reaction vessel equipped for reflux.[4]

  • Heating: The mixture is heated to reflux (typically 145-150°C) for an extended period (e.g., 20-40 hours) to facilitate the decarboxylative condensation.[3][4]

  • Workup and Purification: After cooling, the reaction mixture is quenched with water and neutralized. The crude phenylacetone is extracted with an organic solvent and purified by vacuum distillation.[2]

Logical Workflow for Synthesis via Phenylacetic Acid

cluster_1 Route 2: Phenylacetic Acid Pathway PAA Phenylacetic Acid (PAA) Reaction Reflux (145-150°C) Ketonization PAA->Reaction Reagents Acetic Anhydride (AA) + Sodium Acetate (NaOAc) Reagents->Reaction Workup Quench, Extract, Neutralize Reaction->Workup Purification Vacuum Distillation Workup->Purification P2P Phenylacetone Purification->P2P

Caption: Synthetic workflow starting from Phenylacetic Acid.

Alternative Synthetic Route 3: From Benzaldehyde and Nitroethane

This route, a variation of the Henry reaction, involves the condensation of benzaldehyde with nitroethane to form phenyl-2-nitropropene, which is then reduced and hydrolyzed to phenylacetone.[5]

Experimental Protocol
  • Condensation: Benzaldehyde and nitroethane are reacted in the presence of a basic catalyst (e.g., n-butylamine or ammonium acetate) and often a dehydrating agent or azeotropic removal of water. This forms phenyl-2-nitropropene.[5]

  • Reduction/Hydrolysis: The intermediate phenyl-2-nitropropene is then converted to phenylacetone. A common method involves reduction with iron powder in an acidic medium (like acetic or hydrochloric acid), which reduces the nitroalkene to an oxime that is subsequently hydrolyzed in situ to the ketone.[5]

Logical Workflow for Synthesis via Benzaldehyde

cluster_2 Route 3: Benzaldehyde & Nitroethane Pathway Benz Benzaldehyde Condense Henry Condensation (Basic Catalyst) Benz->Condense Nitro Nitroethane Nitro->Condense P2NP Phenyl-2-nitropropene (Intermediate) Condense->P2NP Reduce Reduction/Hydrolysis (e.g., Fe/HCl) P2NP->Reduce P2P Phenylacetone Reduce->P2P

Caption: Synthetic workflow starting from Benzaldehyde and Nitroethane.

Quantitative Data Comparison

The following tables summarize key metrics for the discussed synthetic routes. Costs are estimates based on bulk chemical supplier listings and can vary significantly based on volume and purity.

Table 1: Starting Material Cost Analysis

Starting MaterialCAS NumberEstimated Bulk Cost (USD/kg)Molar Mass ( g/mol )Cost per Mole (USD)
This compound392630-73-8> 1000 (Lab Scale)181.23> 181.00
Phenylacetic Acid103-82-25 - 15136.150.68 - 2.04
Benzaldehyde100-52-73 - 10106.120.32 - 1.06
Nitroethane79-24-310 - 2575.070.75 - 1.88

Table 2: Process Parameter Comparison

ParameterRoute 1: this compoundRoute 2: Phenylacetic AcidRoute 3: Benzaldehyde/Nitroethane
Typical Yield Data not widely available for P2P50-65%[2]60-80%[5][6]
Reaction Time Potentially faster hydrolysis20-40 hours (reflux)[4]4-8 hours (condensation) + 2-4 hours (reduction)
Temperature Mild to moderateHigh (145-150°C)[3]Moderate to high
Key Reagents Aqueous acid, Grignard reagentsAcetic anhydride, sodium acetate[4]Basic catalysts, Fe/HCl[5]
Safety Concerns Grignard reagents (pyrophoric)Acetic anhydride (corrosive), high temp.Nitro compounds (energetic), acid handling
Waste Generation Solvent, magnesium saltsAcetic acid, saltsIron sludge, acidic waste

Cost-Benefit Analysis

  • Cost: The most significant barrier to the large-scale adoption of this compound is its high cost at current laboratory scales. In contrast, phenylacetic acid and benzaldehyde are inexpensive, high-volume industrial chemicals, making their respective routes far more economical from a raw material perspective.

  • Process & Safety: The phenylacetic acid route requires prolonged heating at high temperatures and uses corrosive acetic anhydride. The benzaldehyde route involves energetic nitro-intermediates and generates significant iron sludge waste. The aniline-based route, while involving potent reagents like Grignards, might offer milder overall conditions depending on the specific conversion chemistry employed, potentially reducing energy costs and improving safety profiles.

  • Scalability & Control: The traditional routes are well-established for large-scale production.[7][8] The high temperatures of the phenylacetic acid method can be challenging to manage at scale. The two-step nature of the benzaldehyde route allows for isolation and purification of the intermediate, which can be beneficial for overall process control and final product purity. The scalability of the this compound route is not well-established and would require significant process development.

  • Regulatory Status: Phenylacetone and its primary precursors, including phenylacetic acid, are heavily regulated in many jurisdictions to prevent illicit drug manufacturing.[1] This adds a significant compliance and security overhead to any large-scale synthesis. Utilizing a less common precursor like this compound might initially fall outside of specific precursor regulations, but this is a temporary and unreliable advantage as regulations adapt.

Conclusion

For large-scale, cost-driven production of phenylacetone, the synthetic routes starting from phenylacetic acid or benzaldehyde and nitroethane remain the industry standards due to the low cost and widespread availability of the starting materials. The choice between these two often depends on the specific equipment available, waste handling capabilities, and regional chemical costs.

The use of This compound is currently not economically viable for bulk phenylacetone production. Its value lies in research, development, and potentially in the synthesis of specialized, high-value aniline derivatives where the cost can be justified, and the unique starting structure provides a synthetic advantage. For drug development professionals, this precursor may be considered for the synthesis of complex analogues where traditional routes are not feasible, but it is not a practical alternative for the commodity-scale synthesis of phenylacetone itself.

References

The Synthetic Versatility of 4-(2,2-Dimethoxyethyl)aniline: A Gateway to Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, 4-(2,2-dimethoxyethyl)aniline stands as a valuable, yet underutilized, starting material for the synthesis of various heterocyclic scaffolds. Its unique structure, featuring a masked aldehyde functionality, opens strategic pathways to key intermediates, particularly in the realm of indole synthesis. This guide explores a primary synthetic route leveraging this versatile building block, offering a comparative analysis of its potential applications and providing a detailed, representative experimental protocol.

While direct literature examples detailing extensive synthetic routes utilizing this compound are not abundant, its chemical nature strongly suggests its utility in well-established synthetic transformations. The most prominent of these is the Fischer indole synthesis, a robust and widely applicable method for the construction of the indole nucleus.

Fischer Indole Synthesis: A Powerful Tool for Cyclization

The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole from a phenylhydrazine and an aldehyde or ketone. The this compound can be readily converted to the corresponding phenylhydrazine, and the dimethoxyethyl group can be hydrolyzed under the acidic reaction conditions to generate an in-situ aldehyde, which then participates in the cyclization to form a 6-substituted indole.

This approach offers a strategic advantage for accessing indoles with a functional group at the 6-position, which can be further elaborated. For instance, the resulting indole-6-acetaldehyde can be oxidized to indole-6-acetic acid, a valuable scaffold in medicinal chemistry, or subjected to reductive amination to introduce further diversity.

Proposed Synthetic Pathway and Mechanism

The overall transformation involves a two-step process: the conversion of the aniline to a phenylhydrazine, followed by the acid-catalyzed cyclization with a ketone (e.g., acetone) to yield a 6-substituted indole. The mechanism of the Fischer indole synthesis is a well-studied cascade of reactions involving the formation of a phenylhydrazone, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization and aromatization.

Fischer_Indole_Synthesis cluster_step1 Step 1: Formation of Phenylhydrazine cluster_step2 Step 2: Fischer Indole Synthesis Aniline NaNO2_HCl 1. NaNO2, HCl 2. SnCl2 Aniline->NaNO2_HCl Hydrazine NaNO2_HCl->Hydrazine Hydrazine_input Ketone + Acetone Hydrazine_input->Ketone Acid Acid catalyst (e.g., H2SO4, PPA) Ketone->Acid Indole Acid->Indole

Figure 1. Proposed two-step synthesis of a 6-substituted indole from this compound via the Fischer indole synthesis.

Comparative Analysis of Synthetic Routes

Due to the limited specific literature on this compound, a direct quantitative comparison with alternative routes is challenging. However, we can qualitatively assess the potential of the Fischer indole synthesis approach.

Synthetic RouteStarting MaterialKey TransformationPotential ProductsAdvantagesDisadvantages
Fischer Indole Synthesis This compoundAcid-catalyzed cyclization of the corresponding phenylhydrazone6-substituted indoles (e.g., 6-(carboxymethyl)indole, 6-(2-aminoethyl)indole)Well-established, versatile, allows for a variety of substituents on the indole ring.Requires conversion of aniline to hydrazine; acidic conditions may not be suitable for all substrates.
Bischler-Möhlau Indole Synthesis This compoundReaction with an α-halo-ketone2-Aryl-6-(2,2-dimethoxyethyl)indolesOne-pot reaction.Often requires harsh conditions and can lead to mixtures of products.
Madelung Synthesis N-acyl-o-toluidine derivative of this compoundIntramolecular cyclization using a strong base6-(2,2-dimethoxyethyl)indoleUseful for the synthesis of unsubstituted or 2-substituted indoles.Requires a specific N-acylated ortho-alkyl aniline precursor and harsh basic conditions.

Table 1. Qualitative Comparison of Potential Synthetic Routes Utilizing this compound.

Detailed Experimental Protocol: A Representative Fischer Indole Synthesis

The following is a representative, hypothetical experimental protocol for the synthesis of 2,3-dimethyl-6-(2,2-dimethoxyethyl)indole from this compound. This protocol is based on standard procedures for the Fischer indole synthesis and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 4-(2,2-Dimethoxyethyl)phenylhydrazine

  • Diazotization: To a stirred solution of this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes.

  • Reduction: The cold diazonium salt solution is then added slowly to a stirred solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid at 0-5 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature. The resulting precipitate is collected by filtration, washed with cold water, and then treated with a concentrated sodium hydroxide solution to liberate the free hydrazine. The product is extracted with diethyl ether, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-(2,2-dimethoxyethyl)phenylhydrazine.

Step 2: Synthesis of 2,3-Dimethyl-6-(2,2-dimethoxyethyl)indole

  • Hydrazone Formation: A mixture of 4-(2,2-dimethoxyethyl)phenylhydrazine (1.0 eq) and 2-butanone (1.1 eq) in ethanol is stirred at room temperature for 1 hour.

  • Cyclization: The solvent is removed under reduced pressure, and the resulting crude hydrazone is treated with a mixture of polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid in a high-boiling solvent).

  • Heating: The reaction mixture is heated to 80-100 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water. The mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford the desired 2,3-dimethyl-6-(2,2-dimethoxyethyl)indole.

Experimental_Workflow cluster_hydrazine_synthesis Hydrazine Synthesis cluster_indole_synthesis Indole Synthesis start_aniline This compound diazotization Diazotization (NaNO2, HCl, 0-5 °C) start_aniline->diazotization reduction Reduction (SnCl2, HCl) diazotization->reduction workup1 Work-up & Isolation reduction->workup1 hydrazine 4-(2,2-Dimethoxyethyl)phenylhydrazine workup1->hydrazine start_hydrazine 4-(2,2-Dimethoxyethyl)phenylhydrazine hydrazone_formation Hydrazone Formation (+ 2-Butanone, Ethanol) start_hydrazine->hydrazone_formation cyclization Cyclization (PPA, 80-100 °C) hydrazone_formation->cyclization workup2 Work-up & Purification cyclization->workup2 final_product 2,3-Dimethyl-6-(2,2-dimethoxyethyl)indole workup2->final_product

Figure 2. Experimental workflow for the proposed synthesis of 2,3-dimethyl-6-(2,2-dimethoxyethyl)indole.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of substituted indoles, particularly through the Fischer indole synthesis. The masked aldehyde functionality provides a strategic handle for the introduction of various substituents at the 6-position of the indole ring. While specific, published examples are limited, the well-established principles of classic organic reactions provide a solid foundation for the development of robust synthetic routes utilizing this compound. The provided hypothetical protocol serves as a practical starting point for researchers looking to explore the synthetic potential of this valuable building block in the pursuit of novel therapeutic agents and other functional molecules. Further investigation into the reactivity of this aniline derivative is warranted to fully unlock its synthetic utility.

References

"confirming the structure of reaction products of 4-(2,2-Dimethoxyethyl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted tetrahydroisoquinolines and related nitrogen-containing heterocyclic scaffolds is a critical endeavor in medicinal chemistry. The versatile starting material, 4-(2,2-dimethoxyethyl)aniline, offers several pathways to these valuable structures. This guide provides an objective comparison of two prominent cyclization strategies for this substrate: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. By examining the reaction mechanisms, experimental conditions, and expected products, this document aims to assist in the selection of the optimal synthetic route for specific research applications.

At a Glance: Key Differences Between Pictet-Spengler and Bischler-Napieralski Reactions

FeaturePictet-Spengler ReactionBischler-Napieralski Reaction
Starting Material This compoundN-Acyl-4-(2,2-dimethoxyethyl)aniline
Co-reactant Aldehyde or KetoneNone (intramolecular)
Key Intermediate Iminium ionNitrilium ion or similar species
Product 6-Amino-1-substituted-1,2,3,4-tetrahydroisoquinoline6-Amino-1-substituted-3,4-dihydroisoquinoline
Typical Conditions Acidic (protic or Lewis acid)Dehydrating agents (e.g., POCl₃, P₂O₅, Tf₂O), often with heating
Key Advantage Direct formation of tetrahydroisoquinolinesAccess to dihydroisoquinolines, which can be further modified

Reaction Pathways and Mechanisms

The fundamental distinction between these two synthetic routes lies in the nature of the electrophilic intermediate that undergoes intramolecular cyclization.

Pictet-Spengler Reaction Pathway

The Pictet-Spengler reaction involves the condensation of this compound with an aldehyde or ketone under acidic conditions to form a Schiff base. Protonation of the Schiff base generates an electrophilic iminium ion, which is then attacked by the electron-rich aniline ring to form the tetrahydroisoquinoline product.[1]

Pictet-Spengler Reaction cluster_start Starting Materials Aniline This compound Iminium_Ion Iminium Ion Intermediate Aniline->Iminium_Ion + Aldehyde, H+ Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium_Ion Product 6-Amino-1-substituted- 1,2,3,4-tetrahydroisoquinoline Iminium_Ion->Product Intramolecular Cyclization

Caption: Pictet-Spengler reaction of this compound.

Bischler-Napieralski Reaction Pathway

In contrast, the Bischler-Napieralski reaction commences with an N-acylated derivative of this compound.[2][3] Treatment with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or triflic anhydride (Tf₂O), activates the amide carbonyl group, leading to the formation of a highly electrophilic nitrilium ion intermediate.[2][3][4] Subsequent intramolecular electrophilic aromatic substitution results in the formation of a 3,4-dihydroisoquinoline.[2][3]

Bischler-Napieralski Reaction Amide N-Acyl-4-(2,2-dimethoxyethyl)aniline Nitrilium_Ion Nitrilium Ion Intermediate Amide->Nitrilium_Ion + Dehydrating Agent (e.g., POCl3) Product 6-Amino-1-substituted- 3,4-dihydroisoquinoline Nitrilium_Ion->Product Intramolecular Cyclization

Caption: Bischler-Napieralski reaction of N-acyl-4-(2,2-dimethoxyethyl)aniline.

Comparative Performance and Experimental Data

While specific comparative studies on this compound are limited in publicly available literature, data from analogous reactions with electron-rich anilines and phenethylamides provide valuable insights into the expected outcomes.

Reaction TypeSubstrateReagents & ConditionsProductYieldReference
Pomeranz–Fritsch–Bobbitt N-Benzyl-N-(2,2-dimethoxyethyl)aniline70% HClO₄, rtN-Benzyl-4-hydroxy-1,2,3,4-tetrahydroisoquinolineNot specified[5]
Pictet-Spengler 2-(Pyrrolyl)anilines and aldehydesChiral catalyst, Toluene, -55 °C4,5-Dihydropyrrolo[1,2-a]quinoxalinesup to 96%[6]
Bischler-Napieralski β-ArylethylamidesPOCl₃ or Tf₂O, heat3,4-DihydroisoquinolinesVaries[2][3]
Microwave-assisted Bischler-Napieralski Various β-phenethylamidesToluene, 140 °C, 30 minSubstituted dihydroisoquinolinesGood to Excellent[7]

Note: The Pomeranz–Fritsch–Bobbitt reaction is a related cyclization of an aminoacetal, providing a close model for the reactivity of the dimethoxyethyl group.

Experimental Protocols

General Protocol for Pictet-Spengler Reaction
  • Schiff Base Formation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene, methanol), add the desired aldehyde or ketone (1.1 eq). The mixture is stirred at room temperature for 1-2 hours to form the corresponding Schiff base.

  • Cyclization: The reaction mixture is then treated with an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or a Lewis acid like BF₃·OEt₂) and stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.[8] Reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Protocol for Bischler-Napieralski Reaction
  • Amide Formation: this compound is first acylated with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base (e.g., triethylamine or pyridine) to yield the corresponding N-acyl derivative.

  • Cyclization: The purified N-acyl-4-(2,2-dimethoxyethyl)aniline (1.0 eq) is dissolved in an anhydrous solvent (e.g., acetonitrile or toluene). A dehydrating agent such as phosphorus oxychloride (POCl₃, 2.0-3.0 eq) is added dropwise at room temperature.[9] The reaction mixture is then heated to reflux (typically 80-110 °C) for 2-6 hours.[9] Reaction progress is monitored by TLC.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and basified with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.

Structure Confirmation

The structures of the resulting tetrahydroisoquinoline or dihydroisoquinoline products are typically confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the cyclic structure and the substitution pattern. For instance, in a related N-benzyl-N-(2,2-dimethoxyethyl)aniline, the methoxy protons of the acetal appear as a singlet at 3.41 ppm in the ¹H NMR spectrum.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the product, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups present in the product molecule.

Conclusion

Both the Pictet-Spengler and Bischler-Napieralski reactions represent powerful and reliable methods for the synthesis of isoquinoline-based scaffolds from this compound. The choice between these two pathways will largely depend on the desired final product. The Pictet-Spengler reaction offers a more direct route to 1-substituted-1,2,3,4-tetrahydroisoquinolines. In contrast, the Bischler-Napieralski reaction yields 3,4-dihydroisoquinolines, which can serve as versatile intermediates for further synthetic transformations, such as reduction to the corresponding tetrahydroisoquinolines or oxidation to fully aromatic isoquinolines. For either approach, the electron-donating nature of the amino group on the aniline ring is expected to facilitate the crucial intramolecular cyclization step, leading to good yields of the desired heterocyclic products.[2][8]

References

Safety Operating Guide

Proper Disposal of 4-(2,2-Dimethoxyethyl)aniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(2,2-Dimethoxyethyl)aniline, a compound often used in complex organic synthesis. Adherence to these procedures is critical due to the hazardous nature of aniline derivatives.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (nitrile gloves are often sufficient for short-term use), safety goggles or a face shield, and a lab coat.[1] All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[1]

In case of exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin: Remove all contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Hazard Profile

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[2]P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2] P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Serious Eye Damage/Irritation Causes serious eye damage.[2]P280: Wear eye protection/face protection.[2]
Skin Sensitization May cause an allergic skin reaction.[2]P272: Contaminated work clothing should not be allowed out of the workplace.[2]
Germ Cell Mutagenicity Suspected of causing genetic defects.[2]P201: Obtain special instructions before use.[2] P202: Do not handle until all safety precautions have been read and understood.[2]
Carcinogenicity Suspected of causing cancer.[2]P201: Obtain special instructions before use.[2] P202: Do not handle until all safety precautions have been read and understood.[2]
Specific Target Organ Toxicity (Repeated Exposure) Causes damage to organs (blood) through prolonged or repeated exposure.[2]P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2]P273: Avoid release to the environment.[2]

Spill Management and Cleanup

In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Remove all sources of ignition.[3] Small spills can be absorbed with an inert material such as vermiculite, sand, or earth.[1] The absorbed material should then be collected into a suitable, labeled container for hazardous waste disposal.[1][3] Do not allow the chemical to enter drains or waterways.[3] For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Proper Disposal Protocol

The disposal of this compound and its containers must be handled as hazardous waste. It is imperative to comply with all local, regional, and national regulations.

Step-by-Step Disposal Plan:

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated materials and rinsates, in a designated, properly labeled, and tightly sealed container.

    • The container should be made of a material compatible with the chemical.

    • Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other relevant hazard warnings (e.g., "Toxic," "Carcinogen Suspect").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[3]

    • Provide the waste disposal company with a complete and accurate description of the waste.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

Disposal Workflow Diagram

cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Generate Waste Generate Waste Collect in Labeled Container Collect in Labeled Container Generate Waste->Collect in Labeled Container Segregate Store in Designated Area Store in Designated Area Collect in Labeled Container->Store in Designated Area Secure Arrange Professional Pickup Arrange Professional Pickup Store in Designated Area->Arrange Professional Pickup Schedule Transport to Approved Facility Transport to Approved Facility Arrange Professional Pickup->Transport to Approved Facility Transfer Final Treatment/Disposal Final Treatment/Disposal Transport to Approved Facility->Final Treatment/Disposal Process

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-(2,2-Dimethoxyethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 4-(2,2-Dimethoxyethyl)aniline. The following procedures are based on established safety protocols for aromatic amines, a class of compounds that requires careful management due to potential health risks. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Skin and Eye Irritation: May cause skin irritation and serious eye damage.[3]

  • Dermal Absorption: Aromatic amines can be readily absorbed through the skin, contributing to systemic exposure.[1]

  • Methemoglobinemia: Aniline and its derivatives can interfere with oxygen transport in the blood, leading to symptoms like dizziness, headache, and cyanosis (a bluish discoloration of the skin).[1][4][5]

  • Carcinogenicity and Mutagenicity: Suspected of causing cancer and genetic defects.[2]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are paramount to minimizing exposure. All personnel must be trained on the correct use, limitations, and maintenance of their PPE.[6] The following table summarizes the required equipment.

Protection TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Butyl, Viton, Neoprene). Nitrile gloves are NOT recommended for aniline.[4] Check manufacturer data for breakthrough times.To prevent skin contact and absorption.[6]
Eye and Face Protection Chemical splash goggles and a face shield.[7]To protect eyes and face from splashes.[8]
Body Protection A fully-buttoned lab coat or chemical-resistant coveralls.[4][8]To protect skin from accidental contact.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[9][10] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[8][11]To prevent inhalation of vapors.

Safety Operating Guide

Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area.[6] A certified chemical fume hood is the preferred engineering control.[4][10]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are in close proximity to the workstation.[12]

Safe Handling Practices:

  • Avoid direct contact with skin, eyes, and clothing.[3][6]

  • If handling the solid form, avoid generating dust.[6]

  • Keep the container tightly closed when not in use.[3][6]

  • Wash hands thoroughly with soap and water immediately after handling the substance.[6]

  • Do not eat, drink, or smoke in the laboratory or areas where chemicals are stored.[6]

  • Take off any contaminated clothing immediately and wash it separately before reuse.[6][13]

Storage and Transport

  • Store containers in a designated, labeled area such as a chemical storage cabinet.[4]

  • The storage area should be a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[4][9]

  • Store away from incompatible materials such as strong oxidizers, strong acids, and strong bases.[4]

  • When transporting the chemical, use secondary containment, such as a bottle carrier.[4]

Emergency Procedures

Spill Response:

  • Small Spills: If a small amount is spilled, and you are trained to do so, you may clean it up.[4] Evacuate the immediate area, wear the full complement of required PPE, and contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).[6][9] Collect the absorbed material in a sealed container for disposal as hazardous waste.[4]

  • Large Spills: If a significant amount is spilled, immediately evacuate the area and notify others.[4] If there is an immediate threat of fire or the spill is uncontained, call emergency services.[4]

First Aid:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor.[10]

  • If on Skin: Immediately remove all contaminated clothing. Wash the skin with plenty of soap and water. Call a poison center or doctor if you feel unwell.[10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

  • If Swallowed: Rinse mouth. Immediately call a poison center or doctor.[2]

Disposal Plan

  • Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste.[4][6] Do not pour it down the drain.[4][6]

  • Contaminated Materials: Any materials used for cleaning spills or contaminated PPE should be placed in a sealed, labeled container for disposal as hazardous waste.[6]

  • Regulations: All waste must be handled in accordance with local, state, and federal regulations.[14]

Quantitative Data Summary

While specific exposure limits for this compound are not established, the limits for the parent compound, aniline, provide a crucial reference for risk assessment.

SubstanceAgencyExposure Limit
AnilineOSHA (PEL)5 ppm (8-hour TWA)[5]
AnilineACGIH (TLV)2 ppm (8-hour TWA)[4][5]
AnilineNIOSH (REL)Lowest feasible concentration[5]
AnilineIDLH100 ppm[5]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health.

Workflow for Handling this compound

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.